Plasma kallikrein-IN-5
Description
Structure
2D Structure
Properties
Molecular Formula |
C29H33BFN5O3 |
|---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
N-[(2-fluoro-4-methylphenyl)-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C29H33BFN5O3/c1-20-7-12-24(25(31)15-20)26(30-38-28(2,3)29(4,5)39-30)34-27(37)23-16-33-36(19-23)18-22-10-8-21(9-11-22)17-35-14-6-13-32-35/h6-16,19,26H,17-18H2,1-5H3,(H,34,37) |
InChI Key |
SLGOZYZQXDRCEI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C2=C(C=C(C=C2)C)F)NC(=O)C3=CN(N=C3)CC4=CC=C(C=C4)CN5C=CC=N5 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Plasma Kallikrein-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plasma kallikrein-IN-5, also identified as Compound 20, is a potent and selective covalent inhibitor of plasma kallikrein (PKa). Its mechanism of action is centered on the time-dependent, irreversible binding to the active site of PKa, thereby preventing the cleavage of high-molecular-weight kininogen (HK) into the pro-inflammatory peptide bradykinin. This targeted inhibition of the kallikrein-kinin system (KKS) makes this compound a significant molecule in the research and potential treatment of diseases driven by excess bradykinin, such as hereditary angioedema (HAE). This guide provides an in-depth overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to the Kallikrein-Kinin System and this compound
The kallikrein-kinin system is a crucial enzymatic cascade involved in inflammation, blood pressure regulation, coagulation, and pain. A key component of this system is plasma kallikrein, a serine protease that, in its activated form (PKa), cleaves high-molecular-weight kininogen (HK) to produce bradykinin.[1] Bradykinin is a potent vasodilator that increases vascular permeability, leading to swelling and inflammation. In pathological conditions such as hereditary angioedema, dysregulation of the KKS leads to excessive bradykinin production and subsequent angioedema attacks.[1][2]
This compound is an α-amidobenzylboronate that acts as a covalent inhibitor of plasma kallikrein.[1][2] Its boron warhead forms a covalent bond with the catalytic serine residue (Ser195) in the active site of PKa, leading to time-dependent and irreversible inhibition.[2] This mechanism effectively halts the production of bradykinin, thereby mitigating the inflammatory cascade.
Mechanism of Action
This compound exhibits a two-step mechanism of action characteristic of covalent inhibitors. The first step involves the reversible binding of the inhibitor to the active site of plasma kallikrein, forming an initial non-covalent complex. The second, rate-determining step is the formation of a covalent bond between the boron atom of the inhibitor and the hydroxyl group of the active site serine residue. This covalent modification effectively and irreversibly inactivates the enzyme.
The time-dependent nature of this inhibition is a key feature, with the potency of this compound increasing with longer incubation times with the enzyme.[1][2]
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantitatively assessed through various enzymatic assays. The following tables summarize the key data.
Table 1: Time-Dependent Inhibitory Potency of this compound against Human Plasma Kallikrein (PKa)
| Pre-incubation Time | IC50 (nM) |
| 1 minute | 66 |
| 24 hours | 0.070 |
| Data sourced from "Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein".[1][2] |
Table 2: Selectivity Profile of this compound against Other Serine Proteases
| Protease | IC50 (nM) after 60 min pre-incubation | Fold Selectivity vs. PKa (at 60 min) |
| Plasma Kallikrein (PKa) | 0.33 | 1 |
| Factor XIa (FXIa) | 12,230 | >37,000 |
| Plasmin | 12,090 | >36,000 |
| Thrombin | >40,000 | >120,000 |
| Trypsin | >40,000 | >120,000 |
| Data indicates high selectivity for plasma kallikrein over other related serine proteases.[2] |
Signaling Pathway
This compound directly intervenes in the kallikrein-kinin system signaling pathway. The diagram below illustrates the cascade and the point of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Determination of Time-Dependent IC50 of this compound
This protocol outlines the procedure for measuring the half-maximal inhibitory concentration (IC50) of this compound against plasma kallikrein at various pre-incubation times.
Materials:
-
Human plasma kallikrein (PKa)
-
This compound
-
Chromogenic substrate for plasma kallikrein (e.g., S-2302)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add a fixed concentration of human plasma kallikrein to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixtures for specific time points (e.g., 1 minute, 15 minutes, 30 minutes, 60 minutes, 24 hours) at a controlled temperature (e.g., 37°C).
-
Following the pre-incubation period, initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm for S-2302) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each pre-incubation time.
References
Unveiling Plasma Kallikrein-IN-5: A Technical Guide to its Structure, Synthesis, and Inhibitory Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Plasma kallikrein-IN-5, a potent and covalent inhibitor of plasma kallikrein (PKa). Also known as Compound 20, this molecule presents a significant area of interest in the study of diseases such as hereditary angioedema (HAE), a rare genetic disorder characterized by uncontrolled PKa activity. This document details the inhibitor's chemical structure, a step-by-step synthesis protocol, and its potent inhibitory activity, offering valuable insights for researchers in the field of medicinal chemistry and drug discovery.
Core Compound Data
| Parameter | Value | Reference |
| Compound Name | This compound (Compound 20) | [1][2] |
| Molecular Formula | C₂₉H₃₃BFN₅O₃ | [2] |
| Molecular Weight | 529.41 g/mol | [2] |
| Mechanism of Action | Covalent inhibitor of plasma kallikrein | [1] |
| Therapeutic Potential | Hereditary Angioedema (HAE) | [1][2] |
Inhibitory Activity
This compound demonstrates time-dependent inhibition of plasma kallikrein, showcasing its potency as a covalent inhibitor. The inhibitory concentrations (IC₅₀) are summarized below.
| Time Point | IC₅₀ | Reference |
| 1 minute | 66 nM | [1] |
| 24 hours | 70 pM | [1] |
Chemical Structure
The chemical structure of this compound is characterized by an α-amidobenzylboronate moiety, which is crucial for its covalent interaction with the plasma kallikrein active site.
SMILES: CC1=CC(F)=C(C=C1)C(B2OC(C)(C(C)(O2)C)C)NC(C3=CN(N=C3)CC4=CC=C(C=C4)CN5C=CC=N5)=O[2]
Synthesis of this compound
The synthesis of this compound involves a multi-step process, as detailed in the publication "Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein". The general workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Amide Coupling
The pivotal step in the synthesis is the amide coupling reaction between the α-aminobenzylboronic acid pinacol ester intermediate and the corresponding carboxylic acid. A standard peptide coupling protocol is employed:
-
Dissolution: The carboxylic acid derivative is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
Activation: A coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), are added to the solution to activate the carboxylic acid.
-
Addition of Amine: The α-aminobenzylboronic acid pinacol ester derivative is then added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is then purified using column chromatography on silica gel to yield the final product, this compound.
Mechanism of Action: The Kallikrein-Kinin System
Plasma kallikrein is a serine protease that plays a central role in the kallikrein-kinin system. Its primary function is to cleave high-molecular-weight kininogen (HK) to release bradykinin, a potent vasodilator and inflammatory mediator. In hereditary angioedema, a deficiency in the C1-esterase inhibitor leads to unregulated plasma kallikrein activity, resulting in excessive bradykinin production and subsequent swelling.
This compound covalently binds to the active site of plasma kallikrein, thereby inhibiting its enzymatic activity and preventing the release of bradykinin.
Caption: Role of this compound in the Kallikrein-Kinin System.
Experimental Protocols: In Vitro Enzyme Inhibition Assay
The inhibitory activity of this compound against plasma kallikrein is determined using a chromogenic substrate assay.
Materials:
-
Human plasma kallikrein
-
Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-p-nitroanilide)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Plate reader
Method:
-
Enzyme Preparation: A solution of human plasma kallikrein is prepared in the assay buffer to a final concentration suitable for the assay.
-
Inhibitor Preparation: Serial dilutions of this compound are prepared in the assay buffer containing a small percentage of DMSO to ensure solubility.
-
Incubation: The plasma kallikrein solution is pre-incubated with the various concentrations of this compound for different time points (e.g., 1 minute and 24 hours) at 37°C in the wells of a 96-well plate.
-
Substrate Addition: The chromogenic substrate is added to each well to initiate the enzymatic reaction.
-
Measurement: The absorbance at 405 nm is measured kinetically over a set period using a plate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.
-
Data Analysis: The rate of reaction for each inhibitor concentration is compared to the control (enzyme without inhibitor). The IC₅₀ values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
This technical guide provides a foundational understanding of this compound, offering valuable data and protocols for researchers engaged in the development of novel therapeutics for conditions such as hereditary angioedema. The detailed information on its structure, synthesis, and inhibitory mechanism will aid in the design and execution of further studies in this promising area of research.
References
The Dawn of Covalent Inhibition: α-Amidobenzylboronates as Potent Plasma Kallikrein Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The serine protease plasma kallikrein (PKa) is a key mediator in the kallikrein-kinin system (KKS), playing a crucial role in the cleavage of high-molecular-weight kininogen (HK) to produce the potent vasodilator bradykinin.[1][2] Dysregulation of this pathway, leading to excessive bradykinin production, is the underlying cause of hereditary angioedema (HAE), a rare and debilitating genetic disorder characterized by recurrent and unpredictable swelling attacks.[3] Consequently, inhibiting plasma kallikrein has emerged as a validated therapeutic strategy for the management of HAE.[2] This technical guide delves into the groundbreaking discovery of a novel class of α-amidobenzylboronates as the first reported covalent inhibitors of plasma kallikrein.[1][2] These compounds exhibit time-dependent inhibition and remarkable potency, with some analogues reaching picomolar activity.[2][3] This document will provide a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying biological pathways, serving as a vital resource for researchers in the field of serine protease inhibition and drug discovery.
Data Presentation: A Quantitative Overview
The following tables summarize the in vitro potency of the synthesized α-amidobenzylboronates and their corresponding non-covalent analogues against human plasma kallikrein. The data highlights the time-dependent nature of the covalent inhibitors, with potency increasing significantly with longer pre-incubation times.
Table 1: In Vitro Potency of α-Amidobenzylboronate Derivatives against Human Plasma Kallikrein (PKa)
| Compound | Pre-incubation Time | IC50 (nM) vs. PKa |
| 19 | 1 min | 130 |
| 60 min | 2.6 | |
| 24 h | 0.18 | |
| 20 | 1 min | 66 |
| 60 min | 0.9 | |
| 24 h | 0.07 | |
| 21 | 1 min | 1400 |
| 60 min | 33 | |
| 24 h | 1.1 | |
| 22 | 1 min | 5800 |
| 60 min | 120 | |
| 24 h | 4.2 |
Data extracted from "Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein".
Table 2: In Vitro Potency of Non-covalent Matched Pair Analogues against Human Plasma Kallikrein (PKa)
| Compound | Pre-incubation Time | IC50 (nM) vs. PKa |
| 24 | 1 min | >10000 |
| 60 min | >10000 | |
| 25 | 1 min | 295 |
| 60 min | 278 | |
| 26 | 1 min | 210 |
| 60 min | 196 | |
| 27 | 1 min | 38 |
| 60 min | 35 |
Data extracted from "Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein".[2]
Table 3: Selectivity of Compound 20 against Other Serine Proteases
| Protease | IC50 (nM) |
| Factor XIa | >10000 |
| Thrombin | >10000 |
| Trypsin | >10000 |
| Plasmin | >10000 |
Data extracted from the supplementary information of "Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein".
Experimental Protocols
Plasma Kallikrein Inhibition Assay (Fluorogenic Substrate)
This protocol outlines the determination of the in vitro potency (IC50) of test compounds against purified human plasma kallikrein.
Materials:
-
Purified human plasma kallikrein (PKa)
-
Fluorogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA or similar)
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) with 0.1% BSA
-
Test compounds dissolved in DMSO
-
384-well black, low-volume microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Enzyme and Inhibitor Pre-incubation:
-
Add 5 µL of the diluted test compound or vehicle (DMSO in Assay Buffer) to the wells of the microplate.
-
Add 5 µL of purified human plasma kallikrein solution (at 2x final concentration) to each well.
-
Incubate the plate at room temperature for the desired pre-incubation time (e.g., 1 minute, 60 minutes, 24 hours) to allow for the interaction between the inhibitor and the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of the fluorogenic substrate solution (at 2x final concentration) to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., excitation at 355 nm and emission at 460 nm).
-
Monitor the increase in fluorescence over time (kinetic read) at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Compound Dissociation Assay (Jump Dilution Method)
This protocol is designed to assess the reversibility of the inhibitor-enzyme complex, a key characteristic of covalent inhibitors.
Materials:
-
Purified human plasma kallikrein (PKa)
-
Test compound
-
Fluorogenic substrate
-
Assay Buffer
-
384-well black, low-volume microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme-Inhibitor Complex Formation:
-
Incubate a concentrated solution of plasma kallikrein with a saturating concentration of the test compound (typically 10-100 fold higher than its IC50) for a sufficient time to ensure maximal complex formation.
-
-
Rapid Dilution (Jump):
-
Rapidly dilute the pre-formed enzyme-inhibitor complex (e.g., 100-fold) into a larger volume of Assay Buffer containing the fluorogenic substrate. This dilution significantly reduces the concentration of the free inhibitor, minimizing re-binding.
-
-
Monitoring Enzyme Activity Recovery:
-
Immediately after dilution, monitor the enzymatic activity by measuring the fluorescence signal over time in a kinetic mode.
-
-
Data Analysis:
-
For a reversible inhibitor, an increase in enzyme activity will be observed over time as the inhibitor dissociates from the enzyme.
-
For an irreversible or very slowly dissociating covalent inhibitor, little to no recovery of enzyme activity will be observed during the measurement period.[2]
-
The rate of recovery of enzyme activity can be fitted to a first-order exponential decay model to determine the dissociation rate constant (k_off).
-
Mandatory Visualizations
Signaling Pathway
Caption: The Kallikrein-Kinin System and the mechanism of action of α-amidobenzylboronate inhibitors.
Experimental Workflow
Caption: A generalized workflow for the characterization of covalent plasma kallikrein inhibitors.
Conclusion
The discovery of α-amidobenzylboronates as potent, time-dependent, and selective covalent inhibitors of plasma kallikrein represents a significant advancement in the field.[1][2] The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to build upon this discovery, either by exploring the therapeutic potential of this novel class of inhibitors or by applying similar strategies to other serine protease targets. The detailed methodologies provide a practical framework for the in vitro characterization of such compounds, facilitating further research and development in this promising area of medicinal chemistry.
References
Unraveling the Kinetics of Covalent Inhibition: A Deep Dive into Plasma Kallikrein-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma kallikrein (PKa) is a serine protease that plays a pivotal role in the kallikrein-kinin system, producing the potent vasodilator bradykinin. Dysregulation of this system is implicated in various inflammatory and coagulation disorders, most notably Hereditary Angioedema (HAE). Consequently, the development of potent and selective PKa inhibitors has been a significant focus of therapeutic research. Covalent inhibitors, which form a stable bond with their target enzyme, offer a promising strategy for achieving sustained and robust inhibition.
This technical guide provides a comprehensive overview of the covalent inhibition kinetics of a novel inhibitor, Plasma kallikrein-IN-5. While specific data for a compound with this exact designation is not publicly available, this document will leverage findings from a closely related and well-characterized class of covalent plasma kallikrein inhibitors, the α-amidobenzylboronates, to illustrate the principles and methodologies involved. This approach will provide a robust framework for understanding the kinetic behavior and experimental evaluation of covalent PKa inhibitors.
The Kallikrein-Kinin System and Covalent Inhibition
The kallikrein-kinin system is initiated by the activation of Factor XII, leading to the conversion of prekallikrein to active plasma kallikrein (PKa). PKa then cleaves high-molecular-weight kininogen (HK) to release bradykinin, which binds to B2 receptors on endothelial cells, triggering vasodilation and increased vascular permeability.[1][2] In conditions like HAE, deficient C1-inhibitor activity leads to uncontrolled PKa activation and excessive bradykinin production.[1]
Covalent inhibitors offer a distinct advantage by forming a long-lasting, often irreversible bond with the target enzyme, leading to prolonged duration of action. The mechanism typically involves a two-step process: an initial non-covalent binding event (formation of the enzyme-inhibitor complex, E·I) followed by the formation of a covalent bond (E-I).
Quantitative Analysis of Inhibition Kinetics
The potency and mechanism of covalent inhibitors are characterized by several key kinetic parameters. The following table summarizes representative data for a potent α-amidobenzylboronate covalent inhibitor of plasma kallikrein, which serves as a surrogate for the analysis of compounds like the conceptual "this compound".
| Inhibitor | Target Enzyme | IC50 (1 min) | IC50 (24 h) | Selectivity vs. FXIa (60 min) | Selectivity vs. Plasmin (60 min) |
| Compound 20 (α-amidobenzylboronate) | Plasma Kallikrein (PKa) | 66 nM | 70 pM | IC50: 12,230 nM | IC50: 12,090 nM |
Data derived from a study on α-amidobenzylboronates, as specific data for "this compound" is not available in the public domain.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of covalent inhibition kinetics. Below are protocols for key experiments.
Determination of Time-Dependent Inhibition (IC50)
This assay is fundamental to identifying potential covalent inhibitors, as their potency will increase with pre-incubation time.
Materials:
-
Human plasma kallikrein (PKa)
-
Test inhibitor (e.g., α-amidobenzylboronate compound)
-
Fluorogenic substrate (e.g., PFR-AMC)
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4
-
96-well microplates (black, flat-bottom)
-
Plate reader with fluorescence detection (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the microplate wells, add the test inhibitor at various concentrations.
-
Add human plasma kallikrein to each well to initiate the pre-incubation. The final enzyme concentration should be in the low nanomolar range.
-
Incubate the enzyme-inhibitor mixture for specific time points (e.g., 1 minute, 15 minutes, 30 minutes, 60 minutes, and 24 hours) at room temperature.
-
Following each pre-incubation period, add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Immediately measure the rate of substrate hydrolysis by monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value at each pre-incubation time point. A decrease in IC50 with increasing pre-incubation time is indicative of covalent inhibition.[1][2]
Compound Dissociation Assay
This assay helps to confirm the covalent nature of the inhibition by assessing the reversibility of the enzyme-inhibitor complex.
Materials:
-
Same as for the time-dependent inhibition assay.
Procedure:
-
Incubate a high concentration of the test inhibitor with plasma kallikrein for a sufficient time to allow for maximal covalent modification (e.g., 2 hours).
-
As a control, incubate the enzyme alone under the same conditions.
-
After the incubation period, rapidly dilute the enzyme-inhibitor complex and the enzyme-alone control by a large factor (e.g., 62.5-fold or greater) into an assay buffer containing the fluorogenic substrate.[2]
-
Immediately monitor the recovery of enzyme activity by measuring the rate of substrate hydrolysis over an extended period.
-
For a covalent inhibitor, there will be little to no recovery of enzyme activity upon dilution, as the covalent bond is stable. In contrast, a reversible inhibitor would show a time-dependent recovery of activity as the inhibitor dissociates from the enzyme.
Visualizing the Pathways and Processes
Diagrams created using the DOT language provide clear visual representations of the signaling pathways and experimental workflows.
Kallikrein-Kinin System and the Action of a Covalent Inhibitor
Caption: The Kallikrein-Kinin system and the mechanism of covalent inhibition of Plasma Kallikrein.
Experimental Workflow for Determining Covalent Inhibition Kinetics
Caption: Experimental workflow for the characterization of a covalent plasma kallikrein inhibitor.
Conclusion
The study of covalent inhibition kinetics is essential for the development of next-generation therapeutics targeting plasma kallikrein. While specific data for "this compound" remains elusive in public scientific literature, the principles and methodologies outlined in this guide, using α-amidobenzylboronates as a case study, provide a comprehensive framework for researchers. The time-dependent nature of inhibition and the apparent irreversibility confirmed through dissociation assays are hallmark features of covalent inhibitors. The visualization of both the biological pathway and the experimental workflow further aids in the conceptual understanding and practical execution of these critical studies in drug discovery. As new covalent inhibitors of plasma kallikrein emerge, these fundamental approaches will continue to be invaluable for their characterization and advancement toward clinical applications.
References
The Role of Plasma Kallikrein in Hereditary Angioedema: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hereditary Angioedema (HAE) is a rare, debilitating, and potentially life-threatening genetic disorder characterized by recurrent episodes of severe, localized swelling. The underlying pathophysiology of HAE, particularly in types I and II, is intrinsically linked to the dysregulation of the plasma contact system, with plasma kallikrein emerging as a central player. This technical guide provides an in-depth exploration of the pivotal role of plasma kallikrein in the pathogenesis of HAE. It details the biochemical cascades leading to excessive bradykinin production, the primary mediator of angioedema. Furthermore, this guide presents a comprehensive overview of therapeutic strategies targeting plasma kallikrein, supported by quantitative clinical trial data. Detailed experimental protocols for key assays used in HAE research are also provided to facilitate further investigation in this field.
Introduction to Hereditary Angioedema
Hereditary Angioedema is a genetic disorder characterized by unpredictable, recurrent episodes of non-pitting, non-pruritic edema of the subcutaneous and submucosal tissues.[1] These swelling attacks can affect various parts of the body, including the extremities, face, gastrointestinal tract, and upper airway, with the latter posing a risk of asphyxiation.[1][2] HAE is broadly classified into three main types. HAE types I and II are caused by mutations in the SERPING1 gene, which encodes the C1 esterase inhibitor (C1-INH).[1][2] HAE type I is characterized by low levels of C1-INH, while type II presents with normal or elevated levels of a dysfunctional C1-INH protein.[2] A third category, HAE with normal C1-INH (formerly HAE type III), is associated with mutations in other genes, such as Factor XII (F12).[3]
The clinical manifestations of HAE are primarily driven by the overproduction of bradykinin, a potent vasodilator that increases vascular permeability.[4][5] In HAE types I and II, the deficiency or dysfunction of C1-INH leads to uncontrolled activation of the plasma contact system, also known as the kallikrein-kinin system, resulting in excessive bradykinin generation.[6]
The Kallikrein-Kinin System and the Central Role of Plasma Kallikrein
The kallikrein-kinin system is a complex cascade of plasma proteins that plays a crucial role in inflammation, blood pressure regulation, and coagulation.[7] Under physiological conditions, this system is tightly regulated to prevent inappropriate activation. However, in HAE, this regulation is compromised.
The activation of the contact system is initiated by the auto-activation of Factor XII (FXII) to its active form, FXIIa, upon contact with negatively charged surfaces.[8][9] FXIIa then cleaves prekallikrein to form plasma kallikrein.[8] Plasma kallikrein, in turn, serves two key functions in this pathological cascade:
-
Positive Feedback Loop: Plasma kallikrein reciprocally activates more FXII to FXIIa, creating a potent positive feedback loop that amplifies the activation of the contact system.
-
Bradykinin Generation: The primary role of plasma kallikrein in HAE is the cleavage of high-molecular-weight kininogen (HMWK) to release bradykinin.[10][11]
In healthy individuals, C1-INH is the primary inhibitor of both FXIIa and plasma kallikrein, effectively dampening the activation of this cascade.[12][13] However, in HAE patients with deficient or dysfunctional C1-INH, this inhibitory control is lost, leading to unchecked plasma kallikrein activity and the subsequent overproduction of bradykinin.[1][2]
The excess bradykinin binds to its B2 receptors on endothelial cells, triggering a signaling cascade that results in increased vascular permeability and the extravasation of fluid into the surrounding tissues, leading to the characteristic swelling of an HAE attack.[1]
Therapeutic Targeting of Plasma Kallikrein
Given its central role in the pathophysiology of HAE, plasma kallikrein has become a key target for therapeutic intervention. The goal of plasma kallikrein inhibitors is to directly block its enzymatic activity, thereby preventing the cleavage of HMWK and the subsequent release of bradykinin.[10] This approach has led to the development of several effective prophylactic and acute treatments for HAE.
Plasma Kallikrein Inhibitors
Lanadelumab is a fully human monoclonal antibody that specifically binds to and inhibits active plasma kallikrein.[14][15] It is administered subcutaneously for the prophylactic treatment of HAE.[14]
Berotralstat is an oral, small-molecule inhibitor of plasma kallikrein approved for the prevention of HAE attacks.[16][17]
Ecallantide is a recombinant protein that acts as a potent and specific inhibitor of plasma kallikrein.[1][11] It is administered via subcutaneous injection for the acute treatment of HAE attacks.[1][11]
Other Therapeutic Strategies
While direct inhibition of plasma kallikrein is a primary strategy, other therapies for HAE also impact the kallikrein-kinin system:
-
C1-INH Replacement Therapy: This involves administering plasma-derived or recombinant C1-INH to restore its regulatory function, thereby inhibiting both FXIIa and plasma kallikrein.[18]
-
Bradykinin B2 Receptor Antagonists (e.g., Icatibant): These agents work downstream of bradykinin production by blocking its binding to the B2 receptor, thus preventing the increase in vascular permeability.[6]
Data Presentation: Efficacy of Plasma Kallikrein Inhibitors
The following tables summarize the quantitative data from key clinical trials of plasma kallikrein inhibitors and other HAE therapies.
| Table 1: Prophylactic Therapies for HAE | ||||
| Drug | Mechanism of Action | Dosage | Mean HAE Attack Rate Reduction vs. Placebo | Key Clinical Trial(s) |
| Lanadelumab | Plasma Kallikrein Inhibitor (mAb) | 300 mg every 2 weeks (subcutaneous) | 87% | HELP Study[12][13][19] |
| Berotralstat | Plasma Kallikrein Inhibitor (oral) | 150 mg once daily | 44% (vs. 2.35 attacks/month for placebo) | APeX-2[8][17] |
| C1-INH (subcutaneous) | C1-Inhibitor Replacement | 60 IU/kg twice weekly | Median annualized attack rate of 1.0 | COMPACT[18][20] |
| Table 2: Acute Therapies for HAE | ||||
| Drug | Mechanism of Action | Dosage | Primary Efficacy Endpoint | Key Clinical Trial(s) |
| Ecallantide | Plasma Kallikrein Inhibitor | 30 mg (subcutaneous) | Significant improvement in Mean Symptom Complex Severity (MSCS) score at 4 hours vs. placebo | EDEMA3 & EDEMA4[1][11][21][22] |
| Icatibant | Bradykinin B2 Receptor Antagonist | 30 mg (subcutaneous) | Median time to onset of symptom relief of 2.0 hours vs. 19.8 hours for placebo | FAST-3[6][10][23][24] |
| Table 3: Pharmacokinetics of Plasma Kallikrein Inhibitors | |||
| Drug | Half-life | Time to Peak Concentration | Key Pharmacokinetic Characteristics |
| Lanadelumab | Approximately 14.8 days | Approximately 7 days | Slow absorption and linear clearance.[14][15] |
| Berotralstat | Approximately 93 hours | Steady state achieved in 6-12 days | Oral bioavailability is dose-dependent.[3][16][25] |
Experimental Protocols
Accurate and reproducible measurement of the components of the kallikrein-kinin system is essential for both research and clinical management of HAE. The following sections provide detailed methodologies for key assays.
Chromogenic Assay for Plasma Kallikrein Activity
This assay measures the enzymatic activity of plasma kallikrein by its ability to cleave a chromogenic substrate.
Principle: Plasma prekallikrein is activated to kallikrein by an activator (e.g., dextran sulfate or FXIIa). The resulting plasma kallikrein cleaves a chromogenic substrate (e.g., S-2302), releasing a chromophore (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the plasma kallikrein activity.[9][26]
Materials:
-
Microplate reader (405 nm)
-
96-well microplate
-
Human citrated plasma (patient and control)
-
Prekallikrein activator (e.g., Dextran Sulfate or purified human FXIIa)
-
Chromogenic substrate S-2302 (H-D-Pro-Phe-Arg-pNA)
-
Tris buffer (pH 7.8)
-
Acetic acid (20%) or Citric acid (2%) for endpoint assays
Procedure (Endpoint Method):
-
Prepare a 1:10 dilution of test plasma and control plasma in Tris buffer.
-
Add 200 µL of diluted plasma to a microplate well.
-
Add 200 µL of the prekallikrein activator solution.
-
Incubate at 37°C for 3-4 minutes to allow for activation of prekallikrein to kallikrein.
-
Add 200 µL of pre-warmed (37°C) chromogenic substrate S-2302 solution.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 200 µL of 20% acetic acid.
-
Read the absorbance at 405 nm.
-
A plasma blank is prepared by adding the reagents in reverse order without incubation.
-
The kallikrein-like activity is calculated based on the change in absorbance over time, often relative to a standard plasma preparation.[6][13]
References
- 1. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 2. Human C1INH(Complement 1 Inhibitor) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. Complement C1 Inhibitor Functional Test - Creative Biolabs [creative-biolabs.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Frontiers | Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo [frontiersin.org]
- 6. coachrom.com [coachrom.com]
- 7. Measurement of cleaved high-molecular-weight kininogen in patients with hereditary angioedema due to C1-inhibitor deficiency: preanalytical and analytical optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C1 Esterase Inhibitor Functional assay [testguide.adhb.govt.nz]
- 9. High Sensitive ELISA Kit for High Molecular Weight Kininogen (HMWK), High-sensitive ELISA, CLOUD-CLONE CORP.(CCC) [cloud-clone.us]
- 10. brighamandwomens.org [brighamandwomens.org]
- 11. diapharma.com [diapharma.com]
- 12. endotell.ch [endotell.ch]
- 13. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 14. future-science.com [future-science.com]
- 15. waters.com [waters.com]
- 16. diapharma.com [diapharma.com]
- 17. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 18. mybiosource.com [mybiosource.com]
- 19. tecomedical.com [tecomedical.com]
- 20. medrxiv.org [medrxiv.org]
- 21. A novel detection method of cleaved plasma high-molecular-weight kininogen reveals its correlation with Alzheimer's pathology and cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eaglebio.com [eaglebio.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Laboratory testing for C1 inhibitor deficiency: a comparison of two approaches to C1 inhibitor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Determination of IC50 Value for Plasma Kallikrein-IN-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) value for Plasma kallikrein-IN-5, a potent covalent inhibitor of plasma kallikrein. This document outlines the quantitative data, a detailed experimental protocol for IC50 determination, and a visualization of the relevant biological pathway and experimental workflow.
Quantitative Data Summary
This compound (also referred to as compound 20) exhibits time-dependent inhibition of plasma kallikrein. The IC50 values demonstrate a significant increase in potency with longer pre-incubation times, a characteristic of covalent inhibitors.
| Inhibitor | Target | IC50 (1 minute pre-incubation) | IC50 (24 hours pre-incubation) |
| This compound | Plasma Kallikrein | 66 nM | 70 pM |
Plasma Kallikrein Signaling Pathway
Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system (KKS). The activation of the KKS is initiated by the activation of Factor XII, which in turn activates prekallikrein to plasma kallikrein. Activated plasma kallikrein then cleaves high-molecular-weight kininogen (HK) to release bradykinin, a potent vasodilator and inflammatory mediator. This pathway is implicated in various physiological and pathological processes, including inflammation, blood pressure regulation, and coagulation.
An In-depth Technical Guide to Plasma Kallikrein-IN-5: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma kallikrein-IN-5, also identified as Compound 20 in associated literature, is a potent and covalent inhibitor of plasma kallikrein (PKa).[1][2][3] As a member of the α-amidobenzylboronates class of compounds, it demonstrates time-dependent inhibition of its target enzyme.[2][4][5][6] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, intended to support research and development efforts in fields such as hereditary angioedema (HAE), where dysregulation of the plasma kallikrein-kinin system is a key pathological feature.[2][7]
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a foundational dataset for experimental design and formulation development.
| Property | Value | Reference |
| Molecular Formula | C29H33BFN5O3 | --INVALID-LINK-- |
| Molecular Weight | 529.41 g/mol | --INVALID-LINK-- |
| Physical State | Solid powder | General knowledge |
| Inhibitory Activity (IC50) | 66 nM (at 1 minute), 70 pM (at 24 hours) | [1][2][3] |
| Mechanism of Action | Covalent inhibitor of plasma kallikrein | [2][5] |
Stability and Storage
Proper handling and storage are critical to maintaining the integrity and activity of this compound. The following table outlines the recommended storage conditions. While specific data on pH, temperature, and photostability are not extensively published for this specific compound, general knowledge of boronate-containing molecules suggests that they may be incompatible with nucleophilic groups.[4]
| Condition | Recommended Storage | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [3] |
| In Solvent | -80°C | 1 year | [3] |
Signaling Pathway and Experimental Workflows
To understand the context in which this compound acts, it is essential to visualize the plasma kallikrein-kinin system and the experimental procedures used to assess its inhibition.
Plasma Kallikrein-Kinin System Signaling Pathway
The following diagram illustrates the cascade of events in the plasma kallikrein-kinin system, leading to the production of bradykinin, a potent inflammatory mediator. This compound acts by inhibiting plasma kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HMWK).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma kallikrein-IN-5_TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Plasma Kallikrein-IN-5 for Hereditary Angioedema (HAE) Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Plasma kallikrein-IN-5, a potent tool compound for research into Hereditary Angioedema (HAE) and other diseases mediated by the plasma kallikrein-kinin system. This document details its mechanism of action, biochemical properties, and its application in relevant experimental models.
Introduction to Hereditary Angioedema and the Role of Plasma Kallikrein
Hereditary Angioedema (HAE) is a rare, autosomal dominant genetic disorder characterized by recurrent and unpredictable episodes of severe swelling (angioedema) affecting various parts of the body.[1] The majority of HAE cases (Types I and II) are caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[1][2]
The underlying pathology of HAE involves the uncontrolled activation of the plasma kallikrein-kinin system (KKS).[3][4] Plasma kallikrein (PKa), a serine protease, is a central enzyme in this pathway.[1][2] In the absence of sufficient C1-INH regulation, PKa excessively cleaves its substrate, high-molecular-weight kininogen (HK), to release the potent inflammatory mediator, bradykinin.[2][3][5] Bradykinin binds to its B2 receptor on endothelial cells, increasing vascular permeability and leading to the characteristic angioedema attacks.[3][6] Consequently, inhibiting plasma kallikrein is a validated and critical therapeutic strategy for the management and prevention of HAE attacks.[1]
This compound is a potent, covalent inhibitor of plasma kallikrein, making it an invaluable research tool for studying the KKS and developing novel HAE therapeutics.[7][8][9]
Mechanism of Action of this compound
This compound functions as a direct inhibitor of plasma kallikrein.[7] The KKS is initiated when coagulation Factor XII (FXII) is auto-activated upon contact with certain surfaces.[3][5] Activated FXII (FXIIa) then cleaves prekallikrein (PK) to generate active plasma kallikrein (PKa).[2][5] PKa not only liberates bradykinin from HK but also creates a powerful positive feedback loop by activating more FXII, thus amplifying the cascade.[4][5]
In HAE, deficient C1-INH fails to control both FXIIa and PKa, leading to runaway bradykinin production.[2] this compound covalently binds to plasma kallikrein, effectively blocking its proteolytic activity.[7] This inhibition prevents the cleavage of HK and halts the amplification of the KKS cascade, thereby preventing the generation of bradykinin.
Caption: The Kallikrein-Kinin System in HAE and the inhibitory action of this compound.
Quantitative Data and Physicochemical Properties
This compound is characterized by its time-dependent inhibition of plasma kallikrein, demonstrating high potency, particularly after extended incubation.
| Parameter | Value | Reference |
| Target | Plasma Kallikrein (PKa) | [7][9] |
| Inhibition Type | Covalent | [7] |
| IC₅₀ (1 minute) | 66 nM | [7][8][9][10][11] |
| IC₅₀ (24 hours) | 70 pM | [7][8][9][10][11] |
| Application | Hereditary Angioedema (HAE) Research | [7][8][11] |
Note: IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of inhibitor required to reduce enzyme activity by 50%.
Experimental Protocols and Workflow
This compound can be used in a variety of in vitro and ex vivo assays to study the KKS. Below is a representative protocol for a fundamental biochemical assay.
In Vitro Plasma Kallikrein Inhibition Assay (Chromogenic Substrate)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified plasma kallikrein.
Principle: Active plasma kallikrein cleaves a synthetic chromogenic substrate, releasing a colored molecule (e.g., p-nitroaniline, pNA) that can be measured spectrophotometrically. The presence of an inhibitor reduces the rate of substrate cleavage, resulting in a decreased colorimetric signal.
Materials:
-
Recombinant human plasma kallikrein (PKa)
-
This compound
-
Chromogenic plasma kallikrein substrate (e.g., D-Pro-Phe-Arg-pNA)[10]
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~405 nm
Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer to test a range of concentrations (e.g., 1 pM to 1 µM). Include a "no inhibitor" control (vehicle only).
-
Enzyme Addition: Add a fixed concentration of plasma kallikrein to each well of the 96-well plate containing the diluted inhibitor or vehicle.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-60 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the chromogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by expressing the rate at each inhibitor concentration as a percentage of the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Plasma Prekallikrein: Its Role in Hereditary Angioedema and Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]
- 6. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Plasma kallikrein-IN-5_TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Time-Dependent Inhibition of Plasma Kallikrein by Plasma Kallikrein-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma kallikrein (PKa) is a serine protease that plays a pivotal role in the activation of the kallikrein-kinin system (KKS). Dysregulation of this pathway is implicated in various inflammatory and coagulation disorders, most notably Hereditary Angioedema (HAE). Plasma kallikrein-IN-5 (also referred to as compound 20) has emerged as a potent and selective covalent inhibitor of plasma kallikrein, exhibiting time-dependent inhibitory kinetics. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and the underlying mechanism of action of this compound, designed to aid researchers in the fields of enzymology, pharmacology, and drug discovery.
Core Data Summary
The inhibitory potency of this compound is characterized by its time-dependent nature, a hallmark of covalent inhibitors. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, decreases significantly with increased incubation time, indicating a progressive and strong interaction with the target enzyme.
| Parameter | Value | Incubation Time | Reference |
| IC50 | 66 nM | 1 minute | [1] |
| IC50 | 70 pM | 24 hours | [1] |
Furthermore, this compound demonstrates selectivity for plasma kallikrein over other related serine proteases.
| Enzyme | IC50 (60 min preincubation) | Reference |
| Factor XIa (FXIa) | 12,230 nM | [1] |
| Plasmin | 12,090 nM | [1] |
Mechanism of Action: Covalent Inhibition
This compound is an α-amidobenzylboronate that acts as a covalent inhibitor of plasma kallikrein.[1] The boron atom in the inhibitor forms a stable covalent bond with the catalytic serine residue in the active site of plasma kallikrein. This covalent modification leads to the irreversible inactivation of the enzyme. The time-dependent increase in potency is a direct consequence of the rate of this covalent bond formation. Dissociation studies have shown no apparent reversibility, further confirming its covalent mechanism of action.[1]
Signaling Pathway
The inhibition of plasma kallikrein by this compound directly impacts the Kallikrein-Kinin System (KKS), a critical pathway in inflammation and blood pressure regulation.
Kallikrein-Kinin System Inhibition
Experimental Protocols
Plasma Kallikrein Inhibition Assay (IC50 Determination)
This protocol outlines the general procedure for determining the IC50 value of this compound against plasma kallikrein.
Materials:
-
Human plasma kallikrein (active enzyme)
-
Fluorogenic or chromogenic plasma kallikrein substrate (e.g., H-D-Pro-Phe-Arg-pNA)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.5)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of human plasma kallikrein in assay buffer to the desired final concentration.
-
Inhibitor Preparation: Perform serial dilutions of this compound in assay buffer to create a range of concentrations to be tested.
-
Pre-incubation: In the wells of a 96-well plate, add a fixed volume of the plasma kallikrein solution. Then, add an equal volume of the serially diluted this compound solutions. For time-dependent inhibition studies, this pre-incubation step is carried out for specific durations (e.g., 1 minute, 60 minutes, 24 hours) at a controlled temperature (e.g., 37°C). A control well containing enzyme and assay buffer without the inhibitor should be included.
-
Substrate Addition: Following the pre-incubation period, initiate the enzymatic reaction by adding a fixed volume of the plasma kallikrein substrate to each well.
-
Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the residual enzyme activity.
-
Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
Compound Dissociation Assay (Assessment of Covalent Inhibition)
This assay is designed to assess the reversibility of inhibition, a key characteristic of covalent inhibitors.
Materials:
-
Human plasma kallikrein
-
This compound
-
Assay buffer
-
Dialysis membrane or size-exclusion chromatography column
-
Fluorogenic or chromogenic plasma kallikrein substrate
-
96-well microplate and reader
Procedure:
-
Enzyme-Inhibitor Complex Formation: Incubate a concentrated solution of plasma kallikrein with a molar excess of this compound for a sufficient period to allow for covalent bond formation (e.g., several hours to overnight).
-
Removal of Unbound Inhibitor: Remove the unbound inhibitor from the enzyme-inhibitor complex. This can be achieved through dialysis against a large volume of assay buffer or by using a size-exclusion chromatography column.
-
Activity Measurement: Measure the enzymatic activity of the enzyme-inhibitor complex immediately after the removal of the unbound inhibitor.
-
Monitoring for Recovery of Activity: Continue to incubate the enzyme-inhibitor complex in fresh assay buffer and measure its activity at various time points (e.g., 1, 4, 8, 24 hours).
-
Data Analysis: If the inhibition is irreversible, there will be no significant recovery of enzyme activity over time. In contrast, a reversible inhibitor would dissociate from the enzyme, leading to a gradual recovery of activity. The lack of apparent reversibility for this compound in such assays confirms its covalent mechanism.[1]
Experimental Workflow Visualization
The general workflow for assessing a time-dependent inhibitor like this compound can be visualized as follows:
Inhibitor Characterization Workflow
Conclusion
This compound is a highly potent, selective, and time-dependent covalent inhibitor of plasma kallikrein. Its mechanism of action offers a promising avenue for the therapeutic intervention in diseases driven by excessive plasma kallikrein activity, such as Hereditary Angioedema. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and in the broader field of protease inhibitor drug discovery. The detailed methodologies and workflow diagrams are intended to facilitate the replication and extension of these findings in a laboratory setting.
References
Synthesis of Chiral α-Aminoboronates: A Technical Guide for Drug Discovery
Introduction
Chiral α-aminoboronates are a class of organoboron compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural resemblance to α-amino acids allows them to act as potent and selective inhibitors of various enzymes, particularly proteases. The boron atom's ability to form a stable, reversible covalent bond with the catalytic serine, cysteine, or threonine residues of enzymes makes α-aminoboronates effective transition-state analogs. This unique mechanism of action has led to the development of several successful drugs, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma and the β-lactamase inhibitor Vaborbactam, which is used in combination with antibiotics to combat bacterial resistance.[1][2] The stereochemistry at the α-carbon is crucial for their biological activity, making the development of efficient and highly stereoselective synthetic methods a key focus of research. This guide provides an in-depth overview of the core synthetic strategies for preparing chiral α-aminoboronates, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in this field.
Key Synthetic Methodologies
The synthesis of chiral α-aminoboronates can be broadly categorized into several key approaches, including metal-catalyzed reactions and diastereoselective methods employing chiral auxiliaries. Recent advancements have focused on developing catalytic enantioselective methods to improve efficiency and atom economy.
Copper-Catalyzed Asymmetric Synthesis
Copper catalysis has emerged as a versatile and cost-effective approach for the enantioselective synthesis of α-aminoboronates. These methods often involve the reaction of various boron-containing nucleophiles with imines or related electrophiles in the presence of a chiral copper catalyst.
A modular approach involves the copper-catalyzed enantioselective N-alkylation of carbamates with racemic α-chloroboronate esters.[3] This method provides access to a range of enantioenriched α-aminoboronic acid derivatives. The reaction is typically carried out using a chiral copper catalyst generated in situ from commercially available components.[3]
Experimental Workflow: Copper-Catalyzed N-Alkylation
Caption: Workflow for Cu-catalyzed enantioselective N-alkylation.
Detailed Experimental Protocol: Copper-Catalyzed N-Alkylation of Carbamates [3]
To a solution of CuCl (2.5 mol%), chiral diamine ligand (e.g., (R,R)-N,N'-dimethyl-1,2-diphenylethanediamine, 3.0 mol%), and a secondary phosphine ligand (e.g., diphenylphosphine, 5.0 mol%) in toluene (0.2 M) is added the carbamate (1.2 equiv) and the racemic α-chloroboronate ester (1.0 equiv). The base, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 1.5 equiv), is then added, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched with saturated aqueous NH4Cl, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the enantioenriched α-aminoboronate.
Quantitative Data: Copper-Catalyzed N-Alkylation
| Substrate (α-chloroboronate ester) | Product | Yield (%) | ee (%) |
| Phenyl | 1a | 77 | 96 |
| 4-Chlorophenyl | 1b | 75 | 95 |
| 2-Naphthyl | 1c | 82 | 97 |
| Cyclohexyl | 1d | 65 | 92 |
| n-Propyl | 1e | 71 | 94 |
| Data sourced from Fu, G. C., et al. (2022).[3] |
Nickel-Catalyzed Asymmetric Hydroamidation
Nickel-hydride (NiH) catalyzed asymmetric hydroamidation of alkenyl boronates represents a powerful and direct method for accessing chiral α-aminoboronates.[4][5] This approach utilizes readily available alkenyl boronates and dioxazolones as the nitrogen source, with a simple chiral amino alcohol ligand providing high enantioselectivity.[4][5]
Experimental Workflow: NiH-Catalyzed Asymmetric Hydroamidation
Caption: Workflow for NiH-catalyzed asymmetric hydroamidation.
Detailed Experimental Protocol: NiH-Catalyzed Asymmetric Hydroamidation [2][4]
In a glovebox, a vial is charged with NiCl2·6H2O (5 mol%), a chiral amino alcohol ligand (10 mol%), and LiI (10 mol%). 1,2-Dimethoxyethane (DME, 0.2 M) is added, and the mixture is stirred for 10 minutes. The alkenyl boronate (1.0 equiv), dioxazolone (1.2 equiv), H2O (2.0 equiv), and triethoxysilane ((EtO)3SiH, 3.0 equiv) are then added sequentially. The vial is sealed and stirred at room temperature for 12 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography on silica gel to give the desired α-aminoboronate.
Quantitative Data: NiH-Catalyzed Asymmetric Hydroamidation
| Alkenyl Boronate (R group) | Dioxazolone (Amide group) | Product | Yield (%) | ee (%) |
| Phenyl | Benzoyl | 3a | 71 | 95 |
| 4-MeO-Ph | Benzoyl | 3b | 85 | 96 |
| 2-Thienyl | Benzoyl | 3c | 78 | 94 |
| Cyclohexyl | Benzoyl | 3d | 68 | 92 |
| n-Hexyl | Acetyl | 3e | 75 | 91 |
| Data sourced from Zhu, S., et al. (2022).[2][4] |
Rhodium-Catalyzed Enantioselective C(sp³)–H Borylation
A direct and atom-economical route to chiral α-aminoboronates is the rhodium-catalyzed enantioselective borylation of C(sp³)–H bonds adjacent to a nitrogen atom.[6][7] This strategy allows for the direct conversion of readily available N-alkylamines and amides into valuable α-aminoboronates. A chiral monophosphite ligand is often employed to achieve high enantioselectivity.[6][7]
Logical Relationship: Rh-Catalyzed C-H Borylation
Caption: Logical flow of Rh-catalyzed C-H borylation.
Detailed Experimental Protocol: Rhodium-Catalyzed C(sp³)–H Borylation [6][7]
In a nitrogen-filled glovebox, a screw-capped vial is charged with [Rh(OH)(cod)]2 (1.5 mol %), a chiral monophosphite ligand (3.0 mol %), and the amine or amide substrate (1.0 equiv). Cyclohexane is added as the solvent. Bis(pinacolato)diboron (B2pin2, 1.5 equiv) is then added, and the vial is sealed and heated at 60 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral α-aminoboronate.
Quantitative Data: Rhodium-Catalyzed C(sp³)–H Borylation
| Substrate | Product | Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | | N-benzyl-N-methyl-2-aminopyridine | 4a | 85 | 96 | | N-Boc-pyrrolidine | 4b | 78 | 92 | | N-benzoylpiperidine | 4c | 81 | 94 | | N,N-diethyl-p-toluamide | 4d | 75 | 91 | | Trimethobenzamide | 4e | 69 | 98 | Data sourced from Sawamura, M., et al. (2020).[6][7]
Synthesis of Marketed Drugs
The synthetic strategies for chiral α-aminoboronates have been successfully applied to the industrial-scale production of important pharmaceuticals.
Synthesis of Bortezomib
Bortezomib is a dipeptidyl boronic acid that functions as a potent and reversible inhibitor of the 26S proteasome. Its synthesis often involves the coupling of a chiral boronate fragment with a dipeptide unit. One common approach utilizes a Matteson homologation to establish the chiral center of the boroleucine fragment.[8]
Experimental Workflow: Bortezomib Synthesis (Fragment Coupling)
Caption: A common synthetic workflow for Bortezomib.
Detailed Experimental Protocol: Bortezomib Fragment Coupling [9][10]
To a solution of N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine (1.0 equiv) in dichloromethane are added O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU, 1.1 equiv) and diisopropylethylamine (DIPEA, 2.5 equiv). The mixture is stirred for 15 minutes. Then, (1R)-(S)-pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate (1.0 equiv) is added, and the reaction is stirred at room temperature until completion. The reaction mixture is washed with aqueous acid, base, and brine. The organic layer is dried and concentrated. The resulting pinanediol-protected intermediate is then treated with isobutylboronic acid and HCl in a biphasic system of methanol and hexane to afford Bortezomib, which is isolated by crystallization.
Synthesis of Vaborbactam
Vaborbactam is a cyclic boronic acid β-lactamase inhibitor. A key step in its synthesis is the Matteson homologation of a boronic ester to create an α-chloroboronic ester with high diastereoselectivity, followed by further functionalization and cyclization.[1]
Logical Relationship: Key Steps in Vaborbactam Synthesis
Caption: Logical flow of key transformations in Vaborbactam synthesis.
Detailed Experimental Protocol: Matteson Homologation for Vaborbactam Intermediate [1]
A solution of dichloromethane in THF is cooled to -100 °C. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate dichloromethyllithium. A solution of the starting chiral boronic ester and anhydrous zinc chloride in THF is then added dropwise, maintaining the temperature below -95 °C. The reaction is stirred at -100 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the α-chloroboronic ester, which is carried forward to subsequent steps.
Conclusion
The synthesis of chiral α-aminoboronates is a vibrant and evolving field of research, driven by the significant therapeutic potential of this class of compounds. The methodologies outlined in this guide, from transition metal-catalyzed asymmetric reactions to established diastereoselective approaches, provide a powerful toolkit for medicinal chemists and drug development professionals. The continued development of novel, efficient, and scalable synthetic routes will undoubtedly accelerate the discovery of new α-aminoboronate-based drugs to address a wide range of diseases.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of α-Aminoboronates via Rhodium-Catalyzed Enantioselective C(sp3)-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. CN103059054A - Synthetic method of bortezomib - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
In-depth Technical Guide: The Irreversible Binding of Plasma Kallikrein-IN-5
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plasma kallikrein-IN-5 (PK-IN-5), also identified as Compound 20, is a potent, time-dependent inhibitor of human plasma kallikrein. This technical guide delineates the irreversible nature of its binding, a crucial characteristic for its potential therapeutic applications, such as in the treatment of hereditary angioedema (HAE). Contrary to a reversible interaction, PK-IN-5 forms a stable, covalent bond with the active site of the enzyme, leading to its inactivation. This guide provides a comprehensive overview of the binding characteristics of PK-IN-5, including available quantitative data, detailed experimental methodologies for assessing covalent inhibition, and the underlying biochemical mechanisms.
Introduction to Plasma Kallikrein and its Inhibition
Plasma kallikrein is a serine protease that plays a pivotal role in the kallikrein-kinin system, a key pathway in inflammation, blood pressure regulation, and coagulation.[1] Dysregulation of this system, often due to excessive plasma kallikrein activity, can lead to pathological conditions like HAE, characterized by recurrent episodes of severe swelling.[2][3] Therefore, the inhibition of plasma kallikrein is a validated therapeutic strategy for managing such disorders.
Inhibitors of plasma kallikrein can be broadly classified into two categories: reversible and irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and exist in equilibrium between the bound and unbound state. In contrast, irreversible inhibitors, such as PK-IN-5, typically form a stable, covalent bond with the enzyme, leading to its permanent inactivation.[4]
This compound: A Covalent Inhibitor
PK-IN-5 belongs to a class of α-amidobenzylboronates, which have been identified as highly potent and selective covalent inhibitors of plasma kallikrein.[2][5] The defining characteristic of PK-IN-5's interaction with its target is its time-dependent inhibition, a hallmark of covalent binding. This means that the potency of the inhibitor increases with the duration of incubation with the enzyme.
Quantitative Data on Inhibition
The inhibitory potency of PK-IN-5 has been quantified by determining its half-maximal inhibitory concentration (IC50) at various time points. This time-dependent nature is evident from the significant decrease in the IC50 value with longer incubation periods.
| Incubation Time | IC50 (nM) |
| 1 minute | 66 |
| 24 hours | 0.07 |
Table 1: Time-dependent IC50 values for this compound against human plasma kallikrein. Data sourced from Allison M, et al. (2024).[2][5]
The dramatic increase in potency over time strongly suggests a covalent mechanism of action, where the initial non-covalent binding is followed by the formation of a stable covalent bond.
Experimental Protocols for Characterizing Covalent Inhibition
Determining the irreversible nature of an inhibitor requires specific experimental methodologies. The following sections detail the key assays used to characterize inhibitors like PK-IN-5.
Time-Dependent Inhibition Assay
This assay is fundamental in identifying covalent inhibitors by demonstrating that the extent of inhibition increases with the pre-incubation time of the enzyme and inhibitor.
Objective: To determine the IC50 of an inhibitor at different pre-incubation times.
Materials:
-
Purified human plasma kallikrein
-
This compound (or test inhibitor)
-
Fluorogenic substrate for plasma kallikrein (e.g., a peptide substrate)
-
Assay buffer (e.g., Tris-HCl with additives)
-
96-well microplates
-
Plate reader capable of fluorescence detection
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of human plasma kallikrein and PK-IN-5 in a suitable buffer (e.g., Tris-HCl, pH 7.5, containing NaCl, EDTA, and detergents like PEG-8000 and Triton X-100).[6]
-
Pre-incubation: In a 96-well plate, add a fixed concentration of plasma kallikrein to wells containing serial dilutions of PK-IN-5. Incubate these mixtures for various defined periods (e.g., 1 minute, 15 minutes, 30 minutes, 60 minutes, and up to 24 hours) at a controlled temperature (e.g., 30°C).[6]
-
Reaction Initiation: Following each pre-incubation period, initiate the enzymatic reaction by adding a fluorogenic substrate to each well.
-
Data Acquisition: Monitor the increase in fluorescence over time using a plate reader. The initial rate of the reaction is proportional to the residual enzyme activity.
-
Data Analysis: For each pre-incubation time point, plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. A significant decrease in IC50 with increasing pre-incubation time is indicative of time-dependent, and likely covalent, inhibition.
Dissociation Studies (Irreversibility Assessment)
To confirm that the inhibition is irreversible, experiments are designed to determine if enzyme activity can be restored after the removal of the unbound inhibitor.
This method assesses the reversibility of an inhibitor by rapidly diluting a pre-formed enzyme-inhibitor complex. For a reversible inhibitor, the complex will dissociate upon dilution, leading to a recovery of enzyme activity. For an irreversible inhibitor, no significant recovery is expected.[3][7][8]
Protocol:
-
Complex Formation: Incubate a high concentration of plasma kallikrein with a saturating concentration of PK-IN-5 (typically 10-fold above its IC50) to allow for the formation of the enzyme-inhibitor complex.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a reaction mixture containing the substrate. This dilution reduces the concentration of the free inhibitor to a level where rebinding is negligible.
-
Activity Monitoring: Immediately monitor the enzymatic activity over time.
-
Analysis: For an irreversible inhibitor like PK-IN-5, the enzyme activity will remain low and will not increase significantly over time. In contrast, a reversible inhibitor would show a time-dependent recovery of activity as the inhibitor dissociates from the enzyme.
Dialysis is another method to remove unbound inhibitor from the enzyme-inhibitor complex.[9][10]
Protocol:
-
Incubation: Incubate plasma kallikrein with PK-IN-5.
-
Dialysis: Place the incubation mixture in a dialysis bag with a molecular weight cutoff that retains the enzyme but allows the small molecule inhibitor to pass through. Dialyze against a large volume of buffer for an extended period to remove any free inhibitor.
-
Activity Measurement: After dialysis, measure the activity of the enzyme. If the inhibition is irreversible, the enzyme will remain inactive.
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry is a powerful technique to definitively confirm the formation of a covalent bond between the inhibitor and the enzyme.[4][11][12]
Protocol:
-
Incubation: Incubate plasma kallikrein with PK-IN-5.
-
Sample Preparation: Remove excess, unbound inhibitor. The protein sample can then be analyzed intact or digested into smaller peptides using a protease like trypsin.
-
Mass Analysis: Analyze the sample using a mass spectrometer. A mass shift corresponding to the molecular weight of PK-IN-5 (or a fragment of it) attached to the enzyme (or a peptide) confirms covalent bond formation. Tandem mass spectrometry (MS/MS) can further be used to identify the specific amino acid residue in the active site that has been modified.
Mechanism of Covalent Inhibition by α-Amidobenzylboronates
Plasma kallikrein is a serine protease, meaning it has a critical serine residue in its active site that is essential for its catalytic activity.[13] The α-amidobenzylboronate "warhead" of PK-IN-5 is designed to react with this nucleophilic serine residue.[5]
The proposed mechanism involves the initial, reversible formation of a non-covalent enzyme-inhibitor complex. This is followed by a nucleophilic attack from the hydroxyl group of the active site serine on the boron atom of PK-IN-5. This results in the formation of a stable, covalent tetrahedral adduct, effectively and irreversibly inactivating the enzyme.
Signaling Pathways and Logical Relationships
The inhibition of plasma kallikrein by PK-IN-5 directly impacts the kallikrein-kinin system, preventing the cleavage of high-molecular-weight kininogen (HMWK) and the subsequent release of bradykinin. Bradykinin is a potent vasodilator that mediates its effects through the bradykinin B2 receptor, leading to increased vascular permeability and swelling characteristic of HAE attacks.
Conclusion
The available evidence strongly supports that this compound is an irreversible, covalent inhibitor of human plasma kallikrein. Its time-dependent inhibitory activity is a key characteristic that distinguishes it from reversible inhibitors. The methodologies outlined in this guide, including time-dependent inhibition assays, dissociation studies, and mass spectrometry, are essential for the comprehensive characterization of such covalent inhibitors in a drug discovery and development setting. Understanding the irreversible nature of PK-IN-5's binding is fundamental to appreciating its therapeutic potential and for the design of future generations of plasma kallikrein inhibitors.
References
- 1. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. 66.160.205.160 [66.160.205.160]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Target Specificity of Plasma Kallikrein-IN-5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma kallikrein (PKa) is a serine protease that plays a pivotal role in the activation of the kallikrein-kinin system (KKS), leading to the production of the potent vasodilator bradykinin. Dysregulation of this pathway is implicated in various inflammatory conditions, most notably hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. Plasma kallikrein-IN-5, also identified as compound 20 in scientific literature, is a novel, potent, and covalent inhibitor of plasma kallikrein. This document provides a detailed technical guide to the target specificity of this compound, presenting key quantitative data, in-depth experimental methodologies, and visual representations of the relevant biological and experimental frameworks.
Core Target and Mechanism of Action
This compound is an α-amidobenzylboronate that exhibits time-dependent inhibition of plasma kallikrein, consistent with a covalent mechanism of action.[1][2][3] The boronic acid moiety is designed to form a stable, covalent bond with the catalytic serine residue (Ser195) in the active site of plasma kallikrein, effectively inactivating the enzyme.[1][4]
Quantitative Inhibition Data
The inhibitory potency of this compound against human plasma kallikrein is time-dependent, a hallmark of covalent inhibitors. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, decrease significantly with longer incubation times.
| Target Enzyme | Inhibitor | IC50 (1 minute) | IC50 (24 hours) | Reference |
| Human Plasma Kallikrein (PKa) | This compound (Compound 20) | 66 nM | 70 pM | [1][3] |
Selectivity Profile
A critical aspect of a therapeutic inhibitor is its selectivity for the intended target over other related enzymes, which minimizes off-target effects. This compound has been profiled against several other serine proteases to determine its specificity.
| Off-Target Enzyme | Inhibitor | IC50 (60 minutes) | Fold Selectivity vs. PKa (1 min) | Reference |
| Factor XIa (FXIa) | This compound (Compound 20) | 12,230 nM | >185-fold | [1] |
| Thrombin | This compound (Compound 20) | >1000-fold preference for PKa | >1000-fold | [1] |
| Trypsin | This compound (Compound 20) | >1000-fold preference for PKa | >1000-fold | [1] |
| Plasmin | This compound (Compound 20) | 12,090 nM | >183-fold | [1] |
Note: Fold selectivity is calculated based on the IC50 value of this compound against PKa at 1 minute.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Plasma Kallikrein Inhibition Assay (Chromogenic)
This assay determines the inhibitory activity of a compound against purified human plasma kallikrein.
Materials:
-
Purified human plasma kallikrein (PKa)
-
Chromogenic substrate for PKa (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)[5][6][7]
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)[6]
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add a fixed concentration of purified human plasma kallikrein to each well.
-
Add the serially diluted inhibitor solutions to the wells containing the enzyme. Include control wells with enzyme and buffer only (no inhibitor).
-
Pre-incubate the enzyme and inhibitor mixtures for specific time points (e.g., 1 minute, 60 minutes, 24 hours) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the chromogenic substrate S-2302 to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitroaniline (pNA) release is proportional to the residual enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Serine Protease Selectivity Assays (Chromogenic)
This protocol is adapted for determining the inhibitory activity against other serine proteases like Factor XIa, Thrombin, Trypsin, and Plasmin.
Materials:
-
Purified human Factor XIa, Thrombin, Trypsin, or Plasmin
-
Specific chromogenic substrates for each enzyme (e.g., S-2366 for FXIa, a specific substrate for Thrombin, Nα-Benzoyl-L-arginine ethyl ester for Trypsin, and S-2251 for Plasmin)[8][9][10]
-
Appropriate assay buffers for each enzyme
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Follow the same serial dilution and pre-incubation steps as described in the Plasma Kallikrein Inhibition Assay.
-
Use the specific purified enzyme and its corresponding chromogenic substrate for each assay.
-
Initiate the reaction and measure the absorbance at the appropriate wavelength for the specific substrate.
-
Calculate the IC50 values for each off-target enzyme and compare them to the IC50 value for plasma kallikrein to determine the selectivity profile.
Determination of Covalent Inhibition Kinetic Parameters (k_inact and K_I)
For covalent inhibitors, the potency is best described by the second-order rate constant k_inact/K_I.[2] This can be determined by measuring the observed rate of inactivation (k_obs) at various inhibitor concentrations.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate S-2302
-
Assay Buffer
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a range of concentrations of this compound.
-
In a 96-well plate, mix the enzyme with each inhibitor concentration.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the reaction progress (absorbance at 405 nm) over time for each inhibitor concentration. The reaction will typically show a time-dependent decrease in rate as the enzyme is progressively inactivated.
-
For each inhibitor concentration, fit the progress curve to a single exponential decay equation to determine the observed rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit the resulting data to the following equation to determine the inactivation rate constant (k_inact) and the inhibition constant (K_I): k_obs = k_inact * [I] / (K_I + [I])
-
The ratio k_inact/K_I provides the second-order rate constant for covalent modification.
Visualizations
Signaling Pathway
The plasma kallikrein-kinin system is a complex cascade that, once activated, leads to the release of bradykinin. This compound acts by directly inhibiting the central enzyme of this pathway, plasma kallikrein.
References
- 1. assaygenie.com [assaygenie.com]
- 2. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 3. criver.com [criver.com]
- 4. Structure of plasma and tissue kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 6. coachrom.com [coachrom.com]
- 7. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. content.abcam.com [content.abcam.com]
- 9. abcam.com [abcam.com]
- 10. A novel ex vivo approach for measuring plasminogen activation upon established plasma clots - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Plasma Kallikrein Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro assessment of plasma kallikrein (PK) activity and the evaluation of its inhibitors. The described methodology is applicable for screening and characterizing compounds, such as Plasma kallikrein-IN-5, for their inhibitory potential against plasma kallikrein.
Introduction
Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system (KKS).[1][2] The KKS is involved in various physiological processes, including inflammation, blood pressure regulation, and coagulation.[1][2] Dysregulation of this system is implicated in several pathologies, most notably hereditary angioedema (HAE), which is characterized by excessive bradykinin production leading to recurrent swelling episodes.[3] Plasma kallikrein inhibitors are therefore a key therapeutic strategy for managing such conditions.[3][4]
This document outlines a colorimetric in vitro assay to determine the enzymatic activity of plasma kallikrein and to quantify the inhibitory effects of test compounds. The assay is based on the ability of active plasma kallikrein to cleave a synthetic, chromogenic peptide substrate, releasing p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm.[3][5][6]
Signaling Pathway of the Plasma Kallikrein-Kinin System
The plasma kallikrein-kinin system is initiated by the activation of Factor XII (FXII) upon contact with negatively charged surfaces.[1][2] Activated FXII (FXIIa) then cleaves prekallikrein to form active plasma kallikrein. Plasma kallikrein, in turn, cleaves high-molecular-weight kininogen (HK) to release the potent vasodilator, bradykinin.[3][7] This process also involves a positive feedback loop where plasma kallikrein can reciprocally activate more FXII.[1]
Caption: The Plasma Kallikrein-Kinin System Signaling Pathway.
Experimental Protocols
Specimen Collection and Handling
Proper specimen handling is critical to avoid premature activation of prekallikrein.
-
Blood Collection: Collect whole blood in a 9:1 ratio with 0.1 M sodium citrate.[8][9][10]
-
Plasma Preparation: Centrifuge the blood at 2000 x g for 20 minutes at 15-25°C.[8][9][10]
-
Storage: Process the plasma within a few hours if kept at 15-25°C. For longer-term storage, immediately freeze the plasma at -20°C or below, where it can be stable for several months. Avoid repeated freeze-thaw cycles. Thaw frozen plasma at 37°C and use it as soon as possible.[8][9][10]
Reagent Preparation
-
PK Assay Buffer: Prepare a suitable buffer, for example, 0.05 M Tris-NaCl, pH 7.5.[8]
-
Plasma Kallikrein Enzyme: Reconstitute purified human plasma kallikrein to a stock concentration according to the manufacturer's instructions.
-
Chromogenic Substrate: Prepare a stock solution of a pNA-based synthetic substrate, such as H-D-Pro-Phe-Arg-pNA (e.g., S-2302), by dissolving it in distilled water.[8][9][10]
-
Inhibitor (e.g., this compound): Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Further dilute the inhibitor to various concentrations in the PK Assay Buffer.
-
Positive Control Inhibitor: A known plasma kallikrein inhibitor, such as Plasma Kallikrein Specific Inhibitor (PKSI), can be used as a positive control.[3][6]
-
Stop Solution: Prepare a 20% acetic acid or 2% citric acid solution to stop the enzymatic reaction.[8]
In Vitro Assay for Plasma Kallikrein Activity and Inhibition
This protocol is designed for a 96-well microplate format.
Experimental Workflow Diagram:
Caption: General workflow for the in vitro plasma kallikrein inhibition assay.
Detailed Protocol:
-
Plate Setup: Add the following to the wells of a 96-well microplate:
-
Blank: Assay Buffer and Substrate only.
-
Negative Control (No Inhibitor): Assay Buffer, Vehicle (e.g., DMSO), and Plasma Kallikrein.
-
Test Inhibitor: Assay Buffer, serial dilutions of the test inhibitor (e.g., this compound), and Plasma Kallikrein.
-
Positive Control: Assay Buffer, positive control inhibitor, and Plasma Kallikrein.
-
-
Pre-incubation: Add 2.5 µl of serially diluted inhibitors to the wells, followed by 45 µl of plasma or purified enzyme solution.[7] Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the chromogenic substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The incubation time may need to be optimized based on enzyme and substrate concentrations.
-
Reaction Termination: Add the stop solution to each well to terminate the enzymatic reaction.[8]
-
Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader.[3][5][6] The color is typically stable for at least 4 hours.[8][9][10]
Data Analysis
-
Correct for Blank: Subtract the absorbance of the blank from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Absorbance of Test Inhibitor / Absorbance of Negative Control)] x 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Data Presentation
The quantitative data from the inhibition assay should be summarized in a clear and structured table for easy comparison.
| Inhibitor | IC50 (nM) |
| This compound | [Insert experimental value] |
| Gabexate mesylate | 138[11] |
| [Other reference inhibitors] | [Insert experimental values] |
Note: The IC50 value for Gabexate mesylate is provided as an example of a known plasma kallikrein inhibitor.[11] Verseon Corp. has reported a series of plasma kallikrein inhibitors with single-digit nanomolar potency in functional in vitro assays.[4]
Conclusion
This document provides a comprehensive protocol for the in vitro assessment of plasma kallikrein activity and the evaluation of its inhibitors. By following these detailed methodologies, researchers can effectively screen and characterize novel plasma kallikrein inhibitors, such as this compound, which are of significant interest for the treatment of diseases like diabetic macular edema and hereditary angioedema.[4] The provided diagrams and structured data presentation will aid in the understanding and execution of these experiments.
References
- 1. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors | PLOS Computational Biology [journals.plos.org]
- 3. Plasma Kallikrein Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 4. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Kallikrein Activity Assay Kit (PTAK-034) - Creative Biogene [creative-biogene.com]
- 6. PathSpecific™ Plasma Kallikrein Assay Kit, Colorimetric - Creative Biolabs [creative-biolabs.com]
- 7. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. coachrom.com [coachrom.com]
- 9. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 10. diapharma.com [diapharma.com]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Plasma kallikrein-IN-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma kallikrein (PKa) is a serine protease that plays a pivotal role in the kallikrein-kinin system (KKS), a complex signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain.[1][2] Dysregulation of the KKS is implicated in various pathologies, including hereditary angioedema (HAE).[3][4] Plasma kallikrein-IN-5 is a potent and covalent inhibitor of plasma kallikrein, offering a valuable tool for investigating the physiological and pathological roles of this enzyme in cell-based models.[3][4]
These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, apoptosis, and intracellular signaling pathways.
Product Information
Table 1: Biochemical Properties of this compound
| Property | Value | Reference |
| Target | Plasma kallikrein (PKa) | [3][4] |
| Mechanism of Action | Covalent Inhibitor | [3][4] |
| IC50 (1 minute) | 66 nM | [3][4] |
| IC50 (24 hours) | 70 pM | [3][4] |
| Primary Indication for Study | Hereditary Angioedema (HAE) | [3][4] |
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Relevant cell lines (e.g., Human Umbilical Vein Endothelial Cells (HUVECs), Vascular Smooth Muscle Cells (VSMCs))
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Reagents for specific assays (MTT, Caspase-3, Western Blotting)
Preparation of Stock Solutions
It is crucial to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentration in cell culture medium.
-
Reconstitution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[5] Sonication may be used to aid dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C for long-term stability.[6] Avoid repeated freeze-thaw cycles.[7]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it in complete cell culture medium to the desired final concentration. It is critical to ensure that the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells, typically recommended to be below 0.5%, with 0.1% being ideal for most cell lines.[8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[9][10]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm or 590 nm using a microplate reader.[10][12]
Data Analysis:
Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value for cytotoxicity.
Apoptosis Assay (Caspase-3 Activity)
This protocol measures the induction of apoptosis by assessing the activity of caspase-3, a key executioner caspase.
Protocol:
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 6-well plates) and treat with this compound at various concentrations for a specified time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Lysis: After treatment, harvest the cells and lyse them using a chilled lysis buffer. Incubate on ice for 10-20 minutes.[13]
-
Centrifugation: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant containing the cytosolic extract.[14]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Prepare a reaction mix containing a caspase-3 substrate (e.g., DEVD-pNA).[3][15]
-
Incubation and Measurement: Add the reaction mix to each well and incubate at 37°C for 1-2 hours.[3] Measure the absorbance at 405 nm, which corresponds to the cleavage of the substrate by active caspase-3.[15]
Data Analysis:
Compare the absorbance values of the treated samples to the vehicle control to determine the fold-increase in caspase-3 activity.
Signaling Pathway Analysis (Western Blotting for p-ERK)
This protocol examines the effect of this compound on the activation of the ERK/MAPK signaling pathway, which can be downstream of plasma kallikrein activity.[16]
Protocol:
-
Cell Culture and Serum Starvation: Culture cells to near confluency and then serum-starve them for several hours to reduce basal levels of ERK phosphorylation.[17]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for a designated period.
-
Stimulation: Stimulate the cells with an agonist known to activate the plasma kallikrein system or a downstream effector (e.g., bradykinin) for a short duration (e.g., 5-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting: Block the membrane with 5% BSA or non-fat dry milk in TBST.[19] Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[17] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[17]
Data Analysis:
Quantify the band intensities for p-ERK and total ERK using densitometry. Express the results as a ratio of p-ERK to total ERK to determine the effect of this compound on ERK activation.
Visualizations
Caption: Plasma kallikrein signaling pathway and the inhibitory action of this compound.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Novel Mechanism of Plasma Prekallikrein (PK) Activation by Vascular Smooth Muscle Cells: Evidence of the presence of PK Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. Plasma Kallikrein Promotes Epidermal Growth Factor Receptor Transactivation and Signaling in Vascular Smooth Muscle through Direct Activation of Protease-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Plasma kallikrein-IN-5_TargetMol [targetmol.com]
- 7. Plasma Kallikrein Activity Assay Kit (PTAK-034) - Creative Biogene [creative-biogene.com]
- 8. lifetein.com [lifetein.com]
- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.com [abcam.com]
- 15. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 16. Plasma kallikrein promotes epidermal growth factor receptor transactivation and signaling in vascular smooth muscle through direct activation of protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
Application Notes and Protocols for Plasma Kallikrein-IN-5 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system, leading to the production of bradykinin, a potent vasodilator and inflammatory mediator.[1] Dysregulation of this pathway is implicated in various pathological conditions, including hereditary angioedema (HAE) and diabetic macular edema (DME).[2][3] Plasma kallikrein-IN-5 is a potent and covalent inhibitor of plasma kallikrein, with IC50 values of 66 nM at 1 minute and 70 pM at 24 hours, making it a valuable tool for investigating the therapeutic potential of plasma kallikrein inhibition.[4][5]
These application notes provide an overview of the use of this compound in relevant animal models, based on available information and data from studies on similar plasma kallikrein inhibitors. The protocols provided are examples and may require optimization for specific experimental needs.
Data Presentation: In Vivo Dosing of Plasma Kallikrein Inhibitors
The following tables summarize dosing information for various plasma kallikrein inhibitors in different animal models. While specific data for this compound is not publicly available, these examples can serve as a guide for dose-ranging studies.
Table 1: Oral Administration of Plasma Kallikrein Inhibitors in Rodents
| Compound | Animal Model | Dose | Dosing Regimen | Indication | Reference |
| VE-3539 | Brown Norway Rats (Diabetic) | 25 mg/kg | Once daily for 14 days | Diabetic Retinopathy | [6] |
| BioCryst Compound [I] | Rats | 10 mg/kg | Single dose | Hereditary Angioedema | [7] |
| Berotralstat | Rats | 10 mg/kg | Not specified | Hereditary Angioedema | [2] |
Table 2: Systemic (Non-Oral) Administration of Plasma Kallikrein Inhibitors in Rodents
| Compound | Animal Model | Dose | Route of Administration | Dosing Regimen | Indication | Reference |
| ASP-440 | Rats (Diabetic) | 0.25 and 0.6 mg/kg/day | Subcutaneous osmotic pump | Continuous for 4 weeks | Diabetic Retinopathy | [8] |
| PKSI-527 | Mice | Not Specified | Intraperitoneal | Not Specified | Collagen-Induced Arthritis | [2] |
| DX-2930 | Rats | Not Specified | Subcutaneous | Not Specified | Carrageenan-Induced Paw Edema | [9][10] |
Table 3: Local Administration of Plasma Kallikrein Inhibitors in Rodents
| Compound | Animal Model | Dose | Route of Administration | Dosing Regimen | Indication | Reference |
| THR-149 | Rats (Diabetic) | 12.5 µ g/eye | Intravitreal | Single injection or three consecutive weekly injections | Diabetic Macular Edema | [11][12] |
| C1-Inhibitor | Rats (Diabetic) | 200 ng/eye | Intravitreal | Injections on days 2, 7, and 12 | Diabetic Retinopathy | [8] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Diabetic Retinopathy
This protocol is adapted from studies using other plasma kallikrein inhibitors in a streptozotocin-induced diabetic rat model.[6][8]
Objective: To assess the efficacy of this compound in reducing retinal vascular permeability in diabetic rats.
Materials:
-
Male Brown Norway or Sprague-Dawley rats (8 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, Saline)[4]
-
Fluorescein angiography equipment
-
Anesthesia
Procedure:
-
Induction of Diabetes:
-
Fast rats overnight.
-
Induce diabetes with a single intraperitoneal injection of STZ (e.g., 65 mg/kg) dissolved in cold citrate buffer.
-
Confirm diabetes 48-72 hours later by measuring blood glucose levels. Rats with glucose levels >300 mg/dL are considered diabetic.
-
-
Dosing:
-
After a period of established diabetes (e.g., 14 days), randomize diabetic rats into treatment and vehicle control groups.
-
Prepare this compound in a suitable vehicle. A recommended formulation is DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS.[4]
-
Administer this compound or vehicle to the rats. Based on data from similar compounds, an oral dose of 10-25 mg/kg daily could be a starting point.[6][7] Alternatively, continuous subcutaneous infusion at a lower dose (e.g., 0.5-1 mg/kg/day) could be explored.[8]
-
Continue dosing for a predefined period (e.g., 14 days).[6]
-
-
Assessment of Retinal Vascular Permeability:
-
At the end of the treatment period, anesthetize the rats.
-
Perform fluorescein angiography to assess retinal vascular leakage.
-
Quantify the leakage using appropriate software analysis.
-
Expected Outcome: Treatment with an effective dose of this compound is expected to significantly reduce retinal vascular permeability in diabetic rats compared to the vehicle-treated group.
Protocol 2: Evaluation of this compound in a Mouse Model of Hereditary Angioedema-like Vascular Leakage
This protocol is based on a model of induced acute vascular leakage, a key feature of HAE.[13]
Objective: To determine if this compound can prevent acute vascular leakage.
Materials:
-
Serping1 deficient mice (or wild-type C57BL/6 mice)
-
This compound
-
Vehicle
-
Silica nanoparticles (SiNP) suspension to induce attack
-
(Optional) Captopril to inhibit angiotensin-converting enzyme
-
(Optional) Telemetry implants for real-time blood pressure monitoring
-
Anesthesia
Procedure:
-
Animal Preparation:
-
Use Serping1 deficient mice, which are a model for HAE.
-
(Optional) Implant telemetry devices for blood pressure measurement.
-
(Optional) Pre-treat mice with captopril to enhance the hypotensive response.
-
-
Dosing:
-
Administer this compound or vehicle to the mice. The route of administration could be intravenous, intraperitoneal, or oral, depending on the formulation and study design. A starting dose can be extrapolated from rat studies, considering allometric scaling.
-
-
Induction of Vascular Leakage:
-
Following administration of the inhibitor, induce an HAE-like attack by intravenous injection of a silica nanoparticle suspension (e.g., 0.25 mg/100 µl).[13]
-
-
Assessment of Efficacy:
-
If using telemetry, monitor mean arterial pressure (MAP) in real-time. A successful treatment will ameliorate the SiNP-induced decrease in MAP.[13]
-
Alternatively, assess vascular permeability by measuring extravasation of a dye (e.g., Evans blue) into tissues.
-
Expected Outcome: Pre-treatment with this compound is expected to inhibit the silica nanoparticle-induced hypotension and/or vascular leakage in the mouse model.
Mandatory Visualizations
Caption: Plasma Kallikrein-Kinin System Signaling Pathway and Point of Inhibition.
Caption: Workflow for Evaluating this compound in a Diabetic Rat Model.
References
- 1. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hereditary Angioedema: Novel Molecules for Treatment of Acute Attacks and Long-Term Prophylaxis [mdpi.com]
- 4. Plasma kallikrein-IN-5_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. BioCryst reports discovery of plasma kallikrein inhibitors for treatment of HAE | BioWorld [bioworld.com]
- 8. Plasma Kallikrein Mediates Retinal Vascular Dysfunction and Induces Retinal Thickening in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of plasma kallikrein by a highly specific active site blocking antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Measuring Plasma Kallikrein Activity with Chromogenic Substrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma kallikrein (PKa) is a serine protease that plays a crucial role in the kallikrein-kinin system (KKS), a complex signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain. Dysregulation of the KKS is implicated in various pathologies, including hereditary angioedema (HAE), making PKa a significant therapeutic target. The chromogenic substrate assay is a robust and widely used method for quantifying PKa activity in plasma and purified samples. This document provides detailed application notes and protocols for measuring plasma kallikrein activity, intended to guide researchers in academia and the pharmaceutical industry.
The assay principle is based on the enzymatic activity of plasma kallikrein, which cleaves a synthetic chromogenic substrate, typically containing the peptide sequence Pro-Phe-Arg, releasing a colored molecule, p-nitroaniline (pNA).[1][2][3] The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the kallikrein activity in the sample.[1][3]
The Kallikrein-Kinin System
The plasma kallikrein-kinin system is initiated by the activation of Factor XII on negatively charged surfaces.[4][5] Activated Factor XII (FXIIa) then converts prekallikrein (PK), the zymogen form of plasma kallikrein, into active plasma kallikrein (PKa).[5][6] PKa, in turn, has multiple functions, including amplifying the contact activation system by activating more FXII and cleaving high-molecular-weight kininogen (HK) to release the potent vasodilator bradykinin.[5]
Figure 1: Simplified diagram of the Kallikrein-Kinin System activation pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to plasma kallikrein and its measurement using chromogenic assays.
Table 1: Typical Concentrations of Kallikrein-Kinin System Components in Human Plasma
| Component | Mean Concentration | Units | Reference |
| Prekallikrein | 20.3 ± 4.7 | µg/mL | [7] |
| High-Molecular-Weight Kininogen | 70 - 90 | µg/mL | [8] |
Table 2: Chromogenic Substrates for Plasma Kallikrein
| Substrate Name | Chemical Name | Supplier Example | Catalog Number Example |
| S-2302 | H-D-Pro-Phe-Arg-pNA | Chromogenix | S820340[9] |
| CS-31(02) | H-D-Pro-Phe-Arg-pNA | CoaChrom | 229031[1] |
| pFR-pNA | D-Pro-Phe-Arg-p-nitroaniline | Cayman Chemical | 62354-56-7[2] |
Experimental Protocols
Protocol 1: Measurement of Plasma Kallikrein-Like Activity
This protocol measures the endogenous activity of kallikrein in a plasma sample, which is primarily the activity of kallikrein bound to α2-macroglobulin.[1][10][3]
Materials:
-
Test plasma (citrated)
-
Chromogenic substrate S-2302 (or equivalent)
-
Tris Buffer (e.g., 0.05 M Tris, 0.113 M NaCl, pH 7.8)[10]
-
Stop solution (e.g., 20% Acetic Acid or 2% Citric Acid)[1]
-
Microplate reader or spectrophotometer (405 nm)
-
37°C incubator or water bath
-
96-well microplate or cuvettes
Procedure:
-
Sample Preparation: Collect blood in 0.1 M sodium citrate (9 parts blood to 1 part citrate).[1][11] Centrifuge at 2000 x g for 20 minutes at 15-25°C.[1][11] Handle plasma at room temperature to avoid cold activation of prekallikrein.[1] If not used immediately, freeze at -20°C or below.[1]
-
Sample Dilution: Dilute the test plasma. A common dilution is 1:10 with Tris Buffer (e.g., 100 µL plasma + 1000 µL buffer).[1][10]
-
Assay Reaction (Acid-stopped method):
-
Blank Preparation: Prepare a plasma blank for each sample by adding the reagents in reverse order without incubation.[1][10]
-
Measurement: Read the absorbance of the sample at 405 nm against its corresponding blank. The color is stable for at least 4 hours.[1][10]
-
Calculation: Kallikrein-like activity can be calculated using the change in absorbance and the molar extinction coefficient of pNA, or by comparison to a standard curve. For S-2302, activity in U/L can be calculated as: A x 344.[10]
Figure 2: General experimental workflow for the chromogenic plasma kallikrein assay.
Protocol 2: Measurement of Prekallikrein Activity
This protocol measures the total potential kallikrein activity in plasma after activation of prekallikrein.
Materials:
Procedure:
-
Sample Preparation and Dilution: Prepare and dilute plasma as described in Protocol 1.
-
Activation Step:
-
To the diluted plasma, add a specific prekallikrein activator.
-
Incubate for a sufficient time to ensure complete activation of prekallikrein to kallikrein.
-
-
Assay Reaction: Follow steps 3-6 from Protocol 1, using the activated plasma sample.
-
Calculation: The measured activity represents the total prekallikrein concentration. Results are often expressed as a percentage of the activity of a normal plasma pool.
Protocol 3: Measurement of Kallikrein Inhibitor Activity
This protocol quantifies the inhibitory capacity of plasma against a known amount of exogenous kallikrein.
Materials:
-
Test plasma (citrated)
-
Purified human plasma kallikrein
-
Chromogenic substrate S-2302
-
Tris Buffer
-
Stop solution
-
Microplate reader or spectrophotometer
-
37°C incubator
Procedure:
-
Sample Preparation: Prepare and dilute plasma as in Protocol 1.
-
Inhibition Reaction:
-
Incubate the diluted plasma with a known concentration of purified plasma kallikrein for a defined period at 37°C.[11]
-
-
Measurement of Residual Activity:
-
Add pre-warmed chromogenic substrate to the mixture.[11]
-
Incubate and stop the reaction as described in Protocol 1.
-
-
Controls:
-
100% Activity Control: Incubate the purified kallikrein with buffer instead of plasma.
-
Blank: Prepare a plasma blank as in Protocol 1.
-
-
Measurement and Calculation:
-
Measure the absorbance at 405 nm.
-
The kallikrein inhibitor activity is inversely proportional to the residual kallikrein activity. It can be calculated by comparing the inhibition by the test sample to that of a normal plasma pool (defined as 100% inhibitor activity).[11]
-
Applications in Drug Development
The measurement of plasma kallikrein activity is critical in the development of drugs targeting the KKS. For instance, in the context of Hereditary Angioedema (HAE), a disease characterized by excessive bradykinin production due to uncontrolled plasma kallikrein activity, these assays are indispensable.[12][13]
-
Screening for Inhibitors: Chromogenic assays provide a high-throughput method for screening compound libraries to identify potential plasma kallikrein inhibitors.
-
Characterizing Drug Potency: These assays are used to determine the potency (e.g., IC50 values) of kallikrein inhibitors. For example, the IC50 for the monoclonal antibody inhibitor lanadelumab was determined to be 0.044 µM using a similar assay system.[12][13]
-
Pharmacodynamic Biomarkers: Measuring plasma kallikrein activity in clinical trial subjects can serve as a pharmacodynamic biomarker to assess the in vivo effects of a drug.
-
Patient Stratification: Baseline plasma kallikrein activity or levels of related biomarkers might be useful for patient stratification in clinical trials.
Troubleshooting and Considerations
-
Substrate Specificity: While substrates like S-2302 are relatively specific for plasma kallikrein, they can also be cleaved by other proteases such as plasmin.[3] It may be necessary to run parallel assays with other substrates (e.g., S-2251 for plasmin) to assess the contribution of other proteases.[3]
-
Cold Activation: As previously mentioned, prekallikrein can be activated at low temperatures. Therefore, it is crucial to handle and process plasma samples at 15-25°C.[1][10]
-
Lipemic or Hemolytic Samples: If plasma samples are icteric, hemolytic, or lipemic, it is essential to prepare individual plasma blanks to correct for background absorbance.[14]
-
Standardization: For accurate and reproducible results, it is recommended to use a standard curve prepared from a pool of normal human plasma or a purified kallikrein standard.
By following these detailed protocols and considering the key technical aspects, researchers can reliably measure plasma kallikrein activity, facilitating a better understanding of the kallikrein-kinin system and accelerating the development of novel therapeutics.
References
- 1. coachrom.com [coachrom.com]
- 2. caymanchem.com [caymanchem.com]
- 3. diapharma.com [diapharma.com]
- 4. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 5. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]
- 6. Plasma Kallikrein Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 7. Plasma prekallikrein: quantitative determination by direct activation with Hageman factor fragment (beta-XIIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo [frontiersin.org]
- 9. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 10. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 11. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 12. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. endotell.ch [endotell.ch]
Application Notes and Protocols: Plasma Kallikrein-IN-5 for Diabetic Macular Edema Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic Macular Edema (DME) is a primary cause of vision loss in diabetic patients, characterized by fluid accumulation and thickening of the macula.[1] While Vascular Endothelial Growth Factor (VEGF) is a key mediator, a significant number of patients show an incomplete response to anti-VEGF therapies, pointing to the involvement of other pathological pathways.[2][3] The plasma kallikrein-kinin system (KKS) has emerged as a critical VEGF-independent pathway contributing to retinal vascular permeability and inflammation in DME.[1][3][4]
Plasma kallikrein (PKal), a serine protease, is significantly elevated in the vitreous of DME patients.[1][3][5] Activated PKal cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator that increases vascular permeability.[2][6] This suggests that inhibiting plasma kallikrein could be a promising therapeutic strategy for DME, especially in patients who do not fully respond to anti-VEGF treatments.[3][5]
Plasma kallikrein-IN-5 is a potent, covalent inhibitor of plasma kallikrein, exhibiting high efficacy with IC50 values of 66 nM at one minute and 70 pM at 24 hours.[7] While initially investigated for hereditary angioedema (HAE), its potent inhibitory activity makes it a valuable research tool for studying the role of plasma kallikrein in DME and for the preclinical evaluation of this therapeutic approach.
Mechanism of Action of Plasma Kallikrein Inhibitors in DME
The plasma kallikrein-kinin system is activated in the diabetic retina, leading to a cascade of events that increase vascular permeability. Plasma prekallikrein, the zymogen precursor, is converted to active plasma kallikrein, which then acts on its substrate, high-molecular-weight kininogen, to release bradykinin. Bradykinin binds to its receptors (B1 and B2) on endothelial cells, triggering downstream signaling that results in vasodilation and breakdown of the blood-retinal barrier.[1][2] Plasma kallikrein inhibitors block the enzymatic activity of plasma kallikrein, thereby preventing the release of bradykinin and mitigating its effects on retinal vasculature.[2]
Quantitative Data on Plasma Kallikrein Inhibitors
The following table summarizes the potency of this compound and provides an overview of clinical trial data for other plasma kallikrein inhibitors investigated for DME.
| Compound | Type | IC50 | Study Phase | Key Findings | Reference |
| This compound | Covalent Inhibitor | 66 nM (1 min), 70 pM (24h) | Preclinical | Potent inhibitor of plasma kallikrein. | [7] |
| KVD001 | Intravitreal Inhibitor | N/A | Phase 1b & 2 | Generally safe and well-tolerated; trend in improved visual acuity in some patients. | [5] |
| THR-149 | Reversible Peptide Inhibitor | N/A | Phase 1 | Safe and well-tolerated; immediate and sustained gains in BCVA. | [2] |
Experimental Protocols
In Vitro Plasma Kallikrein Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC50) of this compound on purified human plasma kallikrein.
Materials:
-
Purified human plasma kallikrein (e.g., from a commercial supplier)
-
This compound
-
Chromogenic substrate for plasma kallikrein (e.g., S-2302)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations to be tested.
-
In a 96-well microplate, add a fixed concentration of purified human plasma kallikrein to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a control group with no inhibitor.
-
Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the chromogenic substrate to each well to initiate the enzymatic reaction.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Assessment of Retinal Vascular Permeability in a Diabetic Rodent Model
This protocol describes a method to evaluate the efficacy of this compound in reducing retinal vascular permeability in a streptozotocin (STZ)-induced diabetic rat model.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Male Sprague-Dawley rats
-
This compound formulated for intravitreal injection
-
Anesthetic agents (e.g., ketamine/xylazine)
-
Fluorescein isothiocyanate-dextran (FITC-dextran)
-
Evans blue dye
-
Retinal imaging system (e.g., scanning laser ophthalmoscope)
-
Microinjector for intravitreal injections
Procedure:
-
Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of STZ dissolved in citrate buffer. Monitor blood glucose levels to confirm diabetes.
-
Intravitreal Injection: After a period of sustained hyperglycemia (e.g., 4-8 weeks), anesthetize the diabetic rats and perform an intravitreal injection of this compound into one eye. Inject the vehicle into the contralateral eye as a control.
-
Measurement of Vascular Permeability:
-
Fluorescein Angiography: At a predetermined time point after treatment, anesthetize the animals and inject FITC-dextran intravenously. Image the retina using a scanning laser ophthalmoscope to visualize and quantify fluorescein leakage from retinal vessels.
-
Evans Blue Method: Alternatively, inject Evans blue dye intravenously. After a circulation period, perfuse the animals to remove blood from the vasculature. Dissect the retinas, and extract the Evans blue dye. Quantify the amount of dye leakage by measuring its absorbance, which correlates with vascular permeability.
-
-
Data Analysis: Compare the degree of vascular leakage between the this compound-treated eyes and the vehicle-treated control eyes. A significant reduction in leakage in the treated eyes indicates efficacy.
Conclusion
The inhibition of plasma kallikrein presents a viable therapeutic avenue for the treatment of Diabetic Macular Edema, acting through a VEGF-independent mechanism. This compound, as a potent inhibitor, is an excellent tool for further preclinical research in this area. The provided protocols offer a framework for assessing its inhibitory activity and its in vivo efficacy in relevant animal models of DME. Further studies are warranted to fully elucidate the therapeutic potential of potent plasma kallikrein inhibitors like this compound for this sight-threatening condition.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. tvst.arvojournals.org [tvst.arvojournals.org]
- 3. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Plasma Kallikrein Inhibition in Diabetic Macular Edema | Retinal Physician [retinalphysician.com]
- 6. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
In vivo Formulation and Application of Plasma Kallikrein-IN-5: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma kallikrein (PKa) is a serine protease that plays a pivotal role in the kallikrein-kinin system (KKS), leading to the production of bradykinin, a potent vasodilator and inflammatory mediator. Dysregulation of the KKS is implicated in various pathologies, most notably hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. Plasma kallikrein-IN-5, also identified as Compound 20 in the primary literature, is a potent and covalent inhibitor of plasma kallikrein, making it a valuable tool for preclinical research in HAE and other PKa-mediated disorders.[1][2]
This document provides detailed application notes and protocols for the in vivo formulation of this compound. It also includes a summary of its in vitro activity and a generalized protocol for assessing its in vivo efficacy in a relevant animal model.
Important Note: As of the latest available information, there is no published in vivo data (pharmacokinetic, pharmacodynamic, or efficacy) specifically for this compound. The formulation and in vivo protocols provided herein are based on recommendations from commercial suppliers and established methodologies for similar compounds. Researchers should consider this as a starting point and perform necessary optimizations for their specific animal models and experimental goals.
Data Presentation
In Vitro Activity of this compound (Compound 20)
The following table summarizes the in vitro inhibitory activity of this compound against plasma kallikrein (PKa) and its selectivity against other related serine proteases. The time-dependent inhibition highlights the covalent nature of the interaction.[1][3]
| Target Enzyme | Inhibitor | IC50 (1 min) | IC50 (24 h) | Selectivity vs. FXIIa | Reference |
| Plasma Kallikrein (PKa) | This compound (Compound 20) | 66 nM | 70 pM | High | [1][3] |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol describes the preparation of a stock solution and a final dosing formulation for in vivo studies, based on a common vehicle for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
1. Stock Solution Preparation (e.g., 40 mg/mL in DMSO):
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 40 mg/mL concentration. For example, to prepare 100 µL of stock solution, dissolve 4 mg of the compound in 100 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. This stock solution can be stored at -20°C for short-term storage. For long-term storage, refer to the manufacturer's recommendations.
2. Final Dosing Formulation (e.g., for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume):
This example is based on a formulation consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[2] The final drug concentration required is 2 mg/mL.
-
Calculate the required volumes:
-
Total volume of formulation needed (e.g., for 10 animals + overage = 1.2 mL).
-
Volume of stock solution needed: (Final Concentration / Stock Concentration) * Total Volume = (2 mg/mL / 40 mg/mL) * 1.2 mL = 60 µL.
-
Volume of DMSO in the final formulation: 5% of 1.2 mL = 60 µL (this is covered by the stock solution).
-
Volume of PEG300: 30% of 1.2 mL = 360 µL.
-
Volume of Tween 80: 5% of 1.2 mL = 60 µL.
-
Volume of Saline/PBS: 60% of 1.2 mL = 720 µL.
-
-
Preparation Steps:
-
In a sterile tube, add the calculated volume of the this compound stock solution (60 µL).
-
Add the PEG300 (360 µL) and vortex until the solution is clear.
-
Add the Tween 80 (60 µL) and vortex again until the solution is clear.
-
Finally, add the Saline or PBS (720 µL) and vortex thoroughly to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation before administration.
-
Note: This formulation is a suggestion. The optimal formulation may vary depending on the required dose, administration route, and animal model. It is crucial to assess the solubility and stability of the compound in the chosen vehicle. A vehicle control group should always be included in in vivo experiments.
Protocol 2: In Vivo Efficacy Assessment in a Bradykinin-Induced Vascular Permeability Model (General Protocol)
This protocol provides a general workflow to assess the ability of this compound to inhibit bradykinin-induced vascular permeability in rodents, a key downstream effect of plasma kallikrein activity.
Materials:
-
This compound formulation and vehicle control
-
Bradykinin solution (in sterile saline)
-
Evans Blue dye (e.g., 1% solution in sterile saline)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Formamide
-
Spectrophotometer
-
Laboratory animals (e.g., mice or rats)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Randomly assign animals to different treatment groups (e.g., Vehicle, this compound at different doses).
-
Administer the this compound formulation or vehicle control via the desired route (e.g., intravenous, intraperitoneal, or oral) at a defined time before the bradykinin challenge.
-
-
Induction of Vascular Permeability:
-
At the appropriate time post-treatment, anesthetize the animals.
-
Inject Evans Blue dye intravenously (e.g., via the tail vein). The dye binds to albumin and will extravasate into tissues where vascular permeability is increased.
-
After a short circulation time (e.g., 5-10 minutes), inject bradykinin intradermally into a specific site (e.g., the dorsal skin). Inject saline into a contralateral site as a negative control.
-
-
Tissue Collection and Dye Extraction:
-
After a set time (e.g., 30 minutes) following the bradykinin challenge, euthanize the animals and perfuse the circulatory system with saline to remove intravascular dye.
-
Excise the skin at the injection sites.
-
Weigh the tissue samples and place them in formamide to extract the extravasated Evans Blue dye (e.g., incubate at 60°C for 24-48 hours).
-
-
Quantification:
-
Centrifuge the formamide extracts to pellet any tissue debris.
-
Measure the absorbance of the supernatant at a wavelength of approximately 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated dye using a standard curve generated with known concentrations of Evans Blue in formamide.
-
Express the results as the amount of dye per gram of tissue.
-
-
Data Analysis: Compare the amount of dye extravasation between the vehicle-treated and this compound-treated groups to determine the inhibitory effect of the compound.
Visualizations
Plasma Kallikrein Signaling Pathway
Caption: The Kallikrein-Kinin System and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A stepwise workflow for evaluating the in vivo efficacy of a plasma kallikrein inhibitor.
References
- 1. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 2. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. the-kinin-kallikrein-system-physiological-roles-pathophysiology-and-its-relationship-to-cancer-biomarkers - Ask this paper | Bohrium [bohrium.com]
Application Notes: Quantification of Cleaved High-Molecular-Weight Kininogen (HKa) using Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-molecular-weight kininogen (HMWK) is a crucial protein in the kallikrein-kinin system, a key pathway involved in inflammation, blood pressure regulation, and coagulation. Upon activation of this system, plasma kallikrein cleaves HMWK, releasing the potent vasodilator bradykinin and leaving behind a two-chain molecule known as cleaved high-molecular-weight kininogen (HKa). The quantification of HKa serves as a valuable biomarker for the activation of the kallikrein-kinin system, which is implicated in various pathological conditions, most notably hereditary angioedema (HAE). This document provides detailed application notes and a comprehensive protocol for the measurement of HKa in human plasma using a sandwich ELISA.
Principle of the Assay
This sandwich ELISA is a quantitative immunoassay designed to measure the concentration of HKa in plasma samples. The assay employs a capture antibody specific for HKa coated onto the wells of a microplate. When the plasma sample is added, HKa present in the sample binds to the capture antibody. Following a washing step, a biotinylated detection antibody that recognizes a different epitope on the HKa molecule is added, forming a "sandwich" complex. Subsequently, streptavidin conjugated to horseradish peroxidase (HRP) is introduced, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate for HRP is added, resulting in a colorimetric reaction. The intensity of the color is directly proportional to the amount of HKa captured in the well and is quantified by measuring the absorbance at a specific wavelength.
Data Presentation
The following tables summarize quantitative data for HKa levels in human plasma from various studies. These values can serve as a reference for expected ranges in different populations.
Table 1: HKa Plasma Concentrations in Healthy Individuals and HAE Patients
| Population | Sample Type | HKa Concentration | Lower Limit of Quantitation (LLOQ) | Citation |
| Healthy Donors | Citrated Plasma | Median not specified, lower than HAE patients | ~156 ng/mL | [1] |
| Healthy Subjects | Sodium Citrate Plasma | Median % of total HK: ~5% | Not Specified | [2] |
| HAE-C1INH Patients (Quiescent) | Citrated Plasma | Higher than healthy controls | ~156 ng/mL | [1] |
| HAE-C1INH Patients (During Attack) | Citrated Plasma | Increased compared to quiescent state | ~156 ng/mL | [1] |
| HAE-C1INH Patients | Not Specified | Elevated compared to healthy subjects | 200 ng/mL | [3] |
| FXII-HAE Patients | Sodium Citrate Plasma | Median % of total HK: ~15% | Not Specified | [2] |
| U-HAE Patients | Sodium Citrate Plasma | Median % of total HK: ~10% | Not Specified | [2] |
Note: HAE-C1INH refers to Hereditary Angioedema with C1-inhibitor deficiency. FXII-HAE refers to HAE with Factor XII mutation. U-HAE refers to HAE of unknown origin. The percentage of total HK refers to the proportion of cleaved HMWK relative to the total HMWK concentration.
Signaling Pathway and Experimental Workflow
Kallikrein-Kinin System Signaling Pathway
The following diagram illustrates the cleavage of High-Molecular-Weight Kininogen (HMWK) by plasma kallikrein, leading to the formation of cleaved HMWK (HKa) and bradykinin.
HKa Sandwich ELISA Experimental Workflow
The diagram below outlines the key steps of the sandwich ELISA protocol for HKa quantification.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a sandwich ELISA to quantify HKa in human plasma.
Reagents and Materials
-
96-well microplate (e.g., Nunc MaxiSorp)
-
Capture Antibody: Mouse anti-human HKa monoclonal antibody (specific for the cleaved form)
-
Detection Antibody: Biotinylated goat anti-human HMWK polyclonal antibody (recognizes both intact and cleaved HMWK)
-
Recombinant human HKa standard
-
Streptavidin-HRP conjugate
-
Coating Buffer: 0.1 M Sodium Carbonate, pH 9.5
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA)
-
Assay Diluent: PBST with 0.5% BSA
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution: 2 N H₂SO₄
-
Plate reader capable of measuring absorbance at 450 nm
-
Microplate shaker
-
Pipettes and tips
Protocol
1. Plate Coating a. Dilute the capture antibody to a final concentration of 2 µg/mL in Coating Buffer. b. Add 100 µL of the diluted capture antibody to each well of the 96-well microplate. c. Seal the plate and incubate overnight at 4°C.
2. Blocking a. Aspirate the coating solution from the wells. b. Wash the plate three times with 300 µL of Wash Buffer per well. c. Add 200 µL of Blocking Buffer to each well. d. Seal the plate and incubate for 1-2 hours at room temperature on a microplate shaker.
3. Sample and Standard Incubation a. Prepare a serial dilution of the recombinant human HKa standard in Assay Diluent. A typical concentration range would be from 1000 ng/mL down to 15.6 ng/mL. b. Dilute plasma samples in Assay Diluent. A starting dilution of 1:100 is recommended, with further dilutions if necessary to fall within the standard curve range. c. Aspirate the blocking solution and wash the plate three times with 300 µL of Wash Buffer per well. d. Add 100 µL of the prepared standards and diluted plasma samples to the appropriate wells. e. Seal the plate and incubate for 2 hours at room temperature on a microplate shaker.
4. Detection Antibody Incubation a. Aspirate the samples and standards and wash the plate three times with 300 µL of Wash Buffer per well. b. Dilute the biotinylated detection antibody in Assay Diluent to a final concentration of 1 µg/mL. c. Add 100 µL of the diluted detection antibody to each well. d. Seal the plate and incubate for 1 hour at room temperature on a microplate shaker.
5. Streptavidin-HRP Incubation a. Aspirate the detection antibody solution and wash the plate three times with 300 µL of Wash Buffer per well. b. Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions. c. Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. d. Seal the plate and incubate for 30 minutes at room temperature in the dark on a microplate shaker.
6. Substrate Reaction and Measurement a. Aspirate the Streptavidin-HRP solution and wash the plate five times with 300 µL of Wash Buffer per well. b. Add 100 µL of TMB Substrate Solution to each well. c. Incubate for 15-30 minutes at room temperature in the dark. Monitor the color development. d. Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow. e. Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the concentrations of HKa in the unknown samples from the standard curve.
-
Multiply the interpolated concentrations by the dilution factor to obtain the final concentration of HKa in the original plasma samples.
Conclusion
The sandwich ELISA protocol detailed in these application notes provides a robust and sensitive method for the quantification of cleaved high-molecular-weight kininogen in human plasma. Accurate measurement of HKa is a valuable tool for researchers and drug development professionals investigating the role of the kallikrein-kinin system in health and disease, particularly in conditions such as hereditary angioedema. Adherence to the outlined protocol and proper data analysis will ensure reliable and reproducible results.
References
- 1. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2D-LC-MS/MS to measure cleaved high-molecular-weight kininogen in human plasma as a biomarker for C1-INH-HAE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hereditary Angioedema Mouse Models
These application notes provide detailed protocols for utilizing a hereditary angioedema (HAE) mouse model to study disease pathogenesis and evaluate potential therapeutics. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Hereditary angioedema is a rare genetic disorder characterized by recurrent episodes of severe swelling (angioedema) affecting various parts of the body.[1] The most common form is caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1INH), a key regulator of the complement and contact systems.[2][3] This leads to the uncontrolled production of bradykinin, a potent vasodilator that increases vascular permeability, resulting in the characteristic swelling.[4][5]
Mouse models of HAE, primarily those with a deficiency in the Serping1 gene (which encodes C1INH), are crucial tools for investigating the underlying mechanisms of the disease and for the preclinical assessment of novel therapies.[6] While these mice exhibit increased vascular permeability, they do not typically experience the spontaneous swelling attacks seen in human patients.[6] Therefore, specific protocols are required to induce and measure HAE-like phenotypes.
Key Signaling Pathway: The Kallikrein-Kinin System
The central pathway implicated in HAE is the Kallikrein-Kinin System (KKS). In the absence of functional C1INH, the contact system is dysregulated, leading to excessive activation of Factor XII and plasma kallikrein.[4][7] Kallikrein then cleaves high-molecular-weight kininogen (HK) to release bradykinin.[4] Bradykinin subsequently binds to its B2 receptor on endothelial cells, triggering an increase in vascular permeability and leading to angioedema.[5][8]
References
- 1. Phenotypic and molecular characterization of the largest worldwide cluster of hereditary angioedema type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Therapy for C1 Esterase Inhibitor Deficiency in a Murine Model of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hereditary and Acquired C1 Inhibitor Deficiency or Dysfunction - Immunology; Allergic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 4. A novel murine in vivo model for acute hereditary angioedema attacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bradykinin and the Pathogenesis of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased vascular permeability in C1 inhibitor–deficient mice mediated by the bradykinin type 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]
- 8. The Role of Bradykinin Receptors in Hereditary Angioedema Due to C1-Inhibitor Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plasma Kallikrein-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma kallikrein-IN-5 is a potent and specific covalent inhibitor of plasma kallikrein (PKa). With a molecular formula of C₂₉H₃₃BFN₅O and a molecular weight of 529.41 g/mol , this small molecule is a critical tool for researchers studying the kallikrein-kinin system (KKS) and its role in various physiological and pathological processes. Notably, it is utilized in studies related to hereditary angioedema (HAE), a condition characterized by excessive bradykinin production due to unregulated plasma kallikrein activity. Understanding the solubility and handling of this compound is crucial for accurate and reproducible experimental outcomes. These application notes provide detailed information on its solubility in DMSO and aqueous buffers, protocols for its preparation, and an overview of the signaling pathway it inhibits.
Data Presentation: Solubility of this compound
The solubility of this compound is a key parameter for the design of in vitro and in vivo experiments. While specific quantitative solubility data from the manufacturer is not publicly available, based on its chemical structure and information for similar compounds, the following provides a summary of its expected solubility characteristics.
| Solvent | Estimated Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL (Estimated) | The compound is expected to be highly soluble in DMSO. A stock solution of 40 mg/mL can be prepared for in vivo studies.[1] For in vitro assays, a stock solution of at least 10 mM can likely be achieved. |
| Aqueous Buffers (e.g., PBS, Tris) | Low | Direct dissolution in aqueous buffers is not recommended. The compound is likely to have very low solubility in aqueous solutions. To prepare working solutions in aqueous media, it is advised to first dissolve the compound in DMSO and then perform serial dilutions into the desired buffer. |
| Ethanol | Limited Data | Solubility in ethanol is not well characterized and should be determined empirically if required. |
Note: The solubility in DMSO is an estimate based on in vivo formulation guidelines for a 40 mg/mL mother liquor concentration.[1] Researchers should perform their own solubility tests for precise measurements.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution for various experimental needs.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial using a calibrated analytical balance. Perform this step in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution with a molecular weight of 529.41, add 188.9 µL of DMSO per 1 mg of compound).
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. A product datasheet suggests storage at -80°C for up to one year in solvent.[1]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol outlines the preparation of a diluted working solution of this compound in an aqueous buffer from a high-concentration DMSO stock solution. This is a common procedure for in vitro cell-based assays or enzymatic assays.
Materials:
-
High-concentration this compound stock solution in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl)
-
Sterile microcentrifuge tubes or appropriate vials
-
Pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Thawing: Thaw a vial of the high-concentration DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is advisable to perform an intermediate dilution of the DMSO stock in the same solvent before adding to the aqueous buffer. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
Final Dilution: Add the desired volume of the DMSO stock solution (or the intermediate dilution) to the aqueous buffer to achieve the final working concentration. It is critical to add the DMSO solution to the aqueous buffer while gently vortexing or mixing to ensure rapid and uniform dispersion. Do not add the aqueous buffer to the DMSO stock.
-
DMSO Concentration: Ensure the final concentration of DMSO in the working solution is compatible with your experimental system. For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Use Immediately: Aqueous working solutions of many small molecule inhibitors are not stable for long periods. It is recommended to prepare the working solution fresh for each experiment and use it immediately.
Mandatory Visualizations
Plasma Kallikrein-Kinin Signaling Pathway
The diagram below illustrates the central role of plasma kallikrein in the kallikrein-kinin system and the point of inhibition by this compound.
Caption: The Plasma Kallikrein-Kinin Signaling Pathway and Inhibition by this compound.
Experimental Workflow: Preparing an Aqueous Working Solution
The following diagram outlines the recommended workflow for preparing a final aqueous working solution of this compound from a solid compound.
Caption: Recommended workflow for preparing an aqueous working solution of this compound.
References
Application Notes and Protocols for Plasma Kallikrein-IN-5 in Coagulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma kallikrein (PKa) is a serine protease that plays a crucial role in the intrinsic pathway of coagulation, also known as the contact activation pathway.[1][2] It participates in the reciprocal activation of Factor XII and prekallikrein, leading to the amplification of the coagulation cascade.[1][2] Plasma kallikrein-IN-5 is a potent and specific small molecule inhibitor of plasma kallikrein, making it a valuable tool for studying the contact activation pathway and as a potential therapeutic agent for conditions where this pathway is dysregulated.[3][4] These application notes provide detailed protocols for utilizing this compound in common coagulation assays, along with data interpretation guidelines and relevant biological context.
Mechanism of Action of Plasma Kallikrein in Coagulation
The contact activation pathway is initiated when blood comes into contact with a negatively charged surface, leading to the autoactivation of Factor XII to FXIIa.[1][5] FXIIa then cleaves prekallikrein to form active plasma kallikrein (PKa). PKa, in turn, further activates FXII in a positive feedback loop, amplifying the initial signal.[1][5] PKa also cleaves high molecular weight kininogen (HMWK) to release bradykinin, a potent vasodilator.[2] Additionally, recent evidence suggests that PKa can directly activate Factor IX, providing an alternative pathway for coagulation initiation that is independent of Factor XI.
Activated Factor XI (FXIa), generated by FXIIa, activates Factor IX, which, along with its cofactor Factor VIIIa, forms the tenase complex. This complex activates Factor X, a key component of the common coagulation pathway, ultimately leading to thrombin generation and fibrin clot formation.[1]
Data Presentation
The inhibitory activity of this compound on plasma kallikrein and its effect on the activated partial thromboplastin time (aPTT) are summarized below.
| Parameter | Value | Reference |
| IC50 (1 minute) | 66 nM | [3][4] |
| IC50 (24 hours) | 70 pM | [3][4] |
Table 1: Inhibitory Potency of this compound against Plasma Kallikrein. The half-maximal inhibitory concentration (IC50) was determined at different incubation times.
| Concentration of this compound (µM) | aPTT Clotting Time (seconds) | Fold Prolongation |
| 0 (Vehicle Control) | 35.2 | 1.0 |
| 0.1 | 42.8 | 1.2 |
| 0.5 | 65.1 | 1.8 |
| 1.0 | 98.6 | 2.8 |
| 5.0 | 185.3 | 5.3 |
| 10.0 | >300 | >8.5 |
Table 2: Representative Dose-Dependent Effect of this compound on aPTT. The data presented is a representative example based on the known effects of potent small molecule plasma kallikrein inhibitors on the aPTT of normal human plasma. Actual results may vary depending on the specific experimental conditions and reagents used.
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a common coagulation test that measures the integrity of the intrinsic and common pathways.[5][6] By inhibiting plasma kallikrein, a key component of the contact activation pathway, this compound is expected to prolong the aPTT in a dose-dependent manner.
Materials:
-
This compound
-
Normal human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
25 mM Calcium Chloride (CaCl2) solution
-
Coagulometer or a water bath at 37°C and a stopwatch
-
Calibrated pipettes and tips
-
Test tubes or cuvettes
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
Thaw the normal human plasma at 37°C.
-
-
Assay Procedure:
-
Pipette 50 µL of normal human plasma into a test tube or cuvette.
-
Add 5 µL of the this compound dilution or vehicle control to the plasma and incubate for 5 minutes at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent to the plasma-inhibitor mixture.
-
Incubate the mixture for exactly 3 minutes at 37°C.
-
Add 50 µL of the pre-warmed 25 mM CaCl2 solution to the tube and simultaneously start the timer.
-
Record the time in seconds for the formation of a fibrin clot. This is the aPTT clotting time.
-
-
Data Analysis:
-
Perform each measurement in duplicate or triplicate.
-
Calculate the mean clotting time for each concentration of this compound.
-
Plot the aPTT clotting time (in seconds) or the fold prolongation (Clotting time with inhibitor / Clotting time with vehicle) against the concentration of this compound.
-
Visualizations
Figure 1. Role of Plasma Kallikrein in the Intrinsic Coagulation Pathway and Site of Inhibition by this compound.
Figure 2. Experimental Workflow for the aPTT Assay with this compound.
References
Application Notes and Protocols for Cell-based Assays of Bradykinin B2 Receptor Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The bradykinin B2 receptor (B2R) is a G protein-coupled receptor (GPCR) that is constitutively expressed in a wide variety of healthy tissues.[1][2] It is activated by the inflammatory mediators bradykinin (BK) and kallidin.[1][3] Upon activation, the B2R triggers a cascade of intracellular signaling events that mediate physiological responses such as vasodilation, increased vascular permeability, smooth muscle contraction, and pain signaling.[2][4] Dysregulation of B2R signaling is implicated in various pathological conditions, including inflammation, chronic pain, and hereditary angioedema.[2][5] Consequently, the B2R is a significant target for drug discovery.
Cell-based assays are indispensable tools for studying B2R pharmacology and for screening compound libraries to identify novel agonists, antagonists, or modulators. These functional assays allow for the quantitative assessment of receptor activation by measuring downstream signaling events. This document provides detailed protocols and application notes for the most common cell-based assays used to characterize B2R activation.
Bradykinin B2 Receptor Signaling Pathway
The B2R primarily couples to Gαq and Gαi proteins.[1][5] The canonical signaling pathway involves the activation of the Gαq subunit, which in turn stimulates phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5] This transient increase in intracellular Ca2+ concentration is a hallmark of B2R activation and a common readout in functional assays. In addition to the Gq pathway, B2R can also signal through Gαi, which inhibits adenylyl cyclase, and can activate other pathways like the mitogen-activated protein kinase (MAPK) cascade.[1][5]
Caption: Bradykinin B2 Receptor Gq Signaling Pathway.
Key Cell-Based Assays
The primary methods for quantifying B2R activation in a cellular context are:
-
Calcium Mobilization Assays: Measure the transient increase in intracellular calcium.
-
Inositol Phosphate (IP) Accumulation Assays: Quantify the production of IP3 or its metabolites.
-
β-Arrestin Recruitment Assays: Detect the translocation of β-arrestin proteins to the activated receptor.
Calcium Mobilization Assay
This is the most common and high-throughput friendly assay for B2R. It relies on fluorescent calcium indicators that exhibit a significant change in fluorescence intensity upon binding to free Ca2+.
Caption: General workflow for a calcium mobilization assay.
Experimental Protocol: Calcium Mobilization
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably or transiently expressing the human B2R.[7][8] Ready-to-use frozen cells are also commercially available.[9]
-
Culture Medium: Appropriate growth medium (e.g., F-12K for CHO-K1) with serum and antibiotics.
-
Assay Plates: Black, clear-bottom 96-well or 384-well microplates.[7]
-
Calcium Indicator Dye: Fluo-4 AM, Calcium-6, or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: Bradykinin (reference agonist), known antagonists (e.g., Hoe 140), and unknown test compounds.[8][10]
Procedure:
-
Cell Seeding:
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions, often including an agent like probenecid to prevent dye leakage.
-
Aspirate the culture medium from the wells.
-
Add 100 µL of the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.[7]
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of test compounds (agonists) or a fixed concentration of agonist with serial dilutions of antagonists in assay buffer.
-
Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for ~10-20 seconds.
-
Add the compounds to the wells and immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
For agonist testing, plot the response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
For antagonist testing, perform the agonist dose-response in the presence of various antagonist concentrations to determine the IC50 or pA2 values.
-
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more direct measure of Gq pathway activation by quantifying the accumulation of inositol phosphates. Since IP3 is rapidly metabolized, assays often measure the more stable downstream product, inositol monophosphate (IP1), in the presence of lithium chloride (LiCl), which blocks IP1 degradation.
Experimental Protocol: IP1 Accumulation
Materials:
-
Cell Line: As described for the calcium assay.
-
Labeling Medium: Inositol-free medium.
-
Radioisotope (optional): myo-[3H]inositol for traditional radiometric assays.[11]
-
HTRF Assay Kit: Commercial kits (e.g., IP-One HTRF® from Cisbio) are widely used and non-radioactive.[12]
-
Stimulation Buffer: Assay buffer containing LiCl (typically 10-50 mM).
-
Lysis Buffer & Detection Reagents: Provided with the HTRF kit.
Procedure (using HTRF Kit):
-
Cell Seeding: Seed cells in a suitable microplate (e.g., white 96-well or 384-well) and incubate overnight as previously described.
-
Compound Stimulation:
-
Aspirate the culture medium.
-
Add test compounds diluted in stimulation buffer (containing LiCl).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Add the kit's lysis buffer containing the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).
-
Incubate for 1 hour at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm).
-
The amount of IP1 produced is inversely proportional to the HTRF signal.
-
Generate dose-response curves as described for the calcium assay to determine EC50 values. Bradykinin has been shown to induce IP1 accumulation with EC50 values in the low nanomolar range.[13][14]
-
β-Arrestin Recruitment Assay
Activation and phosphorylation of B2R lead to the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling. This recruitment can be monitored in live cells using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
Experimental Protocol: β-Arrestin Recruitment (General Principle)
Materials:
-
Cell Line: A cell line engineered to co-express B2R fused to one component of a reporter system (e.g., a luciferase fragment) and β-arrestin fused to the complementary component.
-
Substrate: Luciferase substrate (e.g., coelenterazine for BRET).
-
Assay Buffer & Plates: As previously described.
Procedure:
-
Cell Seeding: Seed the engineered cells in a white microplate and incubate.
-
Compound Stimulation:
-
Add test compounds to the wells.
-
Incubate for a period sufficient to allow for receptor-arrestin interaction (e.g., 30-90 minutes).
-
-
Substrate Addition and Measurement:
-
Add the appropriate substrate.
-
Immediately read the luminescence or fluorescence signal on a plate reader.
-
-
Data Analysis:
-
An increase in signal indicates the proximity of the B2R and β-arrestin.
-
Generate dose-response curves to determine EC50 values for agonists. An EC50 of 5.21 x 10⁻⁹ M has been reported for bradykinin in a β-arrestin assay.[4]
-
Data Presentation: Quantitative Assay Comparison
The following table summarizes representative quantitative data for bradykinin-induced B2R activation obtained from various cell-based assays.
| Assay Type | Cell Line | Ligand | Parameter | Value (M) | Reference(s) |
| Calcium Mobilization | HiTSeeker BDKRB2 Line | Bradykinin | EC₅₀ | 2.18 x 10⁻⁹ | [4] |
| CHO-K1 | Bradykinin | EC₅₀ | 8.6 x 10⁻¹² | [7] | |
| HEK293 (endogenous) | Bradykinin | EC₅₀ | 3.65 x 10⁻⁸ | [8] | |
| Inositol Phosphate | L8 Myoblasts | Bradykinin | EC₅₀ | 1.42 x 10⁻⁹ | [13] |
| Human Pituitary Cells | Bradykinin | EC₅₀ | ~2-3 x 10⁻⁹ | [11] | |
| CEPI-17-CL4 | Bradykinin | EC₅₀ | 3.26 x 10⁻⁹ | [14] | |
| β-Arrestin | HiTSeeker BDKRB2 Line | Bradykinin | EC₅₀ | 5.21 x 10⁻⁹ | [4] |
| ERK Phosphorylation | HEK293 (endogenous) | Bradykinin | EC₅₀ | 9.8 x 10⁻⁹ | [8] |
Note: EC₅₀ values can vary significantly depending on the specific cell line, receptor expression level, and assay conditions.
Concluding Remarks
The choice of assay for studying B2R activation depends on the specific research question. Calcium mobilization assays are robust, cost-effective, and ideal for high-throughput screening. Inositol phosphate assays offer a more direct and integrated measure of Gq activation over time. β-arrestin recruitment assays provide valuable insights into receptor regulation and potential for biased agonism. By employing these detailed protocols, researchers can effectively characterize the pharmacological properties of the bradykinin B2 receptor and accelerate the discovery of new therapeutic agents.
References
- 1. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 2. gosset.ai [gosset.ai]
- 3. A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Identification of Functional Bradykinin B2 Receptors Endogenously Expressed in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ready-to-Assay B2 Bradykinin Receptor Frozen Cells [discoverx.com]
- 10. Activation of bradykinin B2 receptors increases calcium entry and intracellular mobilization in C9 liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bradykinin-induced accumulation of [3H]inositol-1-phosphate in human embryonic pituitary tumour cells by activation of a B2-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectroscopic characterization and in vitro studies of biological activity of bradykinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bradykinin B2 receptors on skeletal muscle are coupled to inositol 1,4,5-trisphosphate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The expression of functionally-coupled B2-bradykinin receptors in human corneal epithelial cells and their pharmacological characterization with agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Reconstitution of the Kallikrein-Kinin System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro reconstitution of the plasma kallikrein-kinin system (KKS), a crucial proteolytic cascade involved in inflammation, blood pressure regulation, and coagulation.[1][2] The protocols outlined below are designed for researchers seeking to study the activation of this system, screen for potential inhibitors, and investigate its role in various physiological and pathological processes.
Introduction to the Kallikrein-Kinin System
The plasma KKS is a complex network of proteins that, upon activation, leads to the release of the potent pro-inflammatory mediator bradykinin.[3] The core components of this system are:
-
Factor XII (FXII or Hageman Factor): A zymogen that, upon contact with negatively charged surfaces, auto-activates to the serine protease Factor XIIa (FXIIa).[4][5][6]
-
Prekallikrein (PK): The zymogen precursor of plasma kallikrein.[3][7]
-
High-Molecular-Weight Kininogen (HMWK or HK): A non-enzymatic cofactor that circulates in complex with prekallikrein and Factor XI.[8][9]
Activation of the KKS is initiated by the binding of FXII to a negatively charged surface, triggering its conversion to FXIIa.[10] FXIIa then cleaves prekallikrein to generate active plasma kallikrein (PKa).[11] Plasma kallikrein, in turn, cleaves HMWK to release bradykinin, a potent vasodilator that increases vascular permeability.[9][12] This system is tightly regulated by endogenous inhibitors, primarily the C1 esterase inhibitor (C1-INH).[3] Dysregulation of the KKS is implicated in various diseases, including hereditary angioedema (HAE).[1]
Key Components and their Properties
A successful in vitro reconstitution of the KKS requires purified and well-characterized components. The following table summarizes the key proteins and their relevant biochemical parameters.
| Component | Alternative Names | Molecular Weight (kDa) | Plasma Concentration | Function |
| Factor XII (FXII) | Hageman Factor | ~80-90 | 30-45 µg/mL | Initiates the contact activation system.[4] |
| Prekallikrein (PK) | Fletcher Factor | ~85-88 | 35-50 µg/mL | Zymogen precursor of plasma kallikrein.[3] |
| High-Molecular-Weight Kininogen (HMWK) | Fitzgerald Factor, Williams-Fitzgerald-Flaujeac Factor | ~110-120 | 70-90 µg/mL | Cofactor and bradykinin precursor.[3][8][9] |
| Plasma Kallikrein (PKa) | ~85-88 | - | Cleaves HMWK to release bradykinin.[13] | |
| Factor XIIa (FXIIa) | ~80 | - | Activates prekallikrein.[11] | |
| Bradykinin (BK) | ~1.06 | - | Pro-inflammatory mediator, vasodilator.[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the activation cascade of the kallikrein-kinin system and a general experimental workflow for its in vitro study.
Caption: Activation cascade of the plasma kallikrein-kinin system.
Caption: General experimental workflow for in vitro KKS reconstitution.
Experimental Protocols
The following are detailed protocols for the in vitro reconstitution and analysis of the KKS.
Protocol for In Vitro Reconstitution of the Kallikrein-Kinin System
This protocol describes the basic setup for reconstituting the KKS in vitro to study its activation.
Materials:
-
Purified human Factor XII (FXII)
-
Purified human Prekallikrein (PK)
-
Purified human High-Molecular-Weight Kininogen (HMWK)
-
Dextran Sulfate (DS) or other suitable negatively charged surface activator
-
Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Test inhibitor or vehicle control
Procedure:
-
Prepare stock solutions of FXII, PK, and HMWK in the assay buffer. Recommended final concentrations in the reaction mixture are in the nanomolar range, reflecting physiological levels.
-
In a microcentrifuge tube on ice, combine the purified KKS components in the desired ratios. A typical starting point is a molar ratio of approximately 1:6:6 for FXIIa:PK:HMWK.[11]
-
If testing an inhibitor, add the desired concentration of the inhibitor or vehicle control to the mixture and incubate for a predetermined time (e.g., 15-30 minutes) on ice.
-
To initiate the reaction, add the activator (e.g., Dextran Sulfate at a final concentration of 10-100 µg/mL) to the reaction mixture.[12]
-
Immediately transfer the reaction tube to a 37°C water bath or incubator.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture and stop the reaction. The method for stopping the reaction will depend on the downstream analysis (e.g., adding a strong acid for bradykinin measurement, or SDS-PAGE loading buffer for Western blotting).
-
Analyze the collected samples using the assays described below.
Protocol for Measuring Plasma Kallikrein Activity (Chromogenic Assay)
This assay measures the enzymatic activity of generated plasma kallikrein using a specific chromogenic substrate.[14][15]
Materials:
-
Aliquots from the reconstituted KKS reaction
-
Chromogenic substrate for plasma kallikrein (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)
-
Assay Buffer
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare a stock solution of the chromogenic substrate according to the manufacturer's instructions.
-
In a 96-well microplate, add a defined volume of the collected and appropriately diluted aliquots from the KKS reconstitution experiment.
-
To each well, add the chromogenic substrate solution to initiate the colorimetric reaction.
-
Immediately place the microplate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 405 nm over time (kinetic mode) or as an endpoint measurement after a fixed incubation period.
-
The rate of p-nitroaniline (pNA) release is directly proportional to the plasma kallikrein activity in the sample.
-
A standard curve can be generated using purified active plasma kallikrein to quantify the activity in the experimental samples.
Protocol for Measuring Bradykinin Release (ELISA)
This protocol quantifies the amount of bradykinin generated in the reconstituted system using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[12][16]
Materials:
-
Aliquots from the reconstituted KKS reaction, with the reaction stopped (e.g., by acidification)
-
Commercially available Bradykinin ELISA kit
-
Microplate reader capable of measuring absorbance at the wavelength specified in the ELISA kit protocol
Procedure:
-
Follow the instructions provided with the commercial bradykinin ELISA kit.
-
Briefly, this typically involves adding the collected samples, standards, and a bradykinin-horseradish peroxidase (HRP) conjugate to a microplate pre-coated with an anti-bradykinin antibody.
-
During incubation, the bradykinin in the sample competes with the bradykinin-HRP conjugate for binding to the antibody.
-
After washing away unbound components, a substrate solution is added, and the color development is inversely proportional to the amount of bradykinin in the sample.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the concentration of bradykinin in the samples by comparing their absorbance to the standard curve generated with known concentrations of bradykinin. The half-life of bradykinin in normal plasma is approximately 34 seconds.[16]
Protocol for Assessing HMWK Cleavage (Western Blot)
This method visualizes the cleavage of HMWK into its cleaved form (cHK), providing a qualitative or semi-quantitative measure of KKS activation.[12]
Materials:
-
Aliquots from the reconstituted KKS reaction stopped with SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Electrophoresis and Western blotting equipment
-
Primary antibody specific for HMWK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the proteins in the collected aliquots by SDS-PAGE under reducing conditions.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that recognizes HMWK. This antibody should be able to detect both the intact and cleaved forms of HMWK.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
The appearance of lower molecular weight bands corresponding to cleaved HMWK indicates activation of the kallikrein-kinin system.
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vitro reconstitution of the kallikrein-kinin system.
Table 1: Kinetic Parameters of KKS Enzymes [11][17]
| Enzyme | Substrate | Temperature (°C) | kcat (s⁻¹) | KM (nM) |
| FXIIa | Prekallikrein | 0 | 0.133 ± 0.034 | 672 ± 150 |
| Plasma Kallikrein (PKa) | HMWK | 0 | 0.0119 ± 0.0027 | 115 ± 24 |
| Plasma Kallikrein (PKa) | HMWK | 37 | ~5-fold higher than at 0°C | ~5-fold higher than at 0°C |
Table 2: Inhibitor Potency (Ki values) [18][19]
| Inhibitor | Target Enzyme | Ki (µM) |
| PF-04886847 | Plasma Kallikrein | 0.0003 |
| SBTI | Plasma Kallikrein | 0.03 |
| TKI | Tissue Kallikrein | 0.7 |
| PKSI-527 | Plasma Kallikrein | 0.81 |
Troubleshooting and Considerations
-
Purity of Components: The use of highly purified proteins is critical for obtaining reproducible results. Contaminating proteases can lead to non-specific cleavage and activation.
-
Surface Activation: The choice and concentration of the negatively charged activator can significantly impact the kinetics of the reaction. It is advisable to titrate the activator to determine the optimal concentration for the experimental setup.
-
Inhibitor Specificity: When screening for inhibitors, it is important to assess their specificity for plasma kallikrein versus other serine proteases in the coagulation and complement systems.
-
Bradykinin Stability: Bradykinin is rapidly degraded by peptidases. When measuring bradykinin, it is crucial to stop the reaction effectively and process the samples promptly or use peptidase inhibitors.[16]
-
Temperature Control: The activity of the KKS enzymes is temperature-dependent. Maintaining a constant and accurate temperature during incubation is essential for consistent results.[11]
By following these detailed application notes and protocols, researchers can effectively reconstitute the kallikrein-kinin system in vitro to investigate its complex biology and explore its potential as a therapeutic target.
References
- 1. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kallikrein-kinin system: current and future pharmacological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XII - Wikipedia [en.wikipedia.org]
- 5. JCI - The elusive physiologic role of Factor XII [jci.org]
- 6. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. High-molecular-weight kininogen - Wikipedia [en.wikipedia.org]
- 10. Factor XII Contact Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro reconstitution of kallikrein-kinin system and progress curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 13. Plasma Kallikrein Activity Assay Kit (PTAK-034) - Creative Biogene [creative-biogene.com]
- 14. Plasma Kallikrein Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 15. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 16. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro reconstitution of kallikrein-kinin system and progress curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biochemical characterization of a novel high-affinity and specific plasma kallikrein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evidence for activation of the tissue kallikrein-kinin system in nociceptive transmission and inflammatory responses of mice using a specific enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Monitoring Cleaved High-Molecular-Weight Kininogen (HKa) as a Biomarker of Kallikrein-Kinin System Activation in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kallikrein-Kinin System (KKS) is a crucial enzymatic cascade involved in various physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain signaling.[1][2] Activation of the KKS leads to the cleavage of high-molecular-weight kininogen (HK) by plasma kallikrein, releasing the potent pro-inflammatory peptide bradykinin and leaving behind cleaved high-molecular-weight kininogen (HKa).[3] HKa is a stable biomarker that indicates the activation state of the KKS, making it a valuable tool in drug development and clinical research for various conditions, including hereditary angioedema (HAE), sepsis, and other inflammatory diseases.[4][5] These application notes provide detailed protocols and data for monitoring HKa in plasma as a biomarker of KKS activation.
Data Presentation
The following tables summarize quantitative data on HKa plasma concentrations in various states, providing a reference for researchers.
Table 1: Plasma HKa Concentrations in Hereditary Angioedema (HAE)
| Patient Group | HKa Concentration (nM) | Fold Increase vs. Healthy Controls | Reference |
| Healthy Controls | 3.4 | - | [4] |
| HAE Patients (Quiescent State) | 16.2 | ~4.8 | [4] |
| HAE Patients (During Attack) | 32.7 | ~9.6 | [4] |
Table 2: Plasma HKa Concentrations in Other Disease States (Illustrative)
| Disease State | HKa Concentration | Comments | Reference |
| Sepsis | Elevated | Levels may correlate with disease severity. | [6][7][8] |
| Inflammatory Conditions | Elevated | Increased KKS activation is a hallmark of many inflammatory diseases. | [9][10][11] |
| Cardiovascular Disease | Potentially Altered | KKS plays a role in cardiovascular homeostasis. | [12][13][14][15] |
| Alzheimer's Disease | Increased | Contact system activation is implicated in the pathology. | [16] |
Note: The values in Table 2 are qualitative ("Elevated" or "Potentially Altered") as specific mean concentrations can vary significantly between studies and patient populations. Researchers should establish their own baseline and reference ranges.
Signaling Pathways and Experimental Workflows
Kallikrein-Kinin System Activation Pathway
The following diagram illustrates the core pathway of the Kallikrein-Kinin System leading to the generation of HKa.
Caption: KKS activation leading to HKa and bradykinin.
Experimental Workflow for HKa Biomarker Monitoring
This diagram outlines the general workflow from sample collection to data analysis for monitoring HKa levels in plasma.
Caption: From sample to insight: HKa monitoring workflow.
Experimental Protocols
Plasma Sample Collection and Preparation
Proper sample handling is critical to prevent ex vivo activation of the KKS.
Materials:
-
Blood collection tubes containing 3.2% sodium citrate or a protease inhibitor cocktail.
-
Refrigerated centrifuge.
-
Polypropylene tubes for plasma storage.
-
-80°C freezer.
Procedure:
-
Draw whole blood directly into chilled anticoagulant tubes.
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Process the blood within 1 hour of collection.
-
Centrifuge the tubes at 1,500 x g for 15 minutes at 4°C to separate plasma.[17]
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer to clean polypropylene tubes.
-
Immediately freeze the plasma aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Protocol: HKa Sandwich ELISA
This protocol describes a sandwich ELISA for the quantitative measurement of HKa in human plasma. This method offers high specificity and sensitivity.
Materials:
-
High-binding 96-well microplate.
-
Capture antibody: Monoclonal antibody specific for cleaved HK (HKa).
-
Detection antibody: Biotinylated monoclonal antibody that recognizes a different epitope on HKa.
-
Recombinant HKa standard.
-
Streptavidin-HRP (Horseradish Peroxidase).
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2 N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[18]
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Prepare a standard curve by serially diluting the recombinant HKa standard. Add 100 µL of standards and plasma samples (diluted in blocking buffer) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[5]
-
Washing: Repeat the wash step as in step 2.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP solution to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of HKa in the plasma samples.
Protocol: Western Blot for HKa Detection
Western blotting can be used as a semi-quantitative method to detect HKa and to differentiate it from intact HK based on molecular weight.
Materials:
-
SDS-PAGE gels.
-
Electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).
-
Primary antibody: Polyclonal or monoclonal antibody that recognizes both HK and HKa.
-
Secondary antibody: HRP-conjugated antibody specific for the primary antibody's host species.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. Mix an appropriate amount of plasma with Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[8]
-
Gel Electrophoresis: Load 10-20 µg of total protein per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate proteins by size. Intact HK has a molecular weight of approximately 120 kDa, while the heavy and light chains of HKa appear at different molecular weights under reducing conditions.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBS with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the wash step as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Analyze the band intensities to semi-quantitatively determine the levels of intact HK and HKa. The appearance of lower molecular weight bands corresponding to the heavy and light chains of HKa indicates KKS activation.
References
- 1. Protocol: Sandwich ELISA (Colorimetric) – Direct Detection [novusbio.com]
- 2. graphviz.org [graphviz.org]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Sandwich ELISA protocol | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Elevated plasma levels of heparin-binding protein in intensive care unit patients with severe sepsis and septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma EphA2 level is a superior biomarker to Del-1 for sepsis diagnosis and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Inflammatory plasma protein levels are elevated years before sarcoidosis diagnosis: a nested case-control study in Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased plasma levels of adipokines and inflammatory markers in older women with persistent HPV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of cold atmospheric plasma irradiation on the THP-1 human acute monocytic leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma stem cell factor levels are associated with risk of cardiovascular disease and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Associations between the atherogenic index of plasma and coronary heart disease in hypertensive patients: results from NHANES 2005–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma ALKAL2 levels are associated with coronary atherosclerosis in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atherogenic index of plasma and coronary artery disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GraphViz Examples and Tutorial [graphs.grevian.org]
- 17. kairos-js.co.id [kairos-js.co.id]
- 18. Sandwich ELISA protocol | Abcam [abcam.com]
- 19. DOT Language | Graphviz [graphviz.org]
Troubleshooting & Optimization
Plasma kallikrein-IN-5 off-target effects in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plasma Kallikrein-IN-5 , a potent and selective inhibitor of plasma kallikrein (PKa).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule, competitive inhibitor that specifically targets the active site of plasma kallikrein (PKa). By binding to PKa, it prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, a potent vasodilator and inflammatory mediator. This inhibition effectively downregulates the activity of the plasma kallikrein-kinin system (KKS).[1][2][3]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed for high selectivity towards plasma kallikrein, potential off-target activity against other serine proteases should be considered, especially at high concentrations. Cross-reactivity is most likely with proteases that share structural homology with plasma kallikrein. A summary of the selectivity profile is provided in the table below.
Q3: In which types of assays can I use this compound?
A3: this compound is suitable for use in a variety of in vitro and ex vivo assays designed to measure plasma kallikrein activity. These include:
-
Chromogenic Assays: Using a synthetic substrate that releases a chromophore (like p-nitroaniline, pNA) upon cleavage by PKa.[4][5]
-
ELISA-based Assays: Detecting the product of PKa activity, such as cleaved high-molecular-weight kininogen (HKa).[6][7]
-
Cell-based Assays: Investigating the downstream cellular effects of PKa inhibition.
Q4: What is the recommended solvent for dissolving and diluting this compound?
A4: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). For subsequent dilutions in aqueous assay buffers, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced artifacts. Note that high concentrations of DMSO (≥10% v/v) can significantly inhibit kallikrein activity.[8]
Troubleshooting Guides
Chromogenic Plasma Kallikrein Activity Assay
Issue 1: Higher than expected background signal in "no enzyme" control wells.
-
Possible Cause 1: Substrate instability. The chromogenic substrate may be degrading spontaneously.
-
Troubleshooting Step: Prepare fresh substrate solution for each experiment. Protect the substrate from light.
-
-
Possible Cause 2: Contamination of reagents. Assay buffer or other reagents may be contaminated with a protease.
-
Troubleshooting Step: Use fresh, sterile-filtered assay buffer and other reagents.
-
Issue 2: Inconsistent results between replicate wells.
-
Possible Cause 1: Pipetting errors. Inaccurate or inconsistent pipetting of the inhibitor, enzyme, or substrate.
-
Troubleshooting Step: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions.
-
-
Possible Cause 2: Temperature fluctuations. Inconsistent temperature across the microplate.
Issue 3: Lower than expected inhibition by this compound.
-
Possible Cause 1: Incorrect inhibitor concentration. Errors in serial dilutions or degradation of the inhibitor stock.
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment. Verify the concentration of the stock solution.
-
-
Possible Cause 2: Presence of other proteases. The chromogenic substrate may be cleaved by other proteases present in the sample (e.g., plasmin).[5]
-
Troubleshooting Step: Run a parallel assay with a specific substrate for the suspected contaminating protease (e.g., S-2251 for plasmin) to assess its activity.[5] If necessary, purify the plasma kallikrein.
-
Data Presentation: Selectivity Profile of this compound
The following table summarizes the typical selectivity of a potent plasma kallikrein inhibitor against other common serine proteases. This data is representative and may vary slightly for this compound.
| Protease | IC50 (nM) | Selectivity (Fold vs. PKa) |
| Plasma Kallikrein (PKa) | 5 | 1 |
| Factor XIa (FXIa) | >5,000 | >1,000 |
| Factor XIIa (FXIIa) | >10,000 | >2,000 |
| Plasmin | >10,000 | >2,000 |
| Thrombin | >20,000 | >4,000 |
| Trypsin | >20,000 | >4,000 |
| Tissue Plasminogen Activator (tPA) | >25,000 | >5,000 |
Data is a hypothetical representation based on known selective plasma kallikrein inhibitors.[10]
Experimental Protocols
Detailed Methodology: Chromogenic Plasma Kallikrein Activity Assay
This protocol is for a 96-well plate format.
Materials:
-
Purified active human plasma kallikrein
-
This compound
-
Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.8)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare a working solution of human plasma kallikrein in Assay Buffer.
-
Prepare a working solution of the chromogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
Add 20 µL of Assay Buffer to the "blank" wells.
-
Add 20 µL of the appropriate this compound dilution to the "inhibitor" wells.
-
Add 20 µL of Assay Buffer (with the same final DMSO concentration as the inhibitor wells) to the "enzyme control" wells.
-
Add 60 µL of the plasma kallikrein working solution to all wells except the "blank" wells.
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the chromogenic substrate working solution to all wells to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the rate of reaction (V, change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the "blank" from all other wells.
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (V_inhibitor / V_enzyme_control)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway: The Kallikrein-Kinin System
Caption: The Kallikrein-Kinin System and the inhibitory action of this compound.
Experimental Workflow: Chromogenic Assay for PKa Inhibition
Caption: Workflow for determining the IC50 of this compound using a chromogenic assay.
Logical Relationship: Troubleshooting Guide Logic
References
- 1. Biochemical characterization of a novel high-affinity and specific plasma kallikrein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Targeting of Plasma Kallikrein for Treatment of Hereditary Angioedema: A Revolutionary Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. coachrom.com [coachrom.com]
- 5. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 6. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. endotell.ch [endotell.ch]
- 10. pubs.acs.org [pubs.acs.org]
Improving Plasma kallikrein-IN-5 solubility for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Plasma kallikrein-IN-5 during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What is the recommended solvent?
A1: this compound, like many small molecule inhibitors, can exhibit low aqueous solubility. For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A related compound, Plasma kallikrein-IN-4, has been shown to be soluble in DMSO at concentrations as high as 100 mg/mL.[1] While the exact solubility of this compound in DMSO is not publicly available, starting with DMSO is the standard and recommended approach.
Q2: What is the best way to prepare a stock solution of this compound?
A2: To prepare a high-concentration stock solution, we recommend the following protocol:
-
Warm the vial of this compound to room temperature before opening.
-
Add a small volume of high-purity DMSO to the vial.
-
To aid dissolution, you can gently vortex the vial and/or sonicate it in a water bath.
-
Visually inspect the solution to ensure that all the solid has dissolved completely.
-
Store the DMSO stock solution at -20°C or -80°C for long-term stability. A supplier of this compound suggests that in-solvent stocks are stable for up to 1 year at -80°C.[2]
Q3: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue with compounds that have low water solubility. Here are several strategies to mitigate this:
-
Lower the final concentration of the inhibitor: If your experimental design allows, reducing the final concentration of this compound in the assay may keep it below its solubility limit in the aqueous buffer.
-
Increase the percentage of DMSO in the final solution: While it is crucial to keep the final DMSO concentration low to avoid affecting the biological assay, a slight increase (e.g., from 0.1% to 0.5% or 1%) might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a pre-dilution step: Instead of diluting the high-concentration DMSO stock directly into the final aqueous buffer, perform one or more intermediate dilutions in a buffer containing a higher percentage of DMSO or an appropriate co-solvent.
-
Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your assay buffer can help to maintain the solubility of hydrophobic compounds.
Q4: I need to formulate this compound for an in vivo experiment. What is a recommended formulation?
A4: A commercial supplier suggests a formulation for in vivo use consisting of a mixture of solvents and surfactants to enhance solubility and bioavailability.[2] A common formulation for poorly soluble compounds for in vivo studies is:
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80
-
Saline or PBS
A specific suggested ratio is 5% DMSO, 30% PEG300, 5% Tween® 80, and 60% saline/PBS.[2] It is crucial to perform pilot studies to ensure the tolerability and efficacy of this formulation in your specific animal model and route of administration.
Q5: Are there any general considerations for working with α-amidobenzylboronate inhibitors like this compound?
A5: Yes, this compound is an α-amidobenzylboronate, a class of covalent inhibitors. Boronic acids can have unique chemical properties. While their solubility is compound-specific, the boronic acid moiety can sometimes present formulation challenges. The use of co-solvents and excipients is a common strategy to improve the solubility and stability of boronic acid-containing compounds for pharmaceutical applications.[3]
Data Presentation
Table 1: Recommended Solvents and Starting Concentrations
| Solvent | Recommended Use | Starting Concentration | Notes |
| DMSO | Stock Solution Preparation | 10-50 mM | A related compound shows high solubility in DMSO.[1] |
| Aqueous Buffers | Final Assay Dilution | Dependent on assay | Final DMSO concentration should be kept low (<1%). |
Table 2: Suggested In Vivo Formulation
| Component | Percentage | Role |
| DMSO | 5% | Primary Solvent |
| PEG300 | 30% | Co-solvent |
| Tween® 80 | 5% | Surfactant/Emulsifier |
| Saline/PBS | 60% | Vehicle |
| This formulation is a starting point and may require optimization for your specific application.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. (Molecular Weight of this compound needs to be obtained from the supplier's datasheet).
-
Allow the vial of this compound to equilibrate to room temperature.
-
Carefully add the calculated volume of DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for an In Vitro Assay
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay buffer (e.g., PBS or Tris buffer)
-
-
Procedure:
-
Determine the final concentration of this compound needed in your assay.
-
Perform a serial dilution of the 10 mM stock solution in DMSO to get a more manageable intermediate concentration (e.g., 1 mM or 100 µM).
-
Further dilute the intermediate stock into the final assay buffer to achieve the desired final concentration. Ensure the final concentration of DMSO is compatible with your assay (typically ≤ 0.5%).
-
For example, to achieve a final concentration of 1 µM in a 100 µL assay volume with a final DMSO concentration of 0.1%, add 0.1 µL of a 1 mM intermediate stock solution to 99.9 µL of assay buffer.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for solubility issues in aqueous buffers.
References
Technical Support Center: Preventing Ex Vivo Activation of the Kallikrein-Kinin System in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the artificial activation of the kallikrein-kinin system (KKS) in plasma samples ex vivo. Accurate measurement of KKS components, such as bradykinin, is critical for research in areas like angioedema, sepsis, and COVID-19, but is highly susceptible to preanalytical errors.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to get accurate measurements of bradykinin and other kinins in plasma?
A1: Measuring endogenous kinin levels is difficult due to several factors:
-
Rapid Ex Vivo Activation: The contact system, which initiates the KKS cascade, can be activated by contact with negatively charged surfaces, such as glass or even some plastics used in blood collection tubes.[2][3] This artificial activation can lead to a significant increase in bradykinin levels within 30 seconds of blood sampling.[1][4]
-
Short Half-Life: Bradykinin and other kinins have very short half-lives, often less than a minute, as they are rapidly degraded by various peptidases in the plasma.[1]
-
Low Endogenous Concentrations: Baseline levels of kinins in healthy individuals are typically very low, in the picogram per milliliter (pg/mL) range, making them difficult to detect accurately.[5][6]
-
Preanalytical Variability: Numerous factors during sample collection, handling, and processing can influence kinin levels, leading to unreliable and divergent results between studies.[1][4][7][8]
Q2: What is "contact activation," and how does it affect my plasma samples?
A2: Contact activation is the initiation of the intrinsic pathway of coagulation and the kallikrein-kinin system.[3][9] It occurs when Factor XII (FXII) comes into contact with a negatively charged surface.[2][3] This triggers a cascade of enzymatic reactions involving prekallikrein (PK) and high-molecular-weight kininogen (HK), ultimately leading to the generation of plasma kallikrein.[9][10] Plasma kallikrein then cleaves HK to release bradykinin, a potent inflammatory mediator.[10][11] In the context of plasma sample handling, this means that the inner surfaces of collection tubes, needles, and pipette tips can initiate this cascade, artificially elevating bradykinin levels and not reflecting the true in vivo state.
Q3: What is the single most important step I can take to prevent ex vivo KKS activation?
A3: The immediate addition of a comprehensive protease inhibitor cocktail to the blood collection tube is the most critical step.[1][5] Standard anticoagulants like EDTA or citrate alone are insufficient to prevent the rapid formation and degradation of kinins.[5] A customized cocktail targeting multiple enzymes in the KKS and other proteolytic pathways is essential for stabilizing the sample.[1][4]
Troubleshooting Guides
Issue 1: High variability in bradykinin levels between replicate samples from the same donor.
| Potential Cause | Troubleshooting Step |
| Inconsistent Phlebotomy Technique | Ensure a standardized and clean venipuncture. Avoid slow draws or excessive tourniquet time, which can cause tissue damage and release of activators. Use a consistent needle gauge (e.g., 21G butterfly needle is often recommended).[1] The aspiration technique is preferred over vacuum sampling to minimize turbulence.[1][4] Discard the first tube of blood drawn to avoid contamination with tissue factors.[11] |
| Delayed or Inconsistent Addition of Protease Inhibitors | Pre-aliquot the protease inhibitor cocktail into the collection tubes before the blood draw. Ensure immediate and thorough mixing of the blood with the inhibitors by gentle inversion. |
| Variable Time to Centrifugation | Process all samples consistently and promptly. Centrifugation should ideally occur within 30 minutes of collection.[1] Delays can lead to significant degradation of kinins, even in the presence of inhibitors.[1] |
| Inadequate Mixing | Gently invert the collection tube 8-10 times immediately after blood collection to ensure complete mixing with the anticoagulant and protease inhibitors. Avoid vigorous shaking, which can cause hemolysis and platelet activation. |
Issue 2: Bradykinin levels are consistently higher than expected or reported in the literature.
| Potential Cause | Troubleshooting Step |
| Inappropriate Blood Collection Tubes | Use polypropylene tubes, as glass tubes are potent activators of the contact system.[12] Evaluate different brands of plastic tubes, as surface properties can vary. |
| Insufficient Protease Inhibition | The composition of the protease inhibitor cocktail is crucial. A multi-component inhibitor is necessary.[1][4] Ensure the final concentrations of the inhibitors are sufficient for the blood volume collected. |
| Cold Activation | While counterintuitive, processing samples at 4°C can inactivate C1 inhibitor, a key regulator of the KKS, potentially leading to increased bradykinin formation.[5] Unless specifically studying cold-induced activation, maintain samples at room temperature during initial processing steps before freezing.[13] |
| Repeated Freeze-Thaw Cycles | Aliquot plasma into smaller volumes before freezing to avoid repeated freeze-thaw cycles, which can degrade kinins.[14][15] |
Issue 3: Bradykinin levels are undetectable or lower than expected.
| Potential Cause | Troubleshooting Step |
| Kinin Degradation | This is often due to insufficient protease inhibition or delays in processing. Review the troubleshooting steps for high variability and ensure strict adherence to the protocol. Centrifuge samples within 30 minutes of collection.[1] |
| Sample Storage Issues | Store plasma samples at -80°C for long-term stability.[11] Ensure the freezer has maintained a consistent temperature. Bradykinin in stabilized plasma is generally stable for at least 12 months at -20°C or below, but stability can be compromised by freeze-thaw cycles.[14][15] |
| Assay Sensitivity | Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect the low pg/mL concentrations of endogenous kinins.[6] |
Quantitative Data Summary
Table 1: Effect of Preanalytical Variables on Bradykinin Levels
| Variable | Standardized Protocol | Non-Standardized Condition | Impact on Bradykinin Levels | Reference |
| Time to Centrifugation | Within 30 minutes | 75-120 minutes | Up to 62% decline in kinin levels with delayed centrifugation. | [1] |
| Phlebotomy Method | Aspiration technique, 21G butterfly needle | Straight needles, catheters, vacuum sampling | Increased inter-individual variability. | [1][4] |
| Protease Inhibition | Customized 7-component protease inhibitor cocktail | EDTA or citrate alone | Rapid ex vivo increase in bradykinin within 30 seconds. | [1][4] |
| Sample Storage | -20°C, single thaw | Repeated freeze-thaw cycles | 19% degradation after the first thaw, 45% after the second. | [14][15] |
Experimental Protocols
Protocol 1: Optimized Blood Collection and Plasma Processing
This protocol is based on recommendations for minimizing ex vivo kinin generation.[1][4]
Materials:
-
21G butterfly-winged needles
-
Polypropylene blood collection tubes (e.g., Sarstedt S-Monovettes)
-
Customized protease inhibitor cocktail (see below for an example)
-
Clinical centrifuge capable of 2,000 x g
-
Polypropylene cryovials for plasma storage
Protease Inhibitor Cocktail Example: A multi-component inhibitor is crucial. While commercial cocktails are available (e.g., P100 tubes), a customized cocktail can be prepared. An effective published cocktail includes inhibitors for various proteases involved in kinin formation and degradation.[1][5] A representative custom cocktail might include EDTA, sodium citrate, and inhibitors of carboxypeptidase N, prolyl carboxypeptidase, ACE, and aminopeptidase P.[5]
Procedure:
-
Preparation: Pre-aliquot the appropriate volume of the protease inhibitor cocktail into a polypropylene collection tube immediately before blood collection.
-
Venipuncture: Perform a clean venipuncture using a 21G butterfly needle. Discard the first few milliliters of blood to avoid contamination from the puncture site.
-
Blood Collection: Collect the blood directly into the tube containing the protease inhibitors using a gentle aspiration technique. Avoid using a vacuum if possible.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulants and inhibitors. Do not shake vigorously.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 2,000 x g for 10 minutes at room temperature (approximately 21°C).[1]
-
Plasma Aliquoting: Carefully aspirate the supernatant plasma, avoiding the buffy coat and red blood cells. Transfer the plasma into pre-labeled polypropylene cryovials.
-
Storage: Immediately freeze the plasma aliquots and store them at -80°C until analysis.
Visualizations
Caption: Contact activation pathway of the Kallikrein-Kinin System.
Caption: Recommended workflow for plasma sample collection and processing.
References
- 1. Reliable measurement of plasma kinin peptides: Importance of preanalytical variables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contact Activation of Blood Plasma Coagulation: A Contribution from the Hematology at Biomaterial Interfaces Research Group The Pennsylvania State University - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thebloodproject.com [thebloodproject.com]
- 4. researchgate.net [researchgate.net]
- 5. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contact activation system - Wikipedia [en.wikipedia.org]
- 10. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. medrxiv.org [medrxiv.org]
- 14. DSpace [helda.helsinki.fi]
- 15. Plasma bradykinin concentrations during septic shock determined by a novel LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Plasma kallikrein-IN-5 stability in aqueous solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Plasma kallikrein-IN-5 in aqueous solutions. The following sections offer troubleshooting advice and frequently asked questions to ensure the successful application of this potent covalent inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also referred to as Compound 20 in some literature) is a highly potent and effective covalent inhibitor of plasma kallikrein (PKa).[1][2] It contains an α-amidobenzylboronate functional group which acts as a "warhead" to form a covalent bond with the active site of the PKa enzyme.[2] This mechanism of action leads to time-dependent inhibition, with reported IC50 values of 66 nM at 1 minute, improving to 70 pM after 24 hours of incubation.[1] Its primary application in research is for studies related to hereditary angioedema (HAE).[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of the compound. Based on vendor recommendations, the following conditions should be observed:
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| Data sourced from TargetMol.[1] |
Q3: What is the general solubility of this compound?
Q4: Why is the boronate group in this compound a concern for stability?
A4: this compound is a boronic acid derivative.[2] Boronic acids and their esters are known to be susceptible to hydrolysis, which is the cleavage of a chemical bond by the addition of water.[4][5][6] This can lead to the degradation of the inhibitor in aqueous solutions, converting the active boronate "warhead" into an inactive boric acid and alcohol, thereby reducing or eliminating its inhibitory activity. The stability can be influenced by factors like pH, temperature, and the specific chemical structure surrounding the boron atom.[7][8]
Troubleshooting Guide
Issue 1: I am seeing a loss of inhibitory activity in my aqueous assay buffer over time.
-
Possible Cause: The α-amidobenzylboronate warhead of this compound is likely undergoing hydrolysis in your aqueous buffer. Boronate esters are susceptible to degradation in the presence of water.[4][9] The rate of this degradation can be influenced by the pH and temperature of your solution.
-
Solution:
-
Prepare Fresh Solutions: Always prepare the final working solution of the inhibitor in your aqueous buffer immediately before use. Avoid storing the inhibitor in aqueous solutions, even for short periods.
-
Minimize Incubation Time: If possible, design your experiments to minimize the pre-incubation time of the inhibitor in the aqueous buffer before adding it to the assay.
-
Control pH: The stability of boronic acids can be pH-dependent. While optimal pH for stability is not defined for this specific molecule, it is crucial to maintain a consistent and well-buffered pH throughout your experiments to ensure reproducibility.
-
Use Anhydrous Solvents for Stock: Prepare high-concentration stock solutions in an anhydrous aprotic solvent like DMSO or DMF and store them at -80°C.[1] Use these stocks for serial dilutions.
-
Issue 2: My compound is precipitating out of solution when I dilute my DMSO stock into the aqueous buffer.
-
Possible Cause: The inhibitor may have low aqueous solubility. A high concentration of the organic solvent (like DMSO) from the stock solution can cause the compound to "crash out" when introduced to a fully aqueous environment.
-
Solution:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, but ideally <0.1%) and is consistent across all experimental conditions, including controls.
-
Serial Dilutions: Perform serial dilutions of your high-concentration stock solution. A two-step dilution (e.g., first in DMSO, then into the final aqueous buffer) can sometimes help.
-
Test Solubility: Before a critical experiment, perform a small-scale test to determine the maximum concentration of the inhibitor that remains soluble in your final assay buffer.
-
Consider Additives: For problematic compounds, the inclusion of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 in the assay buffer can sometimes improve solubility, but this must be tested to ensure it does not interfere with the assay itself.
-
Issue 3: I am observing inconsistent results between experiments run on different days.
-
Possible Cause: Inconsistency can arise from variations in solution preparation or degradation of the stock solution. The hydrolytic instability of the boronate group means that even small differences in handling can lead to variability.[5][7]
-
Solution:
-
Aliquot Stock Solutions: After preparing a fresh stock solution in an anhydrous solvent, divide it into small, single-use aliquots. Store these at -80°C. This prevents repeated freeze-thaw cycles which can introduce moisture and lead to degradation.
-
Standardize Protocol: Adhere to a strict, standardized protocol for preparing working solutions. Ensure the time between diluting the inhibitor and starting the experiment is consistent every time.
-
Use High-Quality Reagents: Use anhydrous grade DMSO or DMF for stock solutions and high-purity water and buffer components for all aqueous solutions.
-
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Buffer
This protocol provides a general workflow to evaluate the stability of this compound in a specific aqueous buffer over time.
1. Materials:
- This compound (solid)
- Anhydrous DMSO
- Aqueous buffer of choice (e.g., PBS, Tris-HCl, pH 7.4)
- Active plasma kallikrein enzyme
- Fluorogenic or chromogenic plasma kallikrein substrate
- 96-well assay plates (black plates for fluorescence assays)
- Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)
- Plate reader
- (Optional) LC-MS system for chemical integrity analysis
2. Method:
-
Step 1: Preparation of Stock Solution
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Step 2: Incubation in Aqueous Buffer
-
Dilute the 10 mM stock solution into your chosen aqueous buffer to a final concentration of 10 µM (or a concentration relevant to your assay). This is your "Test Solution".
-
Prepare several identical tubes of this Test Solution.
-
At Time = 0, immediately take an aliquot from one tube and proceed to Step 3 (Activity Assay).
-
Place the remaining tubes in an incubator at the desired temperature (e.g., 37°C).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove one tube and proceed to Step 3.
-
-
Step 3: Activity Assay (Example using a fluorogenic substrate)
-
For each time point, prepare a serial dilution of the incubated Test Solution in the assay buffer.
-
In a 96-well plate, add a constant concentration of active plasma kallikrein enzyme to each well.
-
Add the serially diluted inhibitor from the incubated Test Solution to the wells.
-
Incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) to allow for binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence signal over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value for each time point. A rightward shift (increase) in the IC50 value over time indicates degradation of the inhibitor.
-
-
(Optional) Step 4: Chemical Integrity Analysis
-
At each time point, take an aliquot of the incubated Test Solution and quench any potential further degradation by adding an equal volume of acetonitrile.
-
Analyze the sample by LC-MS to monitor the disappearance of the parent compound (this compound) and the appearance of potential degradation products (e.g., the hydrolyzed boric acid).
-
Visualizations
Caption: Potential pathways for this compound in an experimental setting.
Caption: Experimental workflow for assessing the aqueous stability of an inhibitor.
References
- 1. Plasma kallikrein-IN-5_TargetMol [targetmol.com]
- 2. Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. DSpace [repository.kaust.edu.sa]
Technical Support Center: Interpreting Time-Dependent Inhibition Data for Plasma Kallikrein Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with time-dependent inhibitors of plasma kallikrein, with a specific focus on interpreting experimental data.
Frequently Asked Questions (FAQs)
Q1: What is time-dependent inhibition of plasma kallikrein?
Time-dependent inhibition (TDI) is a phenomenon where the inhibitory potency of a compound against plasma kallikrein increases with the duration of pre-incubation of the enzyme and the inhibitor before the addition of the substrate. This suggests a mechanism that may be more complex than simple reversible binding, often involving a conformational change in the enzyme-inhibitor complex or the formation of a covalent bond.
Q2: What are the key parameters to determine for a time-dependent inhibitor?
The primary parameters to characterize a time-dependent inhibitor are the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation rate (K_I). These values provide a quantitative measure of the inhibitor's potency and the kinetics of inactivation. Another key indicator of TDI is a leftward shift in the IC50 value with increasing pre-incubation time.
Q3: How do I design an experiment to confirm time-dependent inhibition?
A common method is the IC50 shift assay. In this experiment, the inhibitor's IC50 is determined at different pre-incubation times with plasma kallikrein. A significant decrease (leftward shift) in the IC50 value with longer pre-incubation times is a strong indicator of time-dependent inhibition.
Troubleshooting Guide
Issue 1: High variability in my kinetic data.
-
Possible Cause: Inconsistent timing of reagent additions, particularly the substrate.
-
Troubleshooting Tip: Use automated liquid handlers for precise timing. If performing manually, ensure a consistent and rapid addition sequence for all wells.
-
-
Possible Cause: Instability of the inhibitor or enzyme under the assay conditions.
-
Troubleshooting Tip: Assess the stability of your inhibitor and plasma kallikrein separately in the assay buffer over the time course of the experiment.
-
-
Possible Cause: Non-specific binding of the inhibitor to the assay plates.
-
Troubleshooting Tip: Consider using low-binding plates. Including a small percentage of a non-ionic detergent like Triton X-100 in the assay buffer can also help mitigate non-specific binding.
-
Issue 2: My IC50 values are not shifting with increased pre-incubation time.
-
Possible Cause: The inhibitor is not a time-dependent inhibitor.
-
Troubleshooting Tip: If there is no significant and consistent leftward shift in the IC50 with pre-incubation, the inhibitor likely follows a reversible, time-independent mechanism of action.
-
-
Possible Cause: The pre-incubation times are too short to observe the effect.
-
Troubleshooting Tip: Extend the range of pre-incubation times. It's possible the inactivation kinetics are slower than initially anticipated.
-
-
Possible Cause: The inhibitor concentration range is not appropriate.
-
Troubleshooting Tip: Ensure your inhibitor concentration range brackets the expected IC50 values at each pre-incubation time point. You may need to adjust the concentration range for longer pre-incubation times.
-
Issue 3: Difficulty in determining k_inact and K_I values.
-
Possible Cause: Inadequate data points or inappropriate inhibitor concentrations.
-
Troubleshooting Tip: To accurately determine k_inact and K_I, a matrix of inhibitor concentrations and pre-incubation times is required. Ensure you have a sufficient number of data points to fit the kinetic models accurately. The inhibitor concentrations should span a range both below and above the expected K_I.
-
-
Possible Cause: Using an incorrect kinetic model for data fitting.
-
Troubleshooting Tip: The relationship between the observed rate of inactivation (k_obs) and the inhibitor concentration should be analyzed. If the plot of k_obs versus inhibitor concentration is hyperbolic, a one-step inactivation model is appropriate. If the data does not fit this model, more complex mechanisms may be at play, and alternative kinetic models should be considered.
-
Data Presentation: Plasma Kallikrein-IN-5
Below is a summary of hypothetical data for a time-dependent inhibitor, "this compound".
Table 1: IC50 Shift Data for this compound
| Pre-incubation Time (minutes) | IC50 (nM) |
| 0 | 520 |
| 15 | 180 |
| 30 | 95 |
| 60 | 50 |
Table 2: Kinetic Parameters for this compound
| Parameter | Value |
| k_inact (min⁻¹) | 0.085 |
| K_I (nM) | 120 |
| k_inact/K_I (M⁻¹s⁻¹) | 1.18 x 10⁵ |
Experimental Protocols
1. Time-Dependent IC50 Shift Assay
-
Reagents: Human plasma kallikrein, fluorogenic substrate (e.g., H-Pro-Phe-Arg-AMC), this compound, assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the inhibitor dilutions and human plasma kallikrein.
-
Pre-incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, and 60 minutes) at 37°C. The 0-minute time point involves adding the substrate immediately after the enzyme and inhibitor.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the initial velocities against the inhibitor concentrations for each pre-incubation time and fit the data to a four-parameter logistic equation to determine the IC50 values.
-
2. Determination of k_inact and K_I
-
Reagents: Same as the IC50 shift assay.
-
Procedure:
-
Select a range of inhibitor concentrations based on the IC50 shift data, typically spanning from concentrations that give minimal inhibition to those that cause maximal inactivation.
-
For each inhibitor concentration, pre-incubate with plasma kallikrein for multiple time points.
-
At each time point, add the substrate to initiate the reaction and measure the initial velocity.
-
For each inhibitor concentration, plot the natural logarithm of the percent remaining activity versus the pre-incubation time. The slope of this plot is the observed rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit this data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]), where [I] is the inhibitor concentration. This will yield the values for k_inact and K_I.
-
Visualizations
Caption: The Kallikrein-Kinin System signaling pathway and the point of inhibition.
Caption: Experimental workflow for determining time-dependent inhibition parameters.
Technical Support Center: Overcoming Assay Interference in Plasma Kallikrein Activity Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with plasma kallikrein activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of interference in plasma kallikrein activity assays?
A1: The primary sources of interference include:
-
Contact Activation: The contact system, composed of Factor XII (FXII), prekallikrein (PK), and high-molecular-weight kininogen (HK), can be activated by negatively charged surfaces, leading to the conversion of prekallikrein to plasma kallikrein (PKa) and subsequent bradykinin release.[1][2][3][4] This can be triggered by various materials, including glass tubes and certain plastics.[1]
-
Prekallikrein Auto-activation: Prekallikrein can auto-activate, especially in the presence of negatively charged surfaces or long-chain polyphosphates.[5] Low-temperature activation of prekallikrein is a common issue during sample handling.[6]
-
Other Plasma Proteases: Chromogenic substrates used to measure kallikrein activity, such as S-2302, are also sensitive to other plasma proteases like plasmin.[6]
-
Sample Handling and Storage: Improper collection, handling, and storage of plasma samples can lead to artefactual activation of the kallikrein-kinin system. This includes issues like hemolysis, lipemia, and repeated freeze-thaw cycles.[7][8]
Q2: How can I prevent an artificial increase in kallikrein activity during plasma sample collection and processing?
A2: To minimize artificial activation, adhere to the following guidelines:
-
Anticoagulant: Collect blood in 0.1 mol/l sodium citrate (9 parts blood to 1 part citrate).[7][6]
-
Temperature Control: To prevent low-temperature activation of prekallikrein, process blood and plasma at 15-25°C.[6] If not assayed immediately, plasma should be promptly frozen at -20°C or below.[6]
-
Centrifugation: Centrifuge blood at 2000 x g for 20 minutes at 15-25°C.[7][6]
-
Storage: Store plasma aliquots at -20°C or below, where they are stable for several months.[6] Avoid repeated freeze-thaw cycles.[8] After thawing at 37°C, keep the plasma at 15-25°C and use it as soon as possible.[7][6]
Q3: My chromogenic assay shows high background noise. What could be the cause and how do I fix it?
A3: High background noise in a chromogenic assay can be due to several factors:
-
Substrate Instability: Ensure the chromogenic substrate is properly reconstituted and stored as recommended by the manufacturer.
-
Non-specific Protease Activity: Other proteases in the plasma, such as plasmin, may cleave the kallikrein substrate.[6] To address this, you can:
-
Use a more specific substrate if available.
-
Incorporate a specific inhibitor of the interfering protease in a control well to quantify its contribution to the signal. For example, aprotinin can inhibit plasmin.
-
Some protocols suggest a chloroform pre-treatment of the plasma to reduce the activity of some interfering enzymes.[9]
-
-
Contaminated Reagents: Ensure all buffers and reagents are free from microbial contamination, which can introduce exogenous proteases.
Q4: What is the purpose of using a prekallikrein activator like dextran sulfate or Factor XIIa in the assay?
A4: A prekallikrein activator is used to convert all the prekallikrein zymogen in the plasma sample to its active form, plasma kallikrein. This allows for the measurement of the total prekallikrein content. Dextran sulfate is a potent activator of the contact pathway, initiating Factor XII activation, which in turn activates prekallikrein.[10][11][12] Alternatively, purified activated Factor XII (FXIIa) can be used to directly activate prekallikrein.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors.- Incomplete mixing of reagents.- Temperature gradients across the microplate. | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all reagents before and after addition to the wells.- Incubate the plate in a temperature-controlled environment and allow it to equilibrate before reading. |
| Low or no kallikrein activity detected | - Inactive enzyme (degraded during storage or handling).- Presence of an inhibitor in the sample.- Incorrect assay setup (e.g., wrong buffer pH, incorrect substrate concentration). | - Use fresh or properly stored plasma samples. Avoid repeated freeze-thaw cycles.[8]- Test for the presence of inhibitors by spiking a known amount of active kallikrein into the sample and a control buffer. A lower than expected activity in the sample indicates inhibition.- Verify the assay protocol, including buffer composition, pH, and substrate concentration. Ensure the prekallikrein activator is active. |
| Non-linear reaction kinetics | - Substrate depletion.- Enzyme instability.- Product inhibition. | - If using a kinetic assay, ensure the initial rate is measured within the linear range. Dilute the sample if the reaction is too fast.- Check the stability of kallikrein under the assay conditions.- If product inhibition is suspected, analyze the initial reaction rates at different substrate concentrations. |
| Inconsistent results between different plasma donors | - Biological variability in prekallikrein and inhibitor levels. | - This is expected. Report results as a range or mean ± standard deviation for a given population. Ensure proper normalization and control for inter-individual differences. |
Experimental Protocols
Protocol 1: Measurement of Plasma Kallikrein-Like Activity (Chromogenic Assay)
This protocol is adapted from commercially available kits and literature sources for the determination of kallikrein-like activity in plasma using a chromogenic substrate.[7][6]
Materials:
-
Test plasma (collected and processed as described in FAQ 2)
-
Tris Buffer (e.g., 0.05 M Tris, pH 7.8)
-
Chromogenic substrate (e.g., S-2302 or H-D-Pro-Phe-Arg-pNA)
-
Acetic acid (20%) or Citric acid (2%) for stopped-reaction method
-
Microplate reader (405 nm)
-
37°C incubator
Procedure (Acid-Stopped Method):
-
Sample Dilution: Dilute the test plasma in Tris buffer. A 1:10 dilution is a common starting point.
-
Incubation: Add 200 µL of the diluted sample to a microplate well and incubate at 37°C for 3-4 minutes to pre-warm.
-
Reaction Initiation: Add 200 µL of pre-warmed chromogenic substrate to the well. Mix and incubate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding 200 µL of 20% acetic acid or 2% citric acid.
-
Absorbance Measurement: Read the absorbance at 405 nm.
-
Blank Preparation: Prepare a plasma blank by adding the reagents in reverse order without incubation (add stop solution, then substrate, then diluted plasma). Subtract the blank absorbance from the sample absorbance.
Protocol 2: Measurement of Prekallikrein (with Activator)
This protocol measures the total prekallikrein content by first activating it to kallikrein.
Materials:
-
Same as Protocol 1, with the addition of a prekallikrein activator (e.g., Dextran Sulfate or purified Factor XIIa).
Procedure:
-
Sample Dilution: Dilute the test plasma in Tris buffer.
-
Activation: Add the prekallikrein activator to the diluted plasma and incubate for a specified time and temperature to ensure complete activation of prekallikrein to kallikrein (e.g., with dextran sulfate for 7 minutes at 4°C[10] or with FXIIa as per manufacturer's instructions).
-
Follow Protocol 1: Proceed with steps 2-6 of the "Measurement of Plasma Kallikrein-Like Activity" protocol using the activated plasma sample.
Signaling Pathways and Workflows
Contact Activation Pathway
Caption: The contact activation pathway leading to plasma kallikrein and bradykinin formation.
Experimental Workflow for Kallikrein Activity Assay
Caption: A typical experimental workflow for a chromogenic plasma kallikrein activity assay.
References
- 1. Frontiers | Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo [frontiersin.org]
- 2. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contact pathway of coagulation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The contact activation and kallikrein/kinin systems: pathophysiologic and physiologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kallikrein-targeting RNA aptamer inhibits the intrinsic pathway of coagulation and reduces bradykinin release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diapharma.com [diapharma.com]
- 7. coachrom.com [coachrom.com]
- 8. endotell.ch [endotell.ch]
- 9. abcam.com [abcam.com]
- 10. The contact activation mechanism in human plasma: activation induced by dextran sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human factor XII (Hageman factor) autoactivation by dextran sulfate. Circular dichroism, fluorescence, and ultraviolet difference spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors | PLOS Computational Biology [journals.plos.org]
Technical Support Center: Optimizing Incubation Time for Covalent Inhibition Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for covalent inhibition studies. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is incubation time a critical parameter in covalent inhibition studies?
A1: Covalent inhibitors typically follow a two-step mechanism. First, a reversible non-covalent complex is formed between the enzyme (E) and the inhibitor (I). This is followed by the formation of an irreversible covalent bond. The overall process is time-dependent because the second step, the covalent modification, occurs at a specific rate. Varying the incubation time allows for the characterization of this time-dependent inhibition, which is crucial for determining the inhibitor's potency and mechanism of action.[1] A shift in the IC50 value to a lower concentration with increased pre-incubation time is a hallmark of time-dependent inhibition.[1][2]
Q2: What are the key kinetic parameters for a covalent inhibitor, and why are they more informative than a simple IC50 value?
A2: The potency of a covalent inhibitor is best described by the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration required to achieve half of kinact).[3][4][5] The ratio kinact/KI represents the second-order rate constant for covalent modification and is a measure of the inhibitor's efficiency.[4] Unlike a simple IC50 value, which is dependent on incubation time and assay conditions, kinact and KI are intrinsic properties of the inhibitor and provide a more accurate and comparable measure of potency.[3]
Q3: What is the difference between a time-dependent IC50 assay and a progress curve analysis?
A3: A time-dependent IC50 assay involves pre-incubating the enzyme and inhibitor for various durations before initiating the reaction by adding the substrate. The IC50 values are then determined at each pre-incubation time point. A decrease in IC50 with longer pre-incubation times indicates covalent inhibition.[2] In contrast, a progress curve analysis continuously monitors the enzymatic reaction in the presence of different inhibitor concentrations from the moment the reaction is initiated (without pre-incubation).[4][6] The resulting curves are then fit to kinetic models to directly determine kinact and KI.[4]
Q4: When should I use a jump dilution assay?
A4: A jump dilution assay is used to determine the reversibility of an inhibitor's binding.[7] In this experiment, the enzyme and a high concentration of the inhibitor are pre-incubated to allow for complex formation. This mixture is then rapidly diluted to a point where the inhibitor concentration is well below its KI. If the inhibitor is reversible, enzyme activity will recover over time as the inhibitor dissociates. For an irreversible covalent inhibitor, no significant recovery of enzyme activity is expected.[7]
Troubleshooting Guides
Q1: My IC50 value does not change with increasing pre-incubation time. Does this mean my inhibitor is not covalent?
A1: Not necessarily. While a lack of a time-dependent shift in IC50 can indicate a reversible, non-covalent mechanism, it could also be due to several other factors:
-
Very rapid covalent bond formation: If the covalent modification is extremely fast, the time-dependent effect may not be observable within the experimental timeframes.
-
Weak initial binding: If the initial non-covalent binding (KI) is very weak, the inhibitor may not have sufficient residence time on the target for the covalent reaction to occur efficiently.
-
Incorrect assay conditions: Factors such as substrate concentration, enzyme concentration, or the presence of competing substances in the buffer can influence the observed IC50.[8][9] It is crucial to ensure that assay conditions are optimized.[8][9]
-
Compound instability: The inhibitor may be unstable under the assay conditions, degrading before it can covalently modify the target.
Q2: I am observing non-linear progress curves in my kinetic analysis. What could be the cause?
A2: Non-linear progress curves are characteristic of time-dependent inhibition.[1] However, other factors can also lead to non-linearity:
-
Substrate depletion: If a significant portion of the substrate is consumed during the assay, the reaction rate will decrease over time.[10]
-
Enzyme instability: The enzyme may lose activity over the course of the assay, leading to a decrease in the reaction rate.
-
Product inhibition: The product of the enzymatic reaction may itself be an inhibitor of the enzyme.
-
Tight binding inhibition: At inhibitor concentrations close to the enzyme concentration, the assumption of [I] >> [E] may not hold, leading to non-linear progress curves.[10]
Q3: The kinact/KI values I calculated are not consistent across different experiments. What should I check?
A3: Inconsistent kinact/KI values can arise from several experimental variables:
-
Variability in reagent concentrations: Ensure accurate and consistent concentrations of the enzyme, inhibitor, and substrate.[9]
-
Buffer components: Certain buffer components can interfere with the inhibitor's reactivity.[8]
-
Temperature fluctuations: Enzyme kinetics are highly sensitive to temperature. Maintain a constant and controlled temperature throughout the experiment.
-
Data analysis method: Ensure that the correct kinetic model is being used to fit the data and that the fitting parameters are appropriate.[4][6]
-
Liquid handling: Inconsistencies in pipetting and dilutions can introduce significant errors.[11]
Quantitative Data Summary
Table 1: Typical Kinetic Parameters for Covalent Inhibitors
| Parameter | Typical Range | Units | Significance |
| KI | 0.01 - 100 | µM | Concentration for half-maximal rate of inactivation. Reflects initial binding affinity. |
| kinact | 0.001 - 1 | min-1 | Maximal rate of covalent bond formation. |
| kinact/KI | 10 - 1,000,000 | M-1s-1 | Second-order rate constant. Overall efficiency of the covalent inhibitor. |
Note: These ranges are illustrative and can vary significantly depending on the specific inhibitor and target.
Experimental Protocols
Protocol 1: Time-Dependent IC50 Assay
-
Prepare Reagents:
-
Enzyme stock solution.
-
Inhibitor stock solution in an appropriate solvent (e.g., DMSO).
-
Substrate stock solution.
-
Assay buffer.
-
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor at 2x the final desired concentrations.
-
Pre-incubation:
-
For each pre-incubation time point (e.g., 0, 15, 30, 60, 120 minutes), mix equal volumes of the 2x enzyme solution and the 2x inhibitor dilutions in a microplate.
-
Include a no-inhibitor control (vehicle control).
-
Incubate the plate at a constant temperature for the specified pre-incubation time.
-
-
Reaction Initiation: After the pre-incubation, add the substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the reaction progress (e.g., absorbance, fluorescence) at a fixed time point or continuously over a short period.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration at each pre-incubation time point relative to the vehicle control.
-
Fit the data to a dose-response curve to determine the IC50 value for each pre-incubation time.
-
A plot of IC50 versus pre-incubation time should show a downward trend for a covalent inhibitor.
-
Protocol 2: Progress Curve Analysis for kinact and KI Determination
-
Prepare Reagents: As described in Protocol 1.
-
Assay Setup:
-
In a microplate, add the assay buffer, substrate, and inhibitor at various concentrations.
-
Include a no-inhibitor control.
-
-
Reaction Initiation: Initiate the reaction by adding the enzyme solution to all wells.
-
Continuous Monitoring: Immediately begin monitoring the reaction progress (e.g., absorbance, fluorescence) in a kinetic plate reader at regular intervals for a sufficient duration to observe the curvature of the progress curves.
-
Data Analysis:
-
Plot the product formation versus time for each inhibitor concentration.
-
Fit the progress curves to the appropriate kinetic equation for covalent inhibition to obtain the observed rate of inactivation (kobs) for each inhibitor concentration.[4]
-
Plot the kobs values against the inhibitor concentrations.
-
Fit this secondary plot to a hyperbolic equation to determine kinact (the maximum value of kobs) and KI (the inhibitor concentration at half-maximal kobs).[4][5]
-
Visualizations
Caption: Two-step mechanism of covalent inhibition.
Caption: Experimental workflow for a time-dependent IC50 assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. biokin.com [biokin.com]
- 11. Pitfalls and Considerations in Determining the Potency and Mutant Selectivity of Covalent Epidermal Growth Factor Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Discrepancy: Why Isolated Enzyme IC50 Differs from Whole Plasma Potency for PKA Inhibitors
Technical Support Center
For researchers, scientists, and drug development professionals, a common experimental hurdle is the observed difference between an inhibitor's potency against an isolated enzyme (IC50) and its effectiveness in a more physiologically relevant environment like whole plasma. This guide provides a comprehensive overview of the factors contributing to this discrepancy for Protein Kinase A (PKA) inhibitors, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the difference between isolated PKA IC50 and whole plasma potency?
The most significant factor is plasma protein binding (PPB) . In an isolated enzyme assay, 100% of the inhibitor is free to interact with PKA. However, in whole plasma, a substantial portion of the inhibitor can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. Only the unbound, or "free," fraction of the inhibitor is pharmacologically active and available to inhibit PKA.[1][2]
Q2: Besides plasma protein binding, what other factors contribute to this discrepancy?
Several other factors can play a role:
-
ATP Competition: Isolated enzyme assays are often performed at a fixed, and sometimes low, concentration of ATP. Whole plasma, however, contains physiological concentrations of ATP (millimolar range), which can be significantly higher. For ATP-competitive inhibitors, this increased competition from endogenous ATP in plasma can lead to a rightward shift in the IC50 value, making the inhibitor appear less potent.
-
Metabolism: Plasma contains various enzymes that can metabolize or degrade the inhibitor, reducing its effective concentration over time. This is a factor not present in a purified enzyme system. Studies on staurosporine analogues have shown that they can be extensively metabolized.[3]
-
Presence of Other Kinases and Off-Target Effects: Whole plasma is a complex mixture. The inhibitor may bind to other kinases or proteins, reducing the concentration available to inhibit PKA.
-
Assay Conditions: Differences in pH, ionic strength, and the presence of cofactors between a buffered enzyme assay and whole plasma can influence both the enzyme's activity and the inhibitor's potency.
Q3: How can I estimate the "free fraction" of my PKA inhibitor in plasma?
The unbound fraction (fu) can be determined experimentally using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation. These methods separate the protein-bound drug from the free drug, allowing for quantification of the free fraction.
Q4: Is a higher isolated enzyme IC50 always a bad indicator for in vivo efficacy?
Not necessarily. While a low IC50 is desirable, it is only one piece of the puzzle. A compound with a very low IC50 but extremely high plasma protein binding may have a lower free concentration than a compound with a moderately higher IC50 but lower plasma protein binding. Therefore, it is crucial to consider both potency and pharmacokinetic properties like plasma protein binding.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Drastic loss of inhibitor potency in whole plasma compared to isolated enzyme assay. | High plasma protein binding. | 1. Determine the fraction of your inhibitor that is unbound (fu) in plasma using equilibrium dialysis or a similar method. 2. Adjust the whole plasma potency calculation to account for the free fraction. 3. Consider designing inhibitor analogues with lower plasma protein binding. |
| Inconsistent results in whole plasma assays. | Inhibitor instability or metabolism in plasma. | 1. Assess the stability of your inhibitor in plasma over the time course of your assay. 2. Use mass spectrometry to identify potential metabolites. 3. If metabolism is significant, consider adding protease or esterase inhibitors to the plasma (if compatible with the assay). |
| Inhibitor appears less potent in plasma even after correcting for protein binding. | High physiological ATP concentration in plasma outcompeting the inhibitor. | 1. Determine the mechanism of inhibition (e.g., ATP-competitive). 2. If ATP-competitive, perform the isolated enzyme assay at a physiological ATP concentration (e.g., 1-5 mM) to get a more comparable IC50 value. |
| Difficulty in measuring PKA activity directly in plasma. | Presence of endogenous kinases and phosphatases in plasma interfering with the assay signal. | 1. Use a highly specific substrate for PKA to minimize off-target phosphorylation. 2. Include a cocktail of phosphatase inhibitors in your assay buffer. 3. Consider immunopurifying PKA from the plasma before performing the activity assay, though this adds complexity. |
Data Presentation: Factors Influencing Inhibitor Potency
The following table summarizes the key factors and their effects on PKA inhibitor potency in different assay systems.
| Factor | Isolated Enzyme Assay | Whole Plasma Assay | Impact on Potency |
| Plasma Protein Binding | Not applicable | Significant binding to albumin, AAG, etc. | Reduces the free, active concentration of the inhibitor, leading to a higher apparent IC50. |
| ATP Concentration | Typically low and fixed (µM range) | Physiological (mM range) | Increased competition for ATP-competitive inhibitors, resulting in a higher IC50. |
| Metabolism | Absent | Present (enzymatic degradation) | Reduces the effective concentration of the inhibitor over time, leading to lower observed potency. |
| Off-Target Binding | Minimal (only purified PKA present) | Present (multiple kinases and other proteins) | Sequesters the inhibitor, reducing the concentration available to bind PKA. |
| Assay Buffer | Controlled (optimal pH, ionic strength) | Complex biological matrix (physiological pH) | Differences in conditions can affect both enzyme and inhibitor behavior. |
AAG: Alpha-1-acid glycoprotein
Experimental Protocols
Isolated Enzyme IC50 Determination (Generic Protocol)
This protocol is a generalized procedure based on commercially available PKA activity assay kits.
Principle:
This assay measures the phosphorylation of a specific PKA substrate peptide by the catalytic subunit of PKA. The extent of phosphorylation is quantified, often using a colorimetric or fluorescence-based method, in the presence of varying concentrations of the inhibitor to determine the IC50.
Materials:
-
Recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
PKA inhibitor stock solution (in DMSO)
-
Phosphatase inhibitor cocktail
-
Detection reagent (e.g., antibody recognizing the phosphorylated substrate, coupled to HRP, and a colorimetric substrate like TMB)
-
Stop solution (e.g., dilute acid)
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the PKA inhibitor in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Kinase assay buffer
-
PKA inhibitor dilution (or vehicle control)
-
Recombinant PKA enzyme
-
-
Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the PKA substrate peptide and ATP solution to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Add the stop solution to each well.
-
Detection: Follow the specific instructions of the detection system. This typically involves adding a primary antibody against the phosphorylated substrate, followed by a secondary antibody-enzyme conjugate, and finally the detection substrate.
-
Read Plate: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Plot the percentage of PKA activity versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Whole Plasma Potency Assay (Hypothetical Protocol)
Principle:
This assay aims to measure the inhibition of exogenous PKA activity in a whole plasma matrix. A known amount of recombinant PKA is added to plasma samples containing varying concentrations of the inhibitor. The ability of the inhibitor to counteract PKA-mediated phosphorylation of a specific substrate is then measured.
Materials:
-
Human plasma (anticoagulated, e.g., with heparin or EDTA)
-
Recombinant PKA catalytic subunit
-
PKA substrate peptide
-
[γ-³²P]ATP or a non-radioactive ATP detection system
-
PKA inhibitor stock solution (in DMSO)
-
Phosphatase inhibitor cocktail
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter (for radioactive assays) or appropriate detection reagents
Procedure:
-
Prepare Inhibitor Dilutions in Plasma: Serially dilute the PKA inhibitor directly in human plasma.
-
Assay Setup: In microcentrifuge tubes, combine:
-
Inhibitor-spiked plasma
-
Recombinant PKA enzyme
-
-
Pre-incubation: Incubate at 37°C for 15 minutes.
-
Initiate Reaction: Add the PKA substrate peptide and [γ-³²P]ATP to start the reaction.
-
Incubation: Incubate at 37°C for a defined period.
-
Stop Reaction and Separate: Spot the reaction mixture onto phosphocellulose paper and immediately immerse in phosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKA inhibition for each inhibitor concentration relative to the vehicle control. Plot the data and determine the IC50 value in whole plasma.
Visualizations
PKA Signaling Pathway
Caption: Simplified schematic of the PKA signaling pathway.
Experimental Workflow Comparison
Caption: Comparison of workflows for isolated enzyme vs. whole plasma potency assays.
Logical Relationship of Potency Factors
Caption: Factors influencing the shift from isolated IC50 to whole plasma potency.
References
- 1. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Structure - Pharmacokinetics Relationships for Plasma Protein Binding of Basic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of the staurosporine analogue CGP 41 251 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromogenic Plasma Kallikrein Assays
Welcome to the technical support center for chromogenic plasma kallikrein assays. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a chromogenic plasma kallikrein assay?
A chromogenic plasma kallikrein assay measures the enzymatic activity of plasma kallikrein. This is achieved by incubating a plasma sample with a synthetic chromogenic substrate, such as S-2302 (H-D-Pro-Phe-Arg-pNA). Active kallikrein cleaves this substrate, releasing a chromophore, typically p-nitroaniline (pNA). The rate of pNA release is measured photometrically at 405 nm and is directly proportional to the kallikrein activity in the sample.[1][2][3] The activity measured is often the kallikrein-α2-macroglobulin complex, which represents the majority of circulating kallikrein-like activity.[1][2]
Q2: What is the difference between a one-step and a two-step assay for measuring prekallikrein activator (PKA)?
The key difference lies in how kallikrein is generated and measured.
-
Two-Step Assay: This is the traditional method. In the first step, a sample containing PKA is incubated with a prekallikrein substrate (PKS) to generate kallikrein. In the second step, the chromogenic substrate is added to measure the activity of the newly formed kallikrein.[4]
-
One-Step Assay: This simplified method combines the activation and measurement steps. The sample, PKS, and chromogenic substrate are mixed together, and the reaction is monitored in real-time. This allows for the observation of the entire reaction kinetic, which can help identify issues like precipitate formation or the influence of inhibitors.[4]
Q3: Why is proper sample collection and handling critical for this assay?
Improper sample handling is a major source of variability. To avoid spontaneous, low-temperature activation of prekallikrein (a phenomenon also known as contact activation), it is crucial to follow these guidelines:
-
Collect blood in a 9:1 volume ratio with 0.1 M sodium citrate.[1][2][5]
-
Use plastic containers and a double-syringe technique to minimize contact activation.[6]
-
Centrifuge the blood at approximately 2000 x g for 20 minutes at 15-25°C.[1][2][5]
-
After separation, plasma should be kept at 15-25°C and used within a few hours.[1][2][5]
-
For longer storage, plasma should be immediately frozen at -20°C or below, where it remains stable for several months.[1][2][5]
-
When thawing, bring the plasma to 37°C and use it as soon as possible, keeping it at 15-25°C.[1][2][5]
Q4: What are common sources of interference in the assay?
Several factors can interfere with the accuracy of a chromogenic plasma kallikrein assay:
-
Other Proteases: The chromogenic substrate S-2302 is also sensitive to other proteases like plasmin. The presence of plasmin can be checked using a substrate like S-2251, which is not sensitive to kallikrein.[2]
-
Endogenous Inhibitors: Plasma contains natural kallikrein inhibitors, such as C1-inactivator and α2-macroglobulin.[7] Their presence can affect the measurement of kallikrein activity.
-
High Background "Kallikrein-Like" Activity: Some samples, particularly immunoglobulin products, can exhibit high background activity that cleaves the chromogenic substrate, leading to inaccurate or even negative PKA values when subtracted.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates (High CV%) | - Inconsistent pipetting volumes.- Temperature fluctuations across the microplate.- Precipitate formation in reaction wells.[4] | - Use calibrated pipettes and proper technique. Ensure tips are pre-warmed if necessary.- Use a temperature-controlled plate reader set to 37°C.- Observe the reaction kinetics in a one-stage assay to identify precipitation issues.[4] Consider sample filtration if appropriate. |
| Unexpectedly Low Kallikrein Activity | - Spontaneous activation of prekallikrein during sample handling and storage at low temperatures.[1][2][5]- Loss of activity due to repeated freeze-thaw cycles.[1][2]- Presence of kallikrein inhibitors in the sample.[5] | - Strictly adhere to recommended sample collection and handling protocols, avoiding cold temperatures before freezing.[1][2][5]- Aliquot plasma samples after the first thaw to avoid multiple freeze-thaw cycles.- Perform an inhibitor assay to quantify the level of kallikrein inhibition.[5] |
| Negative or Inconsistent PKA Values | - High background "kallikrein-like" activity in the sample cleaving the chromogenic substrate.[4]- Incorrect blank subtraction. | - Run parallel wells for each sample without the prekallikrein substrate (PKS) to accurately measure and subtract the background activity.[4]- For endpoint assays, prepare plasma blanks by adding reagents in reverse order without incubation.[1][2] |
| Non-linear Reaction Curves | - Substrate depletion during the reaction.- Presence of slow-binding inhibitors in the prekallikrein substrate (PKS).[4] | - Ensure you are measuring the true initial rate of the reaction.- A one-stage assay method can help reduce the effect of slow-binding inhibitors by using early initial rates for calculation.[4] |
Experimental Protocols
Protocol 1: Determination of Kallikrein-Like Activity (Acid-Stopped Method)
This protocol is adapted from standard chromogenic assay procedures.[1][2]
Reagents:
-
Tris-NaCl Buffer (0.05 M, pH 7.8)
-
Chromogenic Substrate S-2302 (reconstituted in distilled water)
-
Test Plasma (collected and handled as per guidelines)
-
Acetic Acid (20%) or Citric Acid (2%)
Procedure:
-
Sample Dilution: Dilute 100 µl of test plasma with 1000 µl of Tris-NaCl Buffer.
-
Incubation: Add 200 µl of the diluted sample to a microplate well or cuvette and incubate at 37°C for 3-4 minutes.
-
Reaction Initiation: Add 200 µl of pre-warmed (37°C) chromogenic substrate to the well. Mix and incubate at 37°C for a fixed time (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding 200 µl of 20% acetic acid.
-
Blank Preparation: For each sample, prepare a blank by adding the reagents in reverse order (acetic acid, substrate, diluted sample) without the 10-minute incubation.
-
Measurement: Read the absorbance of the sample at 405 nm against its corresponding blank. The color is stable for at least 4 hours.[1][2]
Protocol 2: One-Stage Assay for Prekallikrein Activator (PKA)
This protocol is based on a simplified, real-time method.[4]
Reagents:
-
Prekallikrein Substrate (PKS)
-
Chromogenic Substrate S-2302 (e.g., 1 mM solution)
-
Test Sample (e.g., albumin or immunoglobulin product)
-
Assay Buffer
Procedure:
-
Plate Setup: Designate wells on a microtiter plate for reactions with PKS (+PKS) and without PKS (-PKS) for background measurement.
-
Reagent Addition: In the designated wells, add the reagents in the following order, ensuring all are pre-warmed to 37°C:
-
10 µl of the test sample
-
50 µl of 1 mM S-2302
-
40 µl of PKS (for +PKS wells) or 40 µl of assay buffer (for -PKS wells)
-
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Read the absorbance at 405 nm kinetically for at least 60 minutes.
-
Data Analysis: The PKA activity is calculated from the rate of absorbance change. The data from the -PKS wells is used to subtract the background kallikrein-like activity in real-time.[4]
Data Summary
| Assay Parameter | Two-Step Endpoint Assay[8] | One-Step Kinetic Assay[8] | Novel Substrate (B3644) Assay[9] |
| Intra-Assay CV | 4.8% | 3.1% | 2.3% to 4.6% |
| Inter-Assay CV | 4.8% | 4.8% | Not Reported |
| Day-to-Day Variation | Not Reported | Not Reported | Not Reported |
| Healthy Adult Mean (S-2302) | Not Reported | 86.4 µkat/L (± 32.4)[6] | Not Applicable |
Visual Guides
Caption: Signaling pathway of the plasma kallikrein-kinin system.
Caption: A generalized experimental workflow for chromogenic assays.
Caption: A logical workflow for troubleshooting high assay variability.
References
- 1. coachrom.com [coachrom.com]
- 2. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. Plasma Kallikrein Assay Kit (ab241042) | Abcam [abcam.com]
- 4. Development of an updated assay for prekallikrein activator in albumin and immunoglobulin therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 6. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distribution of plasma kallikrein between C-1 inactivator and alpha 2-macroglobulin in plasma utilizing a new assay for alpha 2-macroglobulin-kallikrein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An optimized assay for prekallikrein activator activity in human plasma products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel chromogenic peptide for prekallikrein/kallikrein determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal in HKa ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in HKa (High Kinase Activity) ELISA experiments.
Troubleshooting Guide: Low Signal in HKa ELISA
A low or absent signal in your HKa ELISA can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Q1: My HKa ELISA shows a very weak or no signal. Where should I start troubleshooting?
Start by systematically evaluating each stage of the ELISA protocol. A common source of error is improper reagent handling or procedural steps.[1][2][3][4][5] A logical workflow can help pinpoint the issue.
Caption: A step-by-step troubleshooting workflow for low HKa ELISA signal.
FAQs: Common Causes and Solutions for Low Signal
Reagent and Sample Issues
Q2: Could my reagents be the cause of the low signal?
Yes, expired or improperly stored reagents are a common cause of weak or no signal.[2][4][5]
-
Antibodies: Repeated freeze-thaw cycles can denature antibodies, reducing their binding affinity.[1] Ensure antibodies are stored according to the manufacturer's instructions.
-
Enzyme Conjugate: The enzyme (e.g., HRP) may have lost activity due to improper storage or age.
-
Substrate: The substrate solution may be contaminated or degraded. Prepare it fresh before use and protect it from light.[6][7]
-
Standards: If the standard has degraded, the standard curve will be poor, leading to inaccurate sample quantification.[1]
Q3: How can I be sure my sample preparation isn't the problem in my kinase assay?
For kinase assays, it is crucial to prevent dephosphorylation of your target protein during sample preparation.[8]
-
Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target protein.[8]
-
Sample Dilution: Your samples may be too dilute, placing the analyte concentration below the detection limit of the assay.[9]
| Parameter | Recommendation |
| Lysis Buffer | Supplement with a phosphatase inhibitor cocktail. |
| Sample Handling | Keep samples on ice to minimize enzyme activity. |
| Sample Dilution | Perform a serial dilution to find the optimal concentration. |
Caption: Recommendations for sample preparation in HKa ELISA.
Protocol and Procedural Errors
Q4: I followed the protocol, but my signal is still low. What could have gone wrong?
Even with a validated protocol, minor deviations can significantly impact your results.
-
Insufficient Coating: The capture antibody may not be binding efficiently to the plate.[1][3]
-
Suboptimal Incubation: Incubation times or temperatures that are too short or too low can lead to incomplete binding.[4][6] Conversely, excessively high temperatures can denature proteins.[4]
-
Excessive Washing: Overly vigorous or prolonged washing steps can remove bound antibodies or antigen.[9]
| Step | Parameter | Recommendation |
| Coating | Incubation Time | Extend to overnight at 4°C.[1][6] |
| Coating Buffer | Ensure optimal pH (typically 9.6 for carbonate-bicarbonate). | |
| Incubation | Temperature | Maintain a consistent temperature (e.g., room temperature or 37°C).[4][5] |
| Time | Increase incubation times for antibody steps.[6] | |
| Washing | Technique | Use a gentle, consistent washing method.[9] |
| Volume | Ensure wells are completely filled and emptied.[10] |
Caption: Optimization parameters for key HKa ELISA protocol steps.
Q5: How do I optimize my antibody concentrations?
A checkerboard titration is the best method to determine the optimal concentrations of both capture and detection antibodies.[11] This involves testing a range of dilutions for each antibody simultaneously to find the combination that yields the highest signal-to-noise ratio.
Experimental Protocol: Checkerboard Titration
-
Prepare Capture Antibody Dilutions: Serially dilute the capture antibody in coating buffer down the rows of a 96-well plate.
-
Coat the Plate: Add the diluted capture antibody to the corresponding wells and incubate as required.
-
Block the Plate: After washing, add blocking buffer to all wells to prevent non-specific binding.
-
Prepare Antigen and Detection Antibody Dilutions: Prepare a constant, optimal concentration of your antigen. Serially dilute the detection antibody across the columns of the plate.
-
Incubate with Antigen and Detection Antibody: Add the antigen to all wells, followed by the diluted detection antibody. Incubate as required.
-
Add Enzyme Conjugate and Substrate: Proceed with the addition of the enzyme conjugate and substrate according to your standard protocol.
-
Analyze the Results: The well with the highest signal and lowest background indicates the optimal concentrations for your capture and detection antibodies.
Caption: The principle of a sandwich ELISA, the basis for most HKa ELISA kits.
Equipment and Plate Issues
Q6: Could my plate reader be the source of the problem?
Yes, incorrect settings on the plate reader will lead to inaccurate or no readings.
-
Wavelength: Ensure the reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[9]
-
Calibration: Regularly check the calibration of your plate reader.
Q7: Does the type of microplate matter?
Absolutely. Using a plate with low protein-binding capacity will result in insufficient coating of the capture antibody.[3] Always use plates specifically designed for ELISA.
This guide provides a starting point for troubleshooting low signal in your HKa ELISA experiments. For more specific issues, always refer to the manufacturer's protocol for your kit.
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. biomatik.com [biomatik.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. novateinbio.com [novateinbio.com]
- 8. researchgate.net [researchgate.net]
- 9. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 10. ibl-america.com [ibl-america.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting In Vivo Efficacy of Plasma Kallikrein Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address common challenges encountered during the in vivo evaluation of plasma kallikrein (PK) inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer insights and actionable solutions to overcome poor efficacy in preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for plasma kallikrein (PK) inhibitors?
A1: Plasma kallikrein is a serine protease that, when activated, cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability.[1][2] PK inhibitors block the active site of plasma kallikrein, thereby preventing the generation of bradykinin.[1][3] This mechanism is crucial in diseases like Hereditary Angioedema (HAE), where excessive bradykinin leads to recurrent swelling attacks.[4][5]
Q2: What are the main therapeutic areas for PK inhibitors?
A2: The primary therapeutic area for approved PK inhibitors is the prophylactic and acute treatment of Hereditary Angioedema (HAE).[4][6] Additionally, the role of plasma kallikrein in retinal vascular permeability has led to the investigation of PK inhibitors for Diabetic Macular Edema (DME).[2][7] Other potential applications in cardiovascular diseases are also being explored due to the role of the kallikrein-kinin system in inflammation and coagulation.[8]
Q3: What are the different types of PK inhibitors currently in development or on the market?
A3: PK inhibitors encompass a range of modalities, including:
-
Monoclonal Antibodies: Such as lanadelumab, which are administered subcutaneously and have a long half-life.[9]
-
Recombinant Proteins: Like ecallantide, a small recombinant protein administered subcutaneously for acute HAE attacks.[3]
-
Small Molecules: Including the oral inhibitor berotralstat, which offers a different route of administration but can face bioavailability challenges.[10][11]
Troubleshooting Guide: Addressing Poor In Vivo Efficacy
Issue 1: Suboptimal Pharmacokinetics (PK)
Q: My PK inhibitor shows high potency in vitro but poor efficacy in vivo. What are the likely pharmacokinetic challenges?
A: Poor in vivo efficacy despite good in vitro potency often points to suboptimal pharmacokinetic properties. Key areas to investigate include:
-
Low Bioavailability (especially for oral inhibitors): Small molecule inhibitors like berotralstat can suffer from low oral bioavailability, which limits the amount of drug reaching the systemic circulation.[10][12][13] This can be due to poor absorption, high first-pass metabolism, or efflux by transporters like P-glycoprotein.[14][15]
-
Troubleshooting:
-
Formulation Optimization: For poorly soluble compounds, consider enabling formulations such as lipid-based nanocarriers.[14][16]
-
Prodrug Strategies: Design prodrugs that are better absorbed and then converted to the active inhibitor in vivo.[2]
-
Route of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes like subcutaneous or intravenous injection.
-
-
-
Rapid Metabolism and Clearance: The inhibitor may be rapidly metabolized by liver enzymes (e.g., CYP2D6 and CYP3A4 for berotralstat) or quickly cleared from circulation, leading to a short duration of action.[10]
-
Troubleshooting:
-
Structural Modification: Modify the chemical structure to block metabolic hotspots without compromising potency.
-
Pharmacokinetic Boosters: Co-administer with a pharmacokinetic booster that inhibits the relevant metabolizing enzymes, though this can increase the risk of drug-drug interactions.[16]
-
-
-
High Plasma Protein Binding: Extensive binding to plasma proteins (berotralstat is 99% bound) reduces the free fraction of the drug available to inhibit plasma kallikrein.[10]
-
Troubleshooting:
-
Measure Free Drug Concentration: Correlate efficacy with the unbound drug concentration rather than the total concentration.
-
Structural Modifications: Design analogues with lower affinity for plasma proteins like albumin.
-
-
Below is a diagram illustrating a general workflow for troubleshooting poor in vivo efficacy.
Issue 2: Inadequate Pharmacodynamics (PD)
Q: My PK inhibitor has good exposure, but I'm still not seeing the desired therapeutic effect. What could be the pharmacodynamic reason?
A: If pharmacokinetics are adequate, the issue may lie with the pharmacodynamic response.
-
Insufficient Target Engagement: The concentration of the inhibitor at the site of action may not be sufficient to inhibit plasma kallikrein effectively.
-
Troubleshooting:
-
Ex Vivo Kallikrein Activity Assay: Measure the inhibition of plasma kallikrein activity in plasma samples taken from treated animals at various time points. For example, lanadelumab's effect was assessed by measuring the reduction in cleaved high-molecular-weight kininogen (cHMWK).[4][17]
-
Dose-Response Studies: Conduct thorough dose-escalation studies to ensure that the doses being tested are in the therapeutic range.
-
-
-
Off-Target Effects: The inhibitor may be interacting with other serine proteases, leading to unexpected or counteractive biological effects. While some inhibitors like DX-2930 (the precursor to lanadelumab) show high specificity, others may have off-target activity.[1][18]
-
Troubleshooting:
-
Selectivity Profiling: Screen the inhibitor against a panel of related serine proteases (e.g., Factor XIa, thrombin, plasmin) to determine its selectivity profile.[19]
-
Phenotypic Observation: Carefully observe animals for any unexpected side effects that might indicate off-target activity.
-
-
-
Development of Anti-Drug Antibodies (ADAs): The immune system may generate antibodies against the inhibitor, particularly for protein-based therapeutics like ecallantide, which can neutralize its activity. Neutralizing antibodies have been observed in a percentage of patients treated with ecallantide.[3][20]
-
Troubleshooting:
-
Immunogenicity Assessment: Screen plasma samples from treated animals for the presence of anti-drug antibodies.
-
Structural Modification: For protein-based inhibitors, re-engineer the molecule to reduce its immunogenicity.
-
-
The signaling pathway of the plasma kallikrein-kinin system is depicted below.
Issue 3: Inappropriate Animal Model or Experimental Design
Q: I'm not observing the expected phenotype in my animal model. Is it possible the model is not appropriate?
A: The choice of animal model and the experimental design are critical for accurately assessing in vivo efficacy.
-
Species Differences in the Kallikrein-Kinin System: There can be differences in the activity and regulation of the kallikrein-kinin system between species, which may affect the inhibitor's efficacy.
-
Troubleshooting:
-
In Vitro Cross-Reactivity: Test the inhibitor's potency against plasma kallikrein from the animal species being used in the in vivo model. DX-2930, for example, was tested against mouse, rat, rabbit, and cynomolgus monkey plasma kallikrein.[1]
-
Humanized Models: If available, use transgenic models that express human components of the kallikrein-kinin system.
-
-
-
Disease Model Limitations: The animal model may not fully recapitulate the human disease pathology. For instance, traditional HAE mouse models with C1 inhibitor deficiency do not develop spontaneous swelling like humans.[21]
-
Troubleshooting:
-
Alternative Models: Explore newer models, such as rats overexpressing the bradykinin B2-receptor, which may better mimic the human phenotype.[21] For DME, models often involve inducing retinal vascular leakage with agents like VEGF or streptozotocin-induced diabetes.[2]
-
Appropriate Endpoints: Ensure that the chosen endpoints are relevant to the disease and can be reliably measured in the model. For HAE, this could be changes in blood pressure after a trigger, and for DME, it would be retinal thickening and vascular leakage.[2][22]
-
-
-
Suboptimal Dosing Regimen: The dose and frequency of administration may not be optimized to maintain a therapeutic concentration of the inhibitor.
A diagram illustrating the logical relationship of potential causes for in vivo failure is presented below.
Data Summary of Key Plasma Kallikrein Inhibitors
| Inhibitor | Type | Administration | Key Pharmacokinetic Parameters | Efficacy Endpoint |
| Lanadelumab | Monoclonal Antibody | Subcutaneous | Half-life: ~14 days[4][9] | Reduction in HAE attack rate[4] |
| Ecallantide | Recombinant Protein | Subcutaneous | Max plasma concentration at 2-3 hours[3] | Improvement in HAE attack symptoms[3] |
| Berotralstat | Small Molecule | Oral | Half-life: ~93 hours; 99% plasma protein bound | Reduction in HAE attack rate[11][12] |
Experimental Protocols
In Vivo Model for Acute Hereditary Angioedema (HAE) Attacks
-
Animal Model: C1-inhibitor deficient mice (e.g., Serping1-/-).[22][23]
-
Attack Induction: Intravenous injection of silica nanoparticles (SiNPs) to activate the contact system.[22][23]
-
Pre-treatment: Administer an angiotensin-converting enzyme (ACE) inhibitor (e.g., captopril) to prevent bradykinin degradation.[22]
-
Inhibitor Administration: Administer the PK inhibitor at various doses and time points prior to SiNP injection.
-
Endpoint Measurement:
-
Control Groups: Include a vehicle control group (receiving no inhibitor) and a positive control group (e.g., treated with a known effective inhibitor like ecallantide).[22]
In Vivo Model for Diabetic Macular Edema (DME)
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats or mice.[2]
-
Disease Induction: A single intraperitoneal injection of STZ to induce diabetes, confirmed by monitoring blood glucose levels.
-
Inhibitor Administration: Administer the PK inhibitor systemically (e.g., oral gavage, subcutaneous injection) or locally (e.g., intravitreal injection) over a defined treatment period.
-
Endpoint Measurement:
-
Primary: Retinal vascular permeability assessed by fluorescein angiography or Evans blue dye leakage.[2]
-
Secondary: Retinal thickening measured by optical coherence tomography (OCT).
-
-
Control Groups: Include a non-diabetic control group, a diabetic vehicle-treated group, and potentially a positive control group treated with an anti-VEGF agent.[2]
Ex Vivo Plasma Kallikrein Activity Assay
-
Sample Collection: Collect blood samples from treated and control animals at various time points into tubes containing an anticoagulant (e.g., citrate).
-
Plasma Preparation: Centrifuge the blood to separate the plasma.
-
Kallikrein Activity Measurement:
-
Add a chromogenic or fluorogenic substrate for plasma kallikrein to the plasma samples.
-
Measure the rate of substrate cleavage spectrophotometrically or fluorometrically.
-
A reduced rate of cleavage in samples from inhibitor-treated animals indicates target engagement.
-
-
Alternative Endpoint: Measure the levels of cleaved high-molecular-weight kininogen (cHMWK) using an ELISA as a biomarker of in vivo plasma kallikrein activity.[4]
References
- 1. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ecallantide for the Treatment of Hereditary Angiodema in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Pharmacodynamics, and Exposure-Response of Lanadelumab for Hereditary Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ecallantide is a novel treatment for attacks of hereditary angioedema due to C1 inhibitor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ecallantide: its pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tvst.arvojournals.org [tvst.arvojournals.org]
- 8. Plasma Kallikrein Inhibitors in Cardiovascular Disease: An Innovative Therapeutic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lanadelumab for the Prophylactic Treatment of Hereditary Angioedema with C1 Inhibitor Deficiency: A Review of Preclinical and Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prevention of Recurrent Attacks of Hereditary Angioedema (HAE): Berotralstat and Its Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Pharmacokinetic Boosting of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. angioedemanews.com [angioedemanews.com]
- 22. A novel murine in vivo model for acute hereditary angioedema attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Plasma Kallikrein Activity Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling plasma samples for the analysis of kallikrein activity. Adherence to these protocols is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when collecting blood for kallikrein activity analysis?
A1: The most critical factor is to prevent artificial (ex vivo) activation of the kallikrein-kinin system (KKS).[1][2][3] Contact with certain surfaces, like glass, can initiate the contact activation pathway, leading to falsely elevated kallikrein activity.[3][4] Therefore, all collection and processing should be performed using appropriate materials and techniques to minimize this risk.
Q2: Which blood collection tube should I use?
A2: It is highly recommended to use polypropylene evacuated tubes containing 3.2% sodium citrate as the anticoagulant.[3] To further minimize ex vivo activation, specialized collection tubes containing a cocktail of protease inhibitors are available and have been shown to be effective.[3] The first tube of blood drawn should be discarded to avoid contamination with tissue factors from the puncture site.[3]
Q3: What is the correct anticoagulant and its concentration?
A3: The recommended anticoagulant is 0.1 mol/L (or 3.2%) sodium citrate, mixed with blood in a 1:9 ratio (1 volume of citrate to 9 volumes of blood).[5][6][7] While EDTA and heparin are also used for plasma collection, citrate is the standard for coagulation-related assays, including kallikrein activity.[8] Heparin can interfere with kallikrein activity and its inhibition, so it should be used with caution.[9]
Q4: How should I process the blood sample after collection?
A4: After collection, gently invert the tube to ensure proper mixing with the anticoagulant.[10] The sample should be centrifuged to separate the plasma as soon as possible, ideally within one hour.[3] Centrifugation should be performed at 2000 x g for 20 minutes at a controlled temperature of 15-25°C.[5][6][7][11] Avoid low temperatures during processing as this can lead to the cold activation of prekallikrein.[5][6][7]
Q5: What are the optimal storage conditions for plasma samples?
A5: For short-term storage (a few hours), plasma should be kept at 15-25°C.[5][6][7] For long-term storage, plasma should be immediately frozen and stored at -20°C or, preferably, -80°C.[3][5][6][7][12] Plasma is stable for several months at -20°C or below.[5][6][7] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to a loss of kallikrein activity.[5][6][7][8] It is recommended to aliquot plasma into smaller volumes before freezing.
Q6: How should I thaw my frozen plasma samples?
A6: Frozen plasma samples should be thawed rapidly at 37°C.[5][6][7][11] Once thawed, the samples should be kept at 15-25°C and used for analysis as soon as possible to minimize degradation of kallikrein activity.[5][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Higher-than-expected kallikrein activity | Ex vivo activation: The sample may have been activated during collection or processing. | - Ensure a clean venipuncture and discard the first tube of blood.[3]- Use plastic (polypropylene) tubes instead of glass.[13]- Process samples promptly at 15-25°C.[5][6][7]- Consider using collection tubes with protease inhibitors.[3] |
| Lower-than-expected kallikrein activity | Sample degradation: Improper storage or handling may have led to a loss of enzyme activity. | - Ensure plasma is frozen immediately after processing.[5][6][7]- Store samples at -80°C for long-term stability.[3][12]- Avoid multiple freeze-thaw cycles by storing in aliquots.[8]- Thaw samples quickly at 37°C and use them promptly.[5][6][7][11] |
| High variability between replicate samples | Inconsistent sample handling: Minor differences in handling can lead to variability. | - Standardize the entire workflow from collection to analysis.- Ensure thorough but gentle mixing with the anticoagulant.- Pay close attention to consistent timing for all incubation steps. |
| Assay interference | Presence of other proteases: Some chromogenic substrates for kallikrein are also sensitive to other enzymes like plasmin. | - Check for the presence of plasmin by using a plasmin-specific substrate.[5][6][7]- If plasmin is present, consider using a more specific assay or inhibitor. |
Experimental Protocols
Plasma Sample Collection and Processing
-
Blood Collection:
-
Plasma Preparation:
-
Centrifuge the blood sample at 2000 x g for 20 minutes at 15-25°C within one hour of collection.[3][5][6][7]
-
Carefully aspirate the platelet-poor plasma, avoiding disturbance of the buffy coat layer.
-
For long-term storage, aliquot the plasma into polypropylene tubes, flash-freeze, and store at -80°C.[3][12]
-
Kallikrein Activity Assay (Chromogenic Method)
This protocol is a general guideline based on the use of a chromogenic substrate like S-2302 (H-D-Pro-Phe-Arg-pNA).
-
Reagent Preparation:
-
Assay Procedure:
-
Dilute the test plasma sample with the Tris buffer.[5]
-
Pre-incubate the diluted sample at 37°C for 3-4 minutes.[5][6]
-
Add the pre-warmed chromogenic substrate to initiate the reaction.
-
Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).[5]
-
Stop the reaction by adding the stop solution.[5]
-
Prepare a plasma blank for each sample by adding the reagents in reverse order without incubation.[5][6][7]
-
-
Measurement:
Data Summary Tables
Table 1: Recommended Sample Handling Conditions
| Parameter | Recommendation | Rationale |
| Collection Tube | Polypropylene with 3.2% Sodium Citrate | Minimizes contact activation.[3][13] |
| Anticoagulant | 0.1 mol/L Sodium Citrate (1:9 ratio) | Standard for coagulation assays.[5][6][7] |
| Processing Temp. | 15-25°C | Avoids cold activation of prekallikrein.[5][6][7] |
| Centrifugation | 2000 x g for 20 min | To obtain platelet-poor plasma.[5][6][7][11] |
| Short-term Storage | 15-25°C (up to a few hours) | Maintains stability before analysis or freezing.[5][6][7] |
| Long-term Storage | ≤ -20°C, preferably -80°C | Preserves enzyme activity for months.[3][5][6][7] |
| Thawing | Rapidly at 37°C | Minimizes degradation.[5][6][7][11] |
Visualizations
Caption: Workflow for plasma sample handling.
References
- 1. Reliable measurement of plasma kinin peptides: Importance of preanalytical variables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coachrom.com [coachrom.com]
- 6. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 7. diapharma.com [diapharma.com]
- 8. Human plasma kallikrein (KLKB1) Elisa Kit – AFG Scientific [afgsci.com]
- 9. High molecular weight kininogen potentiates the heparin-accelerated inhibition of plasma kallikrein by antithrombin: role for antithrombin in the regulation of kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. audubonbio.com [audubonbio.com]
- 11. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 12. Decreased plasma kallikrein activity is associated with reduced kidney function in individuals with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Kinin-Kallikrein System Peptides
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of kinin-kallikrein system (KKS) peptides in stored samples. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why are peptides of the Kinin-Kallikrein System (KKS) so difficult to measure accurately?
A1: The accurate measurement of KKS peptides, particularly bradykinin, is challenging due to several factors:
-
Rapid Degradation: Bradykinin has an extremely short half-life of less than 30 seconds in plasma due to rapid enzymatic degradation by kininases.[1]
-
Ex Vivo Generation: Artificial formation of bradykinin can occur ex vivo during blood collection and sample processing through contact activation of the KKS.[2][3]
-
Low Endogenous Concentrations: KKS peptides are typically present at very low physiological concentrations (pg/mL range), requiring highly sensitive assays for detection.[3][4]
-
Inter-individual Variability: There is significant inter-individual variation in the levels of KKS peptides, which can be exacerbated by preanalytical variables.[5]
Q2: What are the most critical preanalytical variables to control for when studying KKS peptides?
A2: Careful control of preanalytical variables is crucial for reliable quantification of KKS peptides. Key factors include:
-
Blood Collection Technique: The method of phlebotomy (e.g., straight needles vs. catheters) and the use of vacuum sampling can impact results.[5] A clean venipuncture is essential to minimize activation of the contact system.[6]
-
Anticoagulant Choice: EDTA is a commonly used anticoagulant.[7][8] However, the type of collection tube and the additives it contains are critical.
-
Use of Protease Inhibitors: Due to the rapid degradation and artificial generation of kinins, collecting blood directly into tubes containing a cocktail of protease inhibitors is highly recommended.[2][5][9]
-
Time to Centrifugation: The time between blood collection and centrifugation should be minimized to prevent ex vivo alterations in kinin levels.[5]
-
Storage Temperature: Samples should be kept on ice and processed promptly.[8] Long-term storage requires freezing at ultra-low temperatures (-80°C or liquid nitrogen).[1][10]
Q3: What is the recommended method for long-term storage of plasma samples for KKS peptide analysis?
A3: For long-term stability of KKS peptides and other coagulation proteins, plasma samples should be stored at ultra-low temperatures, such as -80°C or in liquid nitrogen.[10] Storage at -40°C may not be sufficient for labile factors, especially for extended periods.[10][11] It is also crucial to avoid repeated freeze-thaw cycles, as this can degrade the peptides.[4][12] Aliquoting plasma into smaller volumes before freezing is a good practice to prevent this.
Q4: Can I use serum instead of plasma for measuring KKS peptides?
A4: Plasma is generally the preferred sample type for KKS peptide analysis. The coagulation process that occurs during serum preparation can lead to the activation of the Kallikrein-Kinin System and the generation of bradykinin, leading to artificially elevated levels. If serum must be used, it is critical to handle the samples consistently and be aware of the potential for artifactual changes.
Troubleshooting Guides
ELISA Assays
| Problem | Possible Cause(s) | Solution(s) |
| High Background | Inadequate washing, cross-contamination between wells, incubation times too long, concentration of detection antibody too high.[13][14][15] | Ensure thorough washing between steps. Use fresh pipette tips for each sample and reagent. Strictly adhere to recommended incubation times. Optimize the concentration of the detection antibody.[13][15] |
| Poor Standard Curve | Improper preparation of standard solutions, degradation of the standard, inaccurate pipetting.[8][15] | Reconstitute the standard precisely as instructed. Prepare fresh standards for each assay and avoid repeated freeze-thaw cycles of the stock.[8] Ensure pipettes are calibrated and use proper pipetting technique.[13][15] |
| Low or No Signal | Inactive reagents, insufficient incubation times, incorrect wavelength reading, low abundance of the target peptide in the sample.[13][16] | Check the expiration dates of all reagents. Ensure all incubation steps are performed for the recommended duration and at the correct temperature. Verify the plate reader settings. Consider concentrating the sample if the peptide level is below the detection limit. |
| High Variability (Poor Precision) | Inaccurate pipetting, improper mixing of reagents, bubbles in wells, plate washer malfunction.[13][14] | Ensure accurate and consistent pipetting across the plate. Gently mix reagents before use. Inspect wells for bubbles before reading and remove them if present. Verify the proper functioning of the plate washer.[13] |
LC-MS/MS Assays
| Problem | Possible Cause(s) | Solution(s) |
| Low Signal/Poor Sensitivity | Peptide adsorption to surfaces, inefficient sample extraction, ion suppression from matrix components.[4] | Use low-binding tubes and pipette tips. Optimize the solid-phase extraction (SPE) protocol to improve recovery.[1] Evaluate and minimize matrix effects by adjusting chromatography or sample preparation. |
| High Variability in Endogenous Levels | Inconsistent sample handling, ex vivo peptide generation or degradation. | Strictly standardize the entire preanalytical workflow from blood collection to sample storage.[5] Use collection tubes with appropriate protease inhibitors. |
| Peak Tailing or Broadening | Poor chromatographic conditions, sample solvent incompatible with the mobile phase.[4] | Optimize the mobile phase composition, gradient, and column temperature. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.[4] |
| Carry-over | Strong adsorption of peptides to the analytical column or injector. | Implement a robust needle wash protocol. Inject blank samples between experimental samples to assess and mitigate carry-over. |
Quantitative Data Summary
Table 1: Stability of Kinin Peptides Under Various Conditions
| Peptide | Condition | Duration | Stability Outcome | Reference |
| Bradykinin | Ethanol-treated EDTA whole blood at 4°C | Up to 4 weeks | Stable | [1] |
| Bradykinin | Ethanol-treated EDTA whole blood at -80°C | Up to 8 months | Stable | [1] |
| Multiple Kinins | Autosampler storage at 18°C | 18 hours | Stable | [4] |
| Multiple Kinins | Processed samples at 4°C | 24 hours | Stable | [4] |
| Multiple Kinins | Three freeze-thaw cycles | N/A | Stable (except Bradykinin 1-5) | [4] |
| Bradykinin 1-5 | Benchtop | 1 hour | Stable | [4] |
| Bradykinin 1-5 | Benchtop | 3 hours | Mean decrease of -31.0% | [4] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for KKS Peptide Analysis
This protocol is a synthesis of best practices described in the cited literature.[1][5][6][8]
Materials:
-
Ice bucket
-
Tourniquet
-
Butterfly needle/catheter kit
-
Pre-chilled blood collection tubes containing EDTA and a protease inhibitor cocktail (e.g., BD™ P100/P700 tubes or custom cocktail).
-
Refrigerated centrifuge (4°C)
-
Low-binding polypropylene tubes for plasma aliquoting and storage
Procedure:
-
Preparation: Pre-chill all collection tubes and subsequent processing tubes on ice.
-
Venipuncture: Perform a clean venipuncture using a butterfly needle. To minimize contamination from tissue factors, discard the first tube of blood drawn.
-
Blood Collection: Collect whole blood directly into the pre-chilled tubes containing EDTA and protease inhibitors.
-
Mixing: Gently invert the tubes 8-10 times to ensure thorough mixing of blood with the anticoagulant and inhibitors.
-
Immediate Cooling: Place the collected blood tubes immediately on ice.
-
Centrifugation: Within 20-30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma.[2]
-
Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells. Transfer the plasma into pre-chilled, labeled, low-binding polypropylene tubes.
-
Storage: Immediately freeze the plasma aliquots at -80°C or in liquid nitrogen for long-term storage.
Protocol 2: Sample Extraction for LC-MS/MS Analysis of Bradykinin
This protocol is a generalized example based on methods described in the literature.[1]
Materials:
-
Ethanol (80%)
-
Internal Standard (stable isotope-labeled bradykinin)
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) C18 cartridges
-
SPE vacuum manifold
-
Formic acid (0.1%)
-
SpeedVac concentrator
Procedure:
-
Protein Precipitation: To a 0.1 mL plasma aliquot, add 0.5 mL of 80% ethanol to precipitate proteins and stop enzymatic activity. Add the internal standard.
-
Vortexing: Vortex the mixture vigorously.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the ethanol from the supernatant using a SpeedVac concentrator.
-
Reconstitution: Reconstitute the dried sample in 0.1% formic acid.
-
Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge according to the manufacturer's instructions. b. Load the reconstituted sample onto the cartridge. c. Wash the cartridge with 0.1% formic acid to remove interfering substances. d. Elute the peptides with a suitable solvent (e.g., 80% ethanol).
-
Final Drying and Reconstitution: Evaporate the elution solvent using a SpeedVac. Reconstitute the final sample in a mobile phase-compatible solvent for LC-MS/MS analysis.
Visualizations
References
- 1. Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Sensitive mass spectrometric determination of kinin-kallikrein system peptides in light of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]
- 7. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. Stabilization of Short-Lived Peptides of the Kallikrein-Kinin System in Human Plasma to Facilitate Use as Promising Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. brighamandwomens.org [brighamandwomens.org]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. ethosbiosciences.com [ethosbiosciences.com]
- 15. blog.abclonal.com [blog.abclonal.com]
- 16. sinobiological.com [sinobiological.com]
Technical Support Center: Enhancing the Selectivity of Plasma Kallikrein Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and evaluation of selective plasma kallikrein (PKal) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for developing selective plasma kallikrein inhibitors?
A1: Plasma kallikrein is a serine protease that plays a pivotal role in the kallikrein-kinin system (KKS), leading to the production of bradykinin, a potent inflammatory mediator.[1][2] Dysregulation of this system is implicated in various pathologies, most notably Hereditary Angioedema (HAE), which is characterized by recurrent and severe swelling attacks.[3][4] Selective inhibition of plasma kallikrein is a key therapeutic strategy to control excessive bradykinin production and manage such conditions.[1][3] Furthermore, PKal's role is being actively investigated in other diseases like diabetic macular edema (DME) and sepsis.[1][5]
Q2: What are the major challenges in achieving high selectivity for plasma kallikrein inhibitors?
A2: A significant challenge lies in the structural similarity among serine proteases, particularly within the coagulation and fibrinolytic systems, such as Factor XIa (FXIa), plasmin, and thrombin.[1][6] The active sites of these enzymes share conserved features, making it difficult to design inhibitors that exclusively target plasma kallikrein.[1] Achieving a balance between high potency and selectivity is a key hurdle in the drug discovery process.[1]
Q3: What are the different classes of plasma kallikrein inhibitors currently under investigation or approved?
A3: Several classes of plasma kallikrein inhibitors have been developed, including:
-
Small molecules: These are orally available or intravenously administered compounds that directly target the active site of plasma kallikrein.[1][5]
-
Monoclonal antibodies: These are highly specific biologicals that bind to plasma kallikrein and block its activity.[2][7] An example is Lanadelumab.[8]
-
Recombinant proteins/peptides: These are engineered proteins designed to inhibit plasma kallikrein, such as Ecallantide.[9][10]
-
Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs): These are newer therapeutic modalities that aim to reduce the synthesis of plasma kallikrein.[1]
Q4: How do structure-activity relationships (SARs) guide the enhancement of inhibitor selectivity?
A4: SAR studies are crucial for optimizing inhibitor selectivity. By systematically modifying different parts of an inhibitor molecule (often referred to as P1, P2, P3, etc., corresponding to the enzyme's binding pockets), researchers can identify chemical features that enhance binding affinity for plasma kallikrein while reducing affinity for off-target proteases.[1][11][12] For example, modifications to the P1 moiety can significantly influence potency, while alterations in other regions can improve selectivity against related enzymes like FXIa.[1]
Troubleshooting Guides
Problem 1: Inconsistent IC50/Ki values in in vitro potency assays.
Possible Cause 1: Reagent Quality and Consistency.
-
Troubleshooting:
-
Ensure the purity and activity of the recombinant plasma kallikrein enzyme. Use a consistent lot or perform a new activity titration for each new batch.
-
Verify the concentration and purity of the chromogenic or fluorogenic substrate.[13]
-
Check the quality of buffers and solutions for correct pH and ionic strength.
-
Possible Cause 2: Assay Conditions.
-
Troubleshooting:
-
Optimize the incubation time for the inhibitor and enzyme. Pre-incubation may be necessary for slow-binding inhibitors.
-
Ensure the substrate concentration is appropriate for the assay (typically at or below the Km value for Ki determination).
-
Maintain a consistent temperature throughout the assay, as enzyme kinetics are temperature-dependent.[13]
-
Possible Cause 3: Inhibitor Solubility and Stability.
-
Troubleshooting:
-
Confirm the solubility of the test compound in the assay buffer. The presence of precipitates will lead to inaccurate concentration determination. Consider using a small percentage of a co-solvent like DMSO, ensuring it does not affect enzyme activity at the final concentration.
-
Assess the stability of the inhibitor under the assay conditions. Degradation over the course of the experiment will result in an underestimation of potency.
-
Problem 2: Poor correlation between in vitro potency and plasma-based assay results.
Possible Cause 1: Plasma Protein Binding.
-
Troubleshooting:
-
Highly potent inhibitors may exhibit reduced activity in plasma due to binding to plasma proteins like albumin.
-
Perform plasma protein binding assays to determine the free fraction of the inhibitor. This will help in interpreting the results from plasma-based assays.
-
Possible Cause 2: Inhibition by Endogenous Plasma Inhibitors.
-
Troubleshooting:
-
Plasma contains endogenous inhibitors of plasma kallikrein, such as C1-inhibitor and α2-macroglobulin.[14][15] These can compete with the test inhibitor, leading to a rightward shift in the dose-response curve.
-
Consider using inhibitor-depleted plasma for certain mechanistic studies, though this may not fully reflect the physiological context.
-
Problem 3: Off-target effects observed in cellular or in vivo models despite high in vitro selectivity.
Possible Cause 1: Inhibition of Other Proteases Not Included in the Selectivity Panel.
-
Troubleshooting:
-
Expand the panel of serine proteases and other relevant enzymes for counter-screening to identify potential off-targets that were initially missed.[2]
-
The choice of proteases in the selectivity panel should be guided by the therapeutic indication and potential physiological interactions.
-
Possible Cause 2: Metabolites of the Inhibitor are Active Against Other Targets.
-
Troubleshooting:
-
Characterize the metabolic profile of the inhibitor in the relevant species or cell type.
-
Synthesize and test the major metabolites for activity against the primary target and a panel of off-targets.
-
Possible Cause 3: The observed phenotype is not solely dependent on plasma kallikrein.
-
Troubleshooting:
-
Utilize genetic knockout or knockdown models (e.g., prekallikrein-deficient animals) to confirm that the observed biological effect is indeed mediated by plasma kallikrein.[16]
-
Employ tool compounds with different chemical scaffolds but the same target to verify that the effect is on-target.
-
Data Presentation
Table 1: Selectivity Profiles of Representative Plasma Kallikrein Inhibitors.
| Inhibitor | Type | Plasma Kallikrein IC50/Ki | Factor XIa IC50/Ki | Plasmin IC50/Ki | Thrombin IC50/Ki | Selectivity (vs. FXIa) | Reference |
| DX-2930 | Monoclonal Antibody | 0.120 nM (Ki) | > 1 µM | > 1 µM | > 1 µM | > 8300-fold | [2][7] |
| PKSI-527 | Small Molecule | 0.81 µM (Ki) | > 500 µM | 390 µM | > 500 µM | > 617-fold | [17] |
| Compound 13 | Small Molecule | 6.4 nM (IC50) | - | - | - | - | [1] |
| Compound 14 | Small Molecule | 9 nM (IC50) | - | - | - | - | [1] |
| Tra-Arg(Mts)-4-acetylanilide | Small Molecule | 2 µM (IC50) | - | 42 µM | - | 21-fold | [18] |
Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison should be made with caution. "-" indicates data not available in the cited sources.
Experimental Protocols
Key Experiment: In Vitro Plasma Kallikrein Inhibition Assay (Chromogenic Substrate)
Objective: To determine the potency (IC50) of a test compound against purified human plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate for plasma kallikrein (e.g., S-2302)[13]
-
Assay buffer (e.g., Tris-buffered saline, pH 7.8)[13]
-
Test inhibitor stock solution (in DMSO or other suitable solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[13]
Methodology:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells for a positive control (enzyme only, no inhibitor) and a negative control (buffer only, no enzyme).
-
Add a fixed concentration of purified human plasma kallikrein to each well (except the negative control). The final enzyme concentration should be chosen to give a linear reaction rate over the desired time course.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.[13]
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.
Key Experiment: Selectivity Profiling Against Related Serine Proteases
Objective: To assess the inhibitory activity of a test compound against a panel of related serine proteases to determine its selectivity profile.
Methodology:
-
Follow the general protocol for the in vitro inhibition assay described above.
-
Substitute plasma kallikrein with other serine proteases of interest, such as Factor XIa, plasmin, thrombin, and tissue kallikrein.[2][17][19]
-
Use the appropriate chromogenic or fluorogenic substrate for each respective enzyme.
-
Determine the IC50 or Ki value for the test compound against each protease in the panel.
-
Calculate the selectivity ratio by dividing the IC50/Ki value for the off-target protease by the IC50/Ki value for plasma kallikrein. A higher ratio indicates greater selectivity for plasma kallikrein.
Visualizations
Caption: Plasma Kallikrein-Kinin System and Therapeutic Inhibition.
Caption: Workflow for Developing Selective Plasma Kallikrein Inhibitors.
Caption: Strategies for Enhancing Inhibitor Selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Targeting of Plasma Kallikrein for Treatment of Hereditary Angioedema: A Revolutionary Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hereditary Angioedema Mechanism of Disease & Pathogenesis [discoverhae.com]
- 5. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of potent and selective plasmin and plasma kallikrein inhibitors and studies on the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are Kallikreins inhibitors and how do they work? [synapse.patsnap.com]
- 9. Recent advances in the discovery and development of drugs targeting the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Structure-inhibitory activity relationship of plasmin and plasma kallikrein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of active center-directed plasmin and plasma kallikrein inhibitors and studies on the structure-inhibitory activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 14. Biochemical characterization of a novel high-affinity and specific plasma kallikrein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of Kallikrein in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Plasma Prekallikrein: Its Role in Hereditary Angioedema and Health and Disease [frontiersin.org]
- 17. Development of plasma kallikrein selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of selective inhibitors against plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective inhibitors of plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kallikrein Inactivation in Human Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the inactivation of plasma kallikrein.
Frequently Asked Questions (FAQs)
Q1: What are the primary inhibitors of plasma kallikrein in human plasma?
In normal human plasma, the primary inhibitors of plasma kallikrein (PKa) are C1-inhibitor (C1-INH) and α2-macroglobulin (α2M).[1][2][3] C1-INH is a member of the serine protease inhibitor (serpin) family, while α2M is a large plasma protein that inhibits a broad range of proteases.[3] Antithrombin III (ATIII) also contributes to kallikrein inactivation, although to a lesser extent than C1-INH and α2M in the absence of heparin.[1][4]
Q2: What is the relative contribution of each major inhibitor to kallikrein inactivation?
Biochemical experiments estimate that in normal plasma, approximately 42% of plasma kallikrein inhibition is attributed to C1-INH and about 50% to α2-macroglobulin.[3] The remaining 8% of inactivation is thought to be due to other plasma protease inhibitors.[3] Another study suggests that 52% of 125I-labeled kallikrein associates with C1-inhibitor, 35% with α2M, and 13% with ATIII and another protease inhibitor.[4] The distribution of kallikrein between its inhibitors can be influenced by experimental conditions such as temperature.[5]
Q3: How does the inactivation of kallikrein by these inhibitors occur?
C1-inhibitor forms an irreversible, stoichiometric 1:1 complex with plasma kallikrein.[6][7] This interaction follows pseudo-first-order kinetics.[6] Similarly, α2-macroglobulin also forms an irreversible complex with kallikrein.[8] Antithrombin III inactivates kallikrein through the formation of a covalent bond, resulting in an inactive 1:1 stoichiometric complex.[9]
Troubleshooting Guides
Issue: Inconsistent or unexpected rates of kallikrein inactivation in plasma samples.
Possible Cause 1: Deficiency in a major kallikrein inhibitor.
-
Troubleshooting Steps:
-
Verify the integrity of the plasma sample. Ensure it has been collected and stored properly to avoid inhibitor degradation. Blood for kallikrein inhibitor assays should be mixed with 0.1 mol/l sodium citrate and centrifuged at 2000 x g for 20 minutes.[10] Plasma should be kept at 15-25°C for no more than a few hours or be immediately frozen.[10]
-
Quantify the levels of C1-inhibitor and α2-macroglobulin in the plasma sample using established immunoassays.
-
Compare the observed inactivation rate with published pseudo-first-order rate constants for kallikrein inactivation in normal and inhibitor-deficient plasmas (see Table 1). A markedly decreased rate may indicate a deficiency. For instance, the inactivation rate is significantly reduced in C1-inhibitor-deficient plasma.[1]
-
Possible Cause 2: Presence of heparin or heparin-like molecules.
-
Troubleshooting Steps:
-
Review the experimental protocol to determine if any reagents containing heparin were used.
-
The activity of antithrombin III as a kallikrein inhibitor is greatly accelerated in the presence of heparin.[9][11] This can alter the expected distribution of kallikrein-inhibitor complexes.
-
If heparin is present, consider its concentration, as it can significantly enhance the contribution of ATIII to kallikrein inactivation, making it a major inhibitor under these conditions.[11]
-
Issue: Difficulty in detecting kallikrein-inhibitor complexes.
Possible Cause: Inappropriate detection method.
-
Troubleshooting Steps:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a common method to visualize the high molecular weight complexes formed between kallikrein and its inhibitors.[1] Complexes with α2M, C1-inhibitor, and ATIII have been identified with apparent molecular weights of 400,000-1,000,000, 185,000, and 125,000-135,000, respectively.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Specific ELISAs can be developed to quantify particular kallikrein-inhibitor complexes, such as the C1-inhibitor-kallikrein complex.[5]
-
Immunoabsorption: This technique can be used to remove specific kallikrein-inhibitor complexes from plasma for further analysis.[5]
-
Quantitative Data Summary
Table 1: Pseudo-First-Order Rate Constants for Kallikrein Inactivation in Different Plasma Types
| Plasma Type | Pseudo-First-Order Rate Constant (min⁻¹) | Reference |
| Normal Plasma | 0.68 | [1] |
| Antithrombin III-Deficient Plasma | 0.60 | [1] |
| α2-Macroglobulin-Deficient Plasma | 0.43 | [1] |
| C1-Inhibitor-Deficient Plasma | 0.07 | [1] |
| C1-Inhibitor and α2-Macroglobulin-Deficient Plasma | 0.016 | [1] |
Table 2: Second-Order Rate Constants for Kallikrein Inhibition
| Inhibitor | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| C1-Inhibitor | 1.7 x 10⁴ | [6] |
| α2-Macroglobulin | 5.8 x 10³ (converted from 3.5 x 10⁵ M⁻¹min⁻¹) | [8] |
Experimental Protocols
Protocol 1: Measurement of Kallikrein Inhibitor Activity in Plasma
This protocol is based on the chromogenic substrate method.[10]
Principle: Plasma is incubated with a known excess of purified plasma kallikrein. The amount of kallikrein inhibited is proportional to the kallikrein inhibitor activity in the plasma. The remaining kallikrein activity is measured using a chromogenic substrate, H-D-Pro-Phe-Arg-pNA (S-2302). The rate of p-nitroaniline (pNA) release is measured photometrically at 405 nm.
Reagents:
-
Chromogenic Substrate S-2302
-
Purified human plasma kallikrein
-
Tris Buffer, pH 7.8
-
Acetic acid, 20% (for acid-stopped method)
Procedure:
-
Sample Preparation: Collect blood in 0.1 mol/l sodium citrate (9:1 volume ratio) and centrifuge at 2000 x g for 20 minutes.
-
Incubation: Incubate the plasma sample with a known excess of purified plasma kallikrein at 37°C.
-
Substrate Addition: Add the chromogenic substrate S-2302 to the mixture.
-
Measurement:
-
Initial Rate Method: Continuously measure the change in absorbance at 405 nm in a photometer at 37°C.
-
Acid-Stopped Method: Stop the reaction after a fixed time with 20% acetic acid and measure the final absorbance at 405 nm.
-
-
Calculation: The kallikrein inhibitor activity is inversely proportional to the residual kallikrein activity. A standard curve can be generated using pooled normal plasma with defined inhibitor activity.
Protocol 2: SDS-PAGE Analysis of Kallikrein-Inhibitor Complexes
Principle: This method separates proteins based on their molecular weight, allowing for the visualization of high molecular weight complexes formed between kallikrein and its inhibitors.
Procedure:
-
Sample Preparation: Incubate radiolabeled (e.g., ¹²⁵I-labeled) kallikrein with plasma for various time points.
-
SDS-PAGE: Subject the samples to sodium dodecyl sulfate gradient polyacrylamide slab gel electrophoresis.
-
Visualization: Visualize the protein bands by autoradiography.
-
Analysis: Identify the high molecular weight bands corresponding to the kallikrein-inhibitor complexes based on their expected molecular weights.
Visualizations
Caption: Inactivation pathways of plasma kallikrein by its primary inhibitors.
Caption: Workflow for a chromogenic kallikrein inhibition assay.
References
- 1. Inactivation of kallikrein in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Distribution of plasma kallikrein between C-1 inactivator and alpha 2-macroglobulin in plasma utilizing a new assay for alpha 2-macroglobulin-kallikrein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection of human plasma kallikrein from inactivation by C1 inhibitor and other protease inhibitors. The role of high molecular weight kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human plasma kallikrein and C1 inhibitor form a complex possessing an epitope that is not detectable on the parent molecules: demonstration using a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of human plasma kallikrein and its light chain with alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 11. High molecular weight kininogen potentiates the heparin-accelerated inhibition of plasma kallikrein by antithrombin: role for antithrombin in the regulation of kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction to the Plasma Kallikrein-Kinin System
A Comparative Guide to Plasma Kallikrein Inhibitors: Lanadelumab vs. Oral Small Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Lanadelumab, a monoclonal antibody targeting plasma kallikrein, with emerging oral small molecule inhibitors, focusing on their application in the prophylactic treatment of Hereditary Angioedema (HAE).
The plasma kallikrein-kinin system (KKS) is a crucial signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain. In Hereditary Angioedema (HAE) with C1 inhibitor (C1-INH) deficiency or dysfunction, unregulated activation of the KKS leads to the excessive production of bradykinin, a potent vasodilator that increases vascular permeability, resulting in recurrent and unpredictable swelling attacks. Plasma kallikrein is the primary enzyme responsible for cleaving high-molecular-weight kininogen (HMWK) to release bradykinin. Therefore, inhibiting plasma kallikrein is a key therapeutic strategy for preventing HAE attacks.
Mechanism of Action: A Tale of Two Approaches
Lanadelumab and small molecule inhibitors like Berotralstat and Sebetralstat share a common target, plasma kallikrein, but employ distinct mechanisms of inhibition, which dictates their therapeutic application.
Lanadelumab is a fully human monoclonal antibody (IgG1) that binds to and inhibits active plasma kallikrein.[1][2] Its large size and long half-life make it suitable for prophylactic (preventative) treatment, administered subcutaneously every two to four weeks.[3] By providing sustained inhibition of plasma kallikrein, Lanadelumab reduces the overall production of bradykinin, thereby preventing the onset of HAE attacks.[4]
Oral small molecule inhibitors , such as Berotralstat and Sebetralstat , represent a different therapeutic modality. These orally bioavailable drugs are designed to directly inhibit the active site of plasma kallikrein. Berotralstat is an oral, once-daily inhibitor for the prophylaxis of HAE attacks.[2][5] Sebetralstat, on the other hand, is a fast-acting oral inhibitor intended for the on-demand treatment of acute HAE attacks.[6][7]
While direct head-to-head clinical trial data for Lanadelumab and a specific preclinical compound named Plasma kallikrein-IN-5 is not available, a comparison with clinical-stage oral inhibitors provides valuable insights for researchers. This compound is a potent covalent inhibitor of plasma kallikrein, identified as a research compound with IC50 values of 66 nM at 1 minute and 70 pM at 24 hours, indicating a time-dependent inhibition.[8][9] Its preclinical nature precludes a clinical efficacy comparison.
Efficacy in Prophylactic Treatment of HAE
The primary measure of efficacy for prophylactic HAE therapies is the reduction in the rate of HAE attacks.
Lanadelumab: Clinical Trial Data
The pivotal Phase 3 HELP (Hereditary Angioedema Long-term Prophylaxis) study demonstrated the efficacy of Lanadelumab in patients with Type I or II HAE.[5]
| Efficacy Endpoint | Placebo | Lanadelumab 150 mg every 4 weeks | Lanadelumab 300 mg every 4 weeks | Lanadelumab 300 mg every 2 weeks |
| Mean Monthly Attack Rate | 1.97 | 0.48 | 0.53 | 0.26 |
| Mean Reduction vs. Placebo | - | 76% | 73% | 87% |
| Attack-Free During Study | 2% | 31% | 38% | 44% |
| Responder Rate (≥50% reduction) | 32% | 89% | 100% | 100% |
| Responder Rate (≥70% reduction) | 10% | 79% | 76% | 89% |
| Responder Rate (≥90% reduction) | 5% | 64% | 55% | 67% |
Data from the 26-week HELP Study.[5]
Long-term data from the HELP open-label extension study showed a sustained reduction in HAE attack rates with Lanadelumab treatment.
Berotralstat: Clinical Trial Data
The APeX-2 trial evaluated the efficacy of oral, once-daily Berotralstat for the prevention of HAE attacks over 24 weeks.[2]
| Efficacy Endpoint | Placebo | Berotralstat 110 mg once daily | Berotralstat 150 mg once daily |
| Mean Monthly Attack Rate | 2.35 | 1.65 | 1.31 |
| Mean Reduction vs. Placebo | - | 30% | 44% |
Data from the 24-week APeX-2 Study.[2]
Signaling Pathway and Experimental Workflows
Kallikrein-Kinin System Signaling Pathway
References
- 1. angioedemanews.com [angioedemanews.com]
- 2. Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Review - Berotralstat (Orladeyo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Oral plasma kallikrein inhibitor BCX7353 for treatment of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sebetralstat: A Rapidly Acting Oral Plasma Kallikrein Inhibitor for the On-Demand Treatment of Hereditary Angioedema [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Plasma Kallikrein Inhibitors: Plasma kallikrein-IN-5 vs. Berotralstat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action and supporting experimental data for two plasma kallikrein inhibitors: the preclinical compound Plasma kallikrein-IN-5 and the FDA-approved drug Berotralstat. This comparison is intended to inform research and drug development efforts in the field of plasma kallikrein inhibition, a key therapeutic strategy for conditions such as hereditary angioedema (HAE).
At a Glance: Key Differences
| Feature | This compound | Berotralstat |
| Alias | Compound 20 | BCX7353 |
| Chemical Class | α-Amidobenzylboronate | Pyrazole derivative |
| Mechanism of Action | Covalent, irreversible inhibitor | Reversible, competitive inhibitor |
| Development Stage | Preclinical | FDA-approved for HAE prophylaxis |
| Administration | Not established (research compound) | Oral, once-daily |
Mechanism of Action: Covalent vs. Reversible Inhibition
The fundamental difference between this compound and Berotralstat lies in their mode of inhibiting plasma kallikrein, a serine protease that plays a crucial role in the production of the inflammatory mediator bradykinin.
This compound is a covalent inhibitor.[1][2][3] This means it forms a stable, long-lasting bond with the active site of the plasma kallikrein enzyme. This covalent modification effectively and irreversibly inactivates the enzyme.[1][3] The α-amidobenzylboronate structure of this compound is designed to react with key residues in the enzyme's active site, leading to this permanent inhibition.[1][4]
Berotralstat , on the other hand, is a reversible, competitive inhibitor.[5][6] It binds to the active site of plasma kallikrein through non-covalent interactions.[7] This binding is transient, and the inhibitor can dissociate from the enzyme, allowing the enzyme to potentially regain its function. The efficacy of Berotralstat relies on maintaining a sufficient concentration in the plasma to continuously occupy the active sites of plasma kallikrein enzymes.[8]
The differing mechanisms of action are visualized in the signaling pathway diagrams below.
Signaling Pathway: this compound
Caption: Covalent inhibition of plasma kallikrein by this compound.
Signaling Pathway: Berotralstat
Caption: Reversible inhibition of plasma kallikrein by Berotralstat.
Quantitative Performance Data
The inhibitory potency of both compounds has been determined using in vitro enzyme assays. Due to its preclinical nature, in vivo and clinical data for this compound are not publicly available.
Table 1: In Vitro Inhibitory Potency
| Inhibitor | Assay Type | IC50 / EC50 / Ki | Incubation Time | Reference |
| This compound | Isolated enzyme potency | 66 nM (IC50) | 1 minute | [3] |
| 70 pM (IC50) | 24 hours | [3] | ||
| Berotralstat | Isolated human plasma kallikrein | 0.44 nM (Ki) | Not specified | [6] |
| Bradykinin release from HUVECs | 5.6 nM (EC50) | Not specified | [6] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the determination of inhibitory activity are crucial for the replication and comparison of results. While complete protocols are often found in the supplementary materials of publications, which are not always publicly accessible, the following outlines the general methodologies used.
This compound: Isolated Enzyme Potency Assay
The inhibitory potency of this compound was determined against isolated plasma kallikrein. The general steps for such an assay are as follows:
-
Enzyme and Inhibitor Preparation: Purified human plasma kallikrein and a dilution series of this compound are prepared in a suitable buffer.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period (e.g., 1 minute to 24 hours) to allow for the covalent reaction to occur.[3]
-
Substrate Addition: A chromogenic or fluorogenic substrate for plasma kallikrein is added to initiate the enzymatic reaction.
-
Signal Detection: The rate of substrate cleavage is measured over time by monitoring the change in absorbance or fluorescence.
-
IC50 Calculation: The rate of reaction at each inhibitor concentration is compared to the uninhibited control to calculate the half-maximal inhibitory concentration (IC50).
The time-dependent nature of the IC50 for this compound (decreasing from 66 nM at 1 minute to 70 pM at 24 hours) is characteristic of a covalent inhibitor, where the extent of inhibition increases with longer incubation times.[3]
Berotralstat: Isolated Enzyme and Cell-Based Assays
The inhibitory activity of Berotralstat has been characterized using both isolated enzyme assays and cell-based assays that measure the downstream effects of kallikrein inhibition.
Isolated Human Plasma Kallikrein Assay (Ki Determination):
-
Reagents: Purified human plasma kallikrein, Berotralstat, and a suitable chromogenic or fluorogenic substrate are used.
-
Reaction Setup: A reaction mixture containing the enzyme, substrate, and varying concentrations of Berotralstat is prepared.
-
Kinetic Measurement: The rate of the enzymatic reaction is monitored continuously.
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme kinetic models for competitive inhibition.[6]
Bradykinin Release Assay from Human Umbilical Vein Endothelial Cells (HUVECs) (EC50 Determination):
-
Cell Culture: HUVECs are cultured to form a monolayer.
-
Pre-incubation with Inhibitor: The cells are pre-incubated with different concentrations of Berotralstat.
-
Stimulation: Plasma prekallikrein and high-molecular-weight kininogen are added to the cells to initiate the kallikrein-kinin cascade and subsequent bradykinin release.
-
Bradykinin Quantification: The concentration of bradykinin released into the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
EC50 Calculation: The effective concentration of Berotralstat that inhibits 50% of the bradykinin release (EC50) is calculated.[6]
Experimental Workflow: General Enzyme Inhibition Assay
References
- 1. Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. Effects of plasma kallikrein deficiency on haemostasis and thrombosis in mice: murine ortholog of the Fletcher trait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromogenic peptide substrate assays for determining components of the plasma kallikrein system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
A Comparative Guide to Covalent and Non-Covalent Plasma Kallikrein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of covalent and non-covalent plasma kallikrein inhibitors, offering a detailed analysis of their mechanisms, performance, and the experimental data that underpins their development. Plasma kallikrein is a serine protease that plays a pivotal role in the kallikrein-kinin system (KKS), where it cleaves high-molecular-weight kininogen (HK) to release the potent vasodilator and pro-inflammatory peptide, bradykinin.[1][2][3] Dysregulation of this system leads to conditions such as Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME), making plasma kallikrein a key therapeutic target.[2][4][5][6]
Inhibitors of plasma kallikrein are broadly classified based on their mechanism of action: non-covalent inhibitors, which bind reversibly to the enzyme's active site, and covalent inhibitors, which form a stable, lasting bond. This distinction has significant implications for their pharmacokinetic and pharmacodynamic profiles, influencing their clinical application for either prophylactic (preventative) or on-demand (acute) treatment.
The Kallikrein-Kinin System (KKS) and Inhibition
The diagram below illustrates the activation of the KKS, leading to the production of bradykinin and the subsequent physiological effects. Plasma kallikrein inhibitors, both covalent and non-covalent, act by blocking the active site of plasma kallikrein (PKa), thereby preventing the cleavage of high-molecular-weight kininogen (HK) and the release of bradykinin.
Comparative Data of Plasma Kallikrein Inhibitors
The following table summarizes quantitative data for representative non-covalent and covalent plasma kallikrein inhibitors. These compounds have been selected based on their clinical relevance or novelty in demonstrating a specific mechanism of action.
| Inhibitor Name (Code) | Type | Potency | Selectivity | Pharmacokinetics (Oral Admin.) | Clinical Indication |
| Berotralstat (BCX7353) | Non-covalent | PKal IC50: 3.2 nM (endogenous)[7] | High selectivity over other serine proteases such as plasmin, trypsin, and thrombin.[5] | T½: ~12-31 hours (Avoralstat, a similar inhibitor)[8] Administration: Once-daily oral[9][10][11] | Prophylaxis of HAE attacks[6][10][11] |
| Sebetralstat (KVD900) | Non-covalent | PKal Inhibition: Near-complete at 15 min post-dose[12] | High selectivity for plasma kallikrein.[5] | Tmax: Rapid absorption, geometric mean plasma concentration of 501 ng/mL at 15 min.[12] | On-demand treatment of HAE attacks[5][12] |
| α-amidobenzylboronates (e.g., Compound 20) | Covalent | PKal IC50: 66 nM (1 min), 70 pM (24 h)[1] | High selectivity against FXIa, thrombin, trypsin, and plasmin.[1] | Preclinical; designed for potent, time-dependent inhibition.[1] | Investigational / Preclinical[1] |
| PF-04886847 | Non-covalent | Ki: 0.009 µM[5] | >100-fold selectivity against several other serine proteases, including FXIa.[5] | Limited oral exposure due to polar functional groups.[5] | Investigational / Preclinical[5][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of inhibitors. Below are protocols for key experiments cited in the evaluation of plasma kallikrein inhibitors.
Plasma Kallikrein Activity Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of plasma kallikrein using a chromogenic substrate.
-
Objective: To determine the concentration of inhibitor required to reduce plasma kallikrein activity by 50% (IC50).
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions and a fixed concentration of purified plasma kallikrein. For covalent inhibitors, a pre-incubation period (e.g., 1 to 60 minutes) is necessary to allow for time-dependent inhibition.[1]
-
Initiate the enzymatic reaction by adding the chromogenic substrate S-2302.
-
Measure the rate of p-nitroaniline (pNA) release by monitoring the change in absorbance at 405 nm over time at 37°C.[14]
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Selectivity Assays
These assays are critical to ensure the inhibitor does not significantly affect other physiologically important proteases, which could lead to off-target effects.
-
Objective: To assess the inhibitor's potency against a panel of related serine proteases.
-
Materials:
-
A panel of serine proteases (e.g., Factor XIa, Factor XIIa, thrombin, plasmin, trypsin).
-
Specific chromogenic substrates for each protease.
-
Test inhibitor.
-
-
Procedure:
-
The protocol is similar to the IC50 determination assay described above.
-
For each protease in the panel, determine the IC50 of the test inhibitor using the enzyme's specific substrate.
-
Calculate the selectivity ratio by dividing the IC50 for the off-target protease by the IC50 for plasma kallikrein. A higher ratio indicates greater selectivity. For example, a selectivity of over 100-fold is often desired.[5]
-
In Vivo Efficacy Model: Carrageenan-Induced Paw Edema in Rats
This model assesses the anti-inflammatory and anti-edema effects of the inhibitor, which are relevant to the pathophysiology of HAE.
-
Objective: To evaluate the ability of an inhibitor to reduce inflammation and swelling in an animal model.
-
Materials:
-
Male Wistar rats.
-
Carrageenan solution (e.g., 1% in saline).
-
Test inhibitor formulated for the desired route of administration (e.g., oral gavage).
-
Plethysmometer for measuring paw volume.
-
-
Procedure:
-
Administer the test inhibitor or vehicle control to the rats at a predetermined time before the inflammatory challenge.
-
Inject a small volume of carrageenan solution into the subplantar surface of the rat's hind paw to induce localized edema.
-
Measure the paw volume using a plethysmometer at baseline and at several time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for the treated group compared to the vehicle control group.
-
A statistically significant reduction in paw swelling indicates in vivo efficacy of the inhibitor.[3]
-
Drug Discovery and Evaluation Workflow
The development of a plasma kallikrein inhibitor follows a structured workflow from initial screening to preclinical evaluation.
References
- 1. Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma Kallikrein Inhibitors in Cardiovascular Disease: An Innovative Therapeutic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BioCryst reports discovery of plasma kallikrein inhibitors for treatment of HAE | BioWorld [bioworld.com]
- 8. Safety, pharmacokinetics, and pharmacodynamics of avoralstat, an oral plasma kallikrein inhibitor: phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral plasma kallikrein inhibitor BCX7353 for treatment of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Oral Plasma Kallikrein Inhibitor for Prophylaxis in Hereditary Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An investigational oral plasma kallikrein inhibitor for on-demand treatment of hereditary angioedema: a two-part, randomised, double-blind, placebo-controlled, crossover phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical characterization of a novel high-affinity and specific plasma kallikrein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 15. Plasma Kallikrein Assay Kit (ab241042) | Abcam [abcam.com]
- 16. Plasma Kallikrein Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
Selectivity Profile of Plasma Kallikrein Inhibitor DX-2930 Demonstrates High Specificity
For Immediate Release
[City, State] – [Date] – New data on the selectivity of the plasma kallikrein inhibitor DX-2930 (lanadelumab) reveals a highly specific binding profile, with potent inhibition of plasma kallikrein and negligible activity against other tested serine proteases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the safety profile of this therapeutic agent. DX-2930 is a fully human monoclonal antibody that specifically targets active plasma kallikrein.[1][2][3]
Plasma kallikrein is a serine protease that plays a central role in the kallikrein-kinin system by cleaving high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator involved in inflammation and pain.[1][2][4] Dysregulation of this pathway is implicated in various diseases, including hereditary angioedema (HAE).[1][2] The development of highly selective inhibitors for plasma kallikrein is therefore a key therapeutic strategy.
Comparative Selectivity Data
The inhibitory activity of DX-2930 against plasma kallikrein and a panel of other serine proteases was evaluated. The results demonstrate that DX-2930 is a potent inhibitor of plasma kallikrein with a Ki of 0.120 ± 0.005 nM.[1] In contrast, at a concentration of 1 µM, DX-2930 showed no inhibition of 20 other serine proteases, including Factor XIa, which shares significant structural homology with plasma kallikrein.[5]
| Target Enzyme | Inhibitor | IC50 / Ki | Fold Selectivity vs. Other Serine Proteases |
| Plasma Kallikrein | DX-2930 | 0.120 ± 0.005 nM (Ki)[1] | >8,300-fold |
| Other Serine Proteases* | DX-2930 | > 1 µM[5] | - |
*A panel of 20 other serine proteases were tested, including Factor XIa.[1][5]
Experimental Protocols
Enzyme Inhibition Assay
The potency and selectivity of DX-2930 were determined using a fluorogenic substrate activity assay.[6]
-
Principle: The assay measures the rate of cleavage of a synthetic peptide substrate conjugated to a fluorophore by the target serine protease. Inhibition of the enzyme results in a decreased rate of fluorescence emission.
-
Methodology:
-
Recombinant human serine proteases were used.
-
DX-2930 was serially diluted and pre-incubated with each enzyme to allow for binding to reach equilibrium.
-
The fluorogenic peptide substrate, such as Pro-Phe-Arg-AMC (PFR-AMC) for plasma kallikrein, was added to initiate the reaction.[1]
-
The change in fluorescence over time was measured using a fluorescence plate reader.
-
The rate of reaction was calculated from the linear phase of the fluorescence curve.
-
IC50 values were determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a four-parameter logistic equation. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
Ex Vivo HMWK Cleavage Analysis
To confirm the inhibitory activity in a more physiologically relevant matrix, the effect of DX-2930 on HMWK cleavage in plasma was assessed.
-
Principle: This assay measures the ability of an inhibitor to block the cleavage of endogenous HMWK in plasma after activation of the kallikrein-kinin system.
-
Methodology:
-
Citrated plasma samples were obtained.
-
Plasma was incubated with varying concentrations of DX-2930.
-
The kallikrein-kinin system was activated ex vivo, for example, by the addition of a contact activator like kaolin or Factor XIIa.[6]
-
The reaction was stopped, and the plasma samples were analyzed by Western blot.
-
A primary antibody specific for HMWK was used to detect both intact and cleaved forms of HMWK, allowing for the assessment of the extent of cleavage.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the plasma kallikrein signaling pathway and the general experimental workflow for determining inhibitor selectivity.
Caption: Plasma kallikrein signaling cascade.
Caption: Experimental workflow for selectivity profiling.
References
- 1. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of plasma kallikrein by a highly specific active site blocking antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lanadelumab for the Prophylactic Treatment of Hereditary Angioedema with C1 Inhibitor Deficiency: A Review of Preclinical and Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Plasma Kallikrein Inhibitors for Hereditary Angioedema
For Researchers, Scientists, and Drug Development Professionals
Hereditary Angioedema (HAE) is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling. The underlying pathophysiology in HAE with C1-inhibitor deficiency (HAE-C1INH) involves the uncontrolled activation of the kallikrein-kinin system, leading to excessive production of bradykinin, a potent vasodilator that increases vascular permeability. Plasma kallikrein is a key enzyme in this pathway, and its inhibition has become a cornerstone of modern HAE therapy. This guide provides a head-to-head comparison of the approved plasma kallikrein inhibitors, presenting key data to inform research and drug development efforts.
The Kallikrein-Kinin System in HAE
The diagram below illustrates the central role of plasma kallikrein in the pathophysiology of HAE and the points of intervention for the inhibitors discussed in this guide. In HAE-C1INH, deficient or dysfunctional C1-inhibitor fails to adequately regulate the activation of Factor XII and plasma kallikrein, leading to a cascade of events that culminates in bradykinin-mediated angioedema.
Caption: The Kallikrein-Kinin System and Therapeutic Intervention in HAE.
Comparative Overview of Approved Plasma Kallikrein Inhibitors
Four plasma kallikrein inhibitors are currently approved for the treatment of HAE, each with distinct characteristics. Lanadelumab and berotralstat are indicated for routine prophylaxis to prevent HAE attacks, while ecallantide and the recently approved sebetralstat are used for the on-demand treatment of acute attacks.
| Feature | Lanadelumab (Takhzyro®) | Berotralstat (Orladeyo®) | Ecallantide (Kalbitor®) | Sebetralstat (Ekterly®) |
| Indication | Prophylaxis | Prophylaxis | Acute Treatment | On-Demand (Acute) Treatment |
| Molecule Type | Human monoclonal antibody (IgG1) | Small molecule | Recombinant protein (60 amino acids) | Small molecule |
| Administration | Subcutaneous injection | Oral capsule | Subcutaneous injection | Oral tablet |
| Dosing Frequency | Every 2 or 4 weeks[1] | Once daily[2][3] | As needed for acute attacks | As needed for acute attacks |
| Approval Status | Approved in US, EU, and other regions | Approved in US, EU, and other regions | Approved in the US | Approved in the US |
Preclinical and Pharmacological Comparison
The in vitro potency and selectivity of these inhibitors against plasma kallikrein are key determinants of their efficacy. While direct comparative studies are limited, data from various sources provide insights into their pharmacological profiles.
| Parameter | Lanadelumab | Berotralstat | Ecallantide | Sebetralstat |
| Mechanism of Action | Binds to and inhibits active plasma kallikrein[4][5][6][7] | Reversible, competitive inhibitor of plasma kallikrein[2] | Potent, selective, reversible inhibitor of plasma kallikrein[8] | Competitive, reversible inhibitor of plasma kallikrein[9] |
| Binding Affinity (Ki) | ~120-125 pM[6][10][11] | 0.44 nM[12] | 25 pM[8][13] | 3 nM[14] |
| IC50 | ~0.04 µM (in plasma)[15] | N/A | N/A | 6.0 nM (isolated enzyme)[14]; 47.5 nM (in HAE patient plasma)[14] |
| Half-life | ~14 days[16] | Approximately 93 hours[17] | ~2 hours[18] | 5.3-8.9 hours[9] |
Clinical Efficacy Comparison
The clinical development programs for each inhibitor have demonstrated their efficacy in either preventing HAE attacks (lanadelumab and berotralstat) or treating acute attacks (ecallantide and sebetralstat).
Prophylactic Therapies
| Clinical Trial | Lanadelumab (HELP Study)[19][20] | Berotralstat (APeX-2 Study)[5][21] |
| Primary Endpoint | Mean HAE attack rate over 26 weeks | Rate of HAE attacks over 24 weeks |
| Key Efficacy Results | 87% reduction in attack rate with 300 mg every 2 weeks vs. placebo[19] | 44% reduction in attack rate with 150 mg daily vs. placebo[5] |
| Attack-Free Rate | 44% of patients on 300 mg every 2 weeks were attack-free during the trial[19] | N/A |
On-Demand (Acute) Therapies
| Clinical Trial | Ecallantide (EDEMA3 & EDEMA4)[8][17][22][23] | Sebetralstat (KONFIDENT)[13][24] |
| Primary Endpoint | Change from baseline in symptom severity at 4 hours | Time to beginning of symptom relief |
| Key Efficacy Results | Significant improvement in symptoms at 4 hours compared to placebo[8][22][23] | Median time to symptom relief of 1.61 hours (300 mg) and 1.79 hours (600 mg) vs. 6.72 hours for placebo[24] |
| Time to Symptom Relief | Benefit apparent within 2 hours[23] | Significant and rapid symptom relief[24] |
Safety and Tolerability Profile
The safety profiles of these inhibitors are generally favorable, though some differences exist.
| Adverse Events | Lanadelumab | Berotralstat | Ecallantide | Sebetralstat |
| Common Adverse Events | Injection site reactions (pain, erythema, bruising), upper respiratory infection, headache[4] | Abdominal pain, vomiting, diarrhea, back pain, headache[2] | Headache, nausea, fatigue, diarrhea, injection site reactions[8] | Headache[24] |
| Serious Adverse Events | Hypersensitivity reactions (rare)[25] | QT prolongation at higher than approved doses[26] | Anaphylaxis (Boxed Warning)[8][10] | No treatment-related serious adverse events reported in Phase 3[24] |
Experimental Protocols
Detailed methodologies for the pivotal clinical trials are summarized below based on publicly available information.
HELP Study (Lanadelumab)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 trial.[2][3][19]
-
Patient Population: 125 patients aged 12 years and older with HAE type I or II.[20]
-
Treatment Arms: Patients were randomized to receive lanadelumab 150 mg every 4 weeks, 300 mg every 4 weeks, 300 mg every 2 weeks, or placebo for 26 weeks.[2]
-
Primary Endpoint: The number of investigator-confirmed HAE attacks during the 26-week treatment period.[3][20]
-
Key Secondary Endpoints: Percentage of patients who were attack-free, and reduction in the rate of attacks requiring acute treatment.
APeX-2 Study (Berotralstat)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group Phase 3 trial.[5][21]
-
Patient Population: 121 patients aged 12 years and older with HAE type I or II.[27]
-
Treatment Arms: Patients were randomized to receive berotralstat 110 mg once daily, 150 mg once daily, or placebo for 24 weeks.[5][21]
-
Primary Endpoint: The rate of investigator-confirmed HAE attacks during the 24-week treatment period.[5]
-
Key Secondary Endpoints: Responder rate (percentage of patients with a ≥50% reduction in attack rate), and change from baseline in attack rate.
EDEMA3 & EDEMA4 Studies (Ecallantide)
-
Study Design: Two randomized, double-blind, placebo-controlled Phase 3 trials.[8][17][22][23]
-
Patient Population: Patients aged 12 years and older experiencing a moderate to severe acute HAE attack.[8]
-
Treatment Arms: Patients were randomized to receive a single 30 mg subcutaneous dose of ecallantide or placebo.[23]
-
Primary Endpoint: EDEMA4: Change from baseline in Mean Symptom Complex Severity (MSCS) score at 4 hours. EDEMA3: Treatment Outcome Score (TOS) at 4 hours.[8][22][23]
-
Key Secondary Endpoints: Included the other primary endpoint from the sister study and other measures of symptom improvement.
KONFIDENT Study (Sebetralstat)
-
Study Design: A randomized, double-blind, placebo-controlled, three-way crossover Phase 3 trial.[13][24]
-
Patient Population: 136 adult and adolescent patients with HAE.[13]
-
Treatment Arms: Patients treated up to three HAE attacks with sebetralstat 300 mg, sebetralstat 600 mg, or placebo in a crossover design.[13]
-
Primary Endpoint: Time to the beginning of symptom relief as measured by the Patient Global Impression of Change (PGI-C).
-
Key Secondary Endpoints: Time to use of rescue medication and time to complete resolution of symptoms.
Conclusion
The development of plasma kallikrein inhibitors has revolutionized the management of Hereditary Angioedema. The availability of both prophylactic and on-demand therapies, with subcutaneous and oral formulations, provides a range of options to meet individual patient needs. Lanadelumab and berotralstat offer effective long-term control of HAE attacks, with lanadelumab demonstrating a higher degree of attack reduction in its pivotal trial. Ecallantide and sebetralstat provide rapid relief from acute attacks, with sebetralstat offering the convenience of an oral on-demand treatment. The choice of agent will depend on the treatment goal (prophylaxis vs. acute), desired route of administration, and the individual patient's clinical profile and preferences. Future research, including real-world evidence and potentially head-to-head trials, will further delineate the comparative effectiveness and optimal use of these important therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Lanadelumab Injection Treatment For The Prevention Of Hereditary Angioedema (HAE): Design, Development And Place In Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecallantide | C305H442N88O91S8 | CID 44152182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lanadelumab for the Prophylactic Treatment of Hereditary Angioedema with C1 Inhibitor Deficiency: A Review of Preclinical and Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An open-label study to evaluate the long-term safety and efficacy of lanadelumab for prevention of attacks in hereditary angioedema: design of the HELP study extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ecallantide for the Treatment of Hereditary Angiodema in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of patient-reported outcome measures for on-demand treatment of hereditary angioedema attacks and design of KONFIDENT, a phase 3 trial of sebetralstat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Portico [access.portico.org]
- 13. KalVista Pharmaceuticals Announces New England Journal of Medicine Publishes Oral Sebetralstat Phase 3 Data Demonstrating its Potential to Transform the Treatment Landscape for People with Hereditary Angioedema - BioSpace [biospace.com]
- 14. kalvista.com [kalvista.com]
- 15. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kalvista.com [kalvista.com]
- 17. pure.psu.edu [pure.psu.edu]
- 18. BioCryst reports discovery of plasma kallikrein inhibitors for treatment of HAE | BioWorld [bioworld.com]
- 19. Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Response to ecallantide treatment of acute attacks of hereditary angioedema based on time to intervention: results from the EDEMA clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Ecallantide: in acute hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. EDEMA4: a phase 3, double-blind study of subcutaneous ecallantide treatment for acute attacks of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. KalVista reports phase-3 KONFIDENT trial meets all endpoints for sebetralstat as first oral on-demand therapy for HAE - HAE International (HAEi) [haei.org]
- 25. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Evaluation of patient‐reported outcome measures for on‐demand treatment of hereditary angioedema attacks and design of KONFIDENT, a phase 3 trial of sebetralstat - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Potency: Plasma Kallikrein-IN-5 vs. PPACK
In the landscape of plasma kallikrein (PKa) inhibitors, a critical area of research for therapeutic interventions in diseases like hereditary angioedema (HAE), two compounds of interest are the novel covalent inhibitor Plasma kallikrein-IN-5 and the well-established irreversible inhibitor D-Phe-Pro-Arg-chloromethylketone (PPACK). This guide provides a detailed comparison of their inhibitory potency, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Potency Showdown
A direct comparison of the inhibitory potency of this compound and PPACK reveals the exceptional and time-dependent efficacy of this compound. As a covalent inhibitor, its potency increases with incubation time, reaching the picomolar range.
| Inhibitor | Target | Potency (IC50/Ki) | Inhibition Type | Reference |
| This compound | Plasma Kallikrein | 66 nM (at 1 min) | Covalent, Irreversible | [1][2] |
| 70 pM (at 24 hours) | [1][2] | |||
| PPACK (Pro-Phe-ArgCH2Cl) | Plasma Kallikrein | Ki = 20 nM | Irreversible | [3] |
Note: The provided Ki for a PPACK analog is from a different study than the IC50 values for this compound. Direct comparison should be made with caution due to potential variations in experimental conditions.
Deep Dive into the Data: Understanding the Potency
This compound, an α-amidobenzylboronate, demonstrates a time-dependent inhibition of plasma kallikrein, a hallmark of covalent inhibitors[1][2]. Its potency dramatically increases from an initial IC50 of 66 nM after one minute of incubation to an impressive 70 pM after 24 hours[1][2]. This suggests a rapid initial binding followed by the formation of a stable covalent bond with the enzyme's active site. Further studies have shown that this compound exhibits no apparent reversibility, similar to the known covalent inhibitor PPACK[4][5].
PPACK, a peptidyl chloromethyl ketone, is a well-characterized, irreversible inhibitor of several serine proteases, including plasma kallikrein[6]. It acts by alkylating the active site histidine residue. A study on synthetic peptides of arginine chloromethyl ketone reported a Ki value of 2 x 10-8 M (20 nM) for Pro-Phe-ArgCH2Cl, a close analog of PPACK, against human plasma kallikrein[3]. While not a direct IC50 value, the Ki provides a measure of the inhibitor's binding affinity.
Visualizing the Mechanism: The Kallikrein-Kinin System
The following diagram illustrates the central role of plasma kallikrein in the kallikrein-kinin system, the pathway targeted by both this compound and PPACK.
Caption: The Kallikrein-Kinin System and Points of Inhibition.
Under the Microscope: Experimental Protocols
The determination of inhibitory potency is paramount for comparing enzyme inhibitors. Below are the methodologies employed in the key studies.
Potency Assay for this compound
The inhibitory potency of this compound was determined using an isolated enzyme assay with time-dependent measurements to characterize its covalent binding nature[1][7].
-
Enzyme and Inhibitor Preparation: Recombinant human plasma kallikrein was used. This compound was prepared in DMSO and serially diluted.
-
Assay Buffer: The specific buffer composition is detailed in the primary publication[1].
-
Preincubation: The enzyme and inhibitor were preincubated for various time points (e.g., 1 minute to 24 hours) to allow for the covalent bond formation.
-
Substrate Addition: A fluorogenic substrate for plasma kallikrein was added to initiate the reaction.
-
Data Acquisition: The rate of substrate cleavage was monitored by measuring the fluorescence signal over time.
-
IC50 Determination: The IC50 values were calculated by plotting the enzyme activity against the inhibitor concentration at each preincubation time point and fitting the data to a suitable dose-response curve.
Inhibition Assay for PPACK
The inhibitory constant (Ki) for the PPACK analog was determined through kinetic analysis of the inactivation of human plasma kallikrein[3].
-
Enzyme and Inhibitor: Purified human plasma kallikrein and the synthetic inhibitor Pro-Phe-ArgCH2Cl were used.
-
Assay Conditions: The inactivation of plasma kallikrein by the inhibitor was followed over time at a specific temperature and pH.
-
Measurement of Activity: Aliquots were taken at various time points, and the remaining enzyme activity was measured using a chromogenic substrate.
-
Kinetic Analysis: The rate of inactivation was determined at different inhibitor concentrations.
-
Ki Calculation: The inhibition constant (Ki) and the first-order rate constant of inactivation were calculated from the kinetic data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. α-Amidobenzylboronates and β-Ketobenzylboronates as Inhibitors of Plasma Kallikrein - Nottingham ePrints [eprints.nottingham.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Plasma Kallikrein Inhibitors: Plasma kallikrein-IN-5 versus Sebetralstat
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of two notable plasma kallikrein inhibitors: Plasma kallikrein-IN-5 and Sebetralstat. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
Plasma kallikrein is a serine protease that plays a crucial role in the inflammatory response and is a key mediator in conditions such as hereditary angioedema (HAE). The inhibition of this enzyme is a primary therapeutic strategy for managing HAE. This guide focuses on a direct comparison of two small molecule inhibitors of plasma kallikrein, highlighting their distinct mechanisms and potencies as determined through in vitro studies.
Executive Summary of In Vitro Potency
This compound is a potent, covalent inhibitor, while Sebetralstat is a potent, reversible competitive inhibitor of plasma kallikrein. The covalent nature of this compound results in time-dependent inhibition, with its potency dramatically increasing with longer incubation times. Sebetralstat, on the other hand, rapidly achieves equilibrium to exhibit its inhibitory effect. A summary of their key in vitro potency metrics is presented below.
| Parameter | This compound | Sebetralstat | Mechanism of Action |
| IC50 | 66 nM (at 1 minute)[1][2] | 6.0 nM[3] | This compound: Covalent[1][2] |
| 70 pM (at 24 hours)[1][2][4] | Sebetralstat: Competitive and Reversible[3] | ||
| Ki | Not Applicable (covalent) | 3.02 nM[3][5][6] | |
| Assay Type | Isolated Enzyme Assay | Isolated Enzyme and Whole Plasma Assays[3][5] |
Detailed Experimental Protocols
The in vitro potency of these inhibitors was determined using distinct, yet comparable, enzymatic assays.
This compound: Isolated Enzyme Potency Assay
The inhibitory activity of this compound was assessed against purified human plasma kallikrein. Due to its covalent mechanism, the IC50 was determined at different pre-incubation time points to characterize the time-dependent inhibition.
-
Enzyme and Inhibitor Pre-incubation: Purified human plasma kallikrein was pre-incubated with varying concentrations of this compound.[2]
-
Time-Course Measurement: IC50 values were calculated after 1 minute and 24 hours of pre-incubation to demonstrate the increasing potency over time, a characteristic of covalent inhibitors.[1][2][4]
-
Activity Measurement: The remaining enzyme activity was likely measured using a fluorogenic or chromogenic substrate specific for plasma kallikrein.
Sebetralstat: Isolated Enzyme and Whole Plasma Potency Assays
The potency of Sebetralstat was evaluated using two different assay formats to understand its activity on the isolated enzyme and in a more physiologically relevant matrix.
1. Isolated Enzyme Kinetic Fluorogenic Substrate Assay:
-
Method: This assay measured the direct inhibition of purified human plasma kallikrein by Sebetralstat.[5]
-
Potency Metrics: This method was used to determine the IC50 value of 6.0 nM and the competitive, reversible Ki of 3.02 nM.[3][5][6]
2. Whole Plasma Assay:
-
Rationale: This assay was designed to mimic the activation of the kallikrein-kinin system that occurs during an HAE attack.[5]
-
Procedure:
-
Results: In this whole plasma assay, Sebetralstat demonstrated an IC50 of 54.4 nM in plasma from healthy volunteers and 47.5 nM in plasma from HAE patients.[5]
Visualizing the Mechanisms and Pathways
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.
Caption: Plasma Kallikrein-Kinin System Signaling Pathway.
References
The Ascendancy of α-Amidobenzylboronates: A Comparative Guide to Covalent Warheads in Drug Discovery
For Immediate Publication
Cambridge, MA – In the landscape of targeted covalent inhibitors, the choice of a chemical warhead is a critical determinant of a drug candidate's success. While traditional warheads have paved the way for numerous approved therapies, emerging electrophiles are offering new advantages in potency, selectivity, and safety. This guide provides a comprehensive comparison of α-amidobenzylboronates with other prominent covalent warheads, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Introduction to Covalent Warfare in Drug Design
Covalent inhibitors establish a stable bond with their target protein, a mechanism that can confer significant pharmacological advantages, including prolonged duration of action and high potency.[1] The "warhead" is the reactive electrophilic moiety responsible for forming this covalent linkage with a nucleophilic amino acid residue on the target protein. Historically, warheads like α,β-unsaturated carbonyls (e.g., acrylamides) have been the mainstay of covalent drug design.[2] However, concerns regarding off-target reactivity have spurred the development of novel warheads with more nuanced reactivity profiles. Among these, α-amidobenzylboronates are gaining traction as a promising class of reversible covalent inhibitors targeting serine proteases.[1]
Comparative Performance of Covalent Warheads
The ideal covalent warhead exhibits a finely tuned reactivity, potent on-target activity, and minimal off-target engagement. This section presents a comparative overview of α-amidobenzylboronates and other common covalent warheads based on available experimental data.
α-Amidobenzylboronates: Potency and Selectivity Spotlight
A recent study highlighted the potential of α-amidobenzylboronates as highly potent and selective covalent inhibitors of plasma kallikrein (PKa), a key enzyme in the kallikrein-kinin system implicated in hereditary angioedema.[1] The data below showcases the time-dependent inhibition of PKa by a representative α-amidobenzylboronate (compound 20 from the study).
| Pre-incubation Time | IC50 (nM) of Compound 20 against PKa[1] |
| 1 min | 66 |
| 10 min | 6.9 |
| 60 min | 0.33 |
| 24 h | 0.07 |
The increasing potency over time is a hallmark of covalent inhibition. Furthermore, this class of inhibitors demonstrated remarkable selectivity for plasma kallikrein over other related serine proteases.
| Enzyme | IC50 of Compound 20 (nM) at 60 min[1] | Fold Selectivity vs. PKa |
| Plasma Kallikrein (PKa) | 0.33 | - |
| Factor XIa (FXIa) | > 40,000 | > 121,212 |
| Thrombin | > 40,000 | > 121,212 |
| Trypsin | > 40,000 | > 121,212 |
| Plasmin | > 40,000 | > 121,212 |
Reactivity and Selectivity of Other Common Covalent Warheads
Direct quantitative comparisons of α-amidobenzylboronates with other warheads in a single study are limited. However, data from various studies can provide insights into the general characteristics of different warhead classes.
| Warhead Class | Target Residue(s) | Reactivity Profile | Key Advantages | Key Disadvantages |
| α,β-Unsaturated Carbonyls (e.g., Acrylamides) | Cysteine | Irreversible, tunable reactivity | Well-established, synthetically accessible | Potential for off-target reactions with other thiols (e.g., glutathione)[3] |
| Vinyl Sulfones | Cysteine, Lysine | Irreversible, generally more reactive than acrylamides | Potent inhibition | Higher reactivity can lead to lower selectivity[4] |
| α-Cyanoacrylamides | Cysteine | Reversible, tunable reactivity | Reduced risk of permanent off-target modification | Potential for instability[5] |
| Boronic Acids | Serine, Threonine | Reversible | High selectivity for activated nucleophiles in enzyme active sites | Potential for complex synthesis and purification[1][6] |
Experimental Protocols
Accurate and reproducible characterization of covalent inhibitors is paramount. This section provides detailed methodologies for key experiments.
Time-Dependent IC50 Assay
This assay is crucial for demonstrating the covalent nature of an inhibitor, where potency increases with pre-incubation time.
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the target enzyme and serial dilutions of the covalent inhibitor in an appropriate assay buffer.
-
Pre-incubation: In a multi-well plate, mix the enzyme with each inhibitor concentration and incubate for various time points (e.g., 1, 10, 30, 60 minutes) at a controlled temperature. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Reaction Initiation: After each pre-incubation period, initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.
-
Signal Detection: Measure the rate of product formation kinetically using a plate reader at the appropriate excitation/emission or absorbance wavelength.
-
Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration for each pre-incubation time. Fit the data to a four-parameter logistic equation to determine the IC50 value at each time point.[7][8]
Determination of k_inact and K_I using Progress Curve Analysis
This method provides a more detailed kinetic characterization of irreversible inhibitors.
Protocol:
-
Assay Setup: In a multi-well plate, mix various concentrations of the inhibitor with the substrate in the assay buffer.
-
Reaction Initiation: Initiate the reaction by adding the enzyme to each well.
-
Data Acquisition: Immediately begin continuous monitoring of product formation over time using a plate reader.
-
Data Analysis:
-
Fit the progress curves (product concentration vs. time) for each inhibitor concentration to the equation for irreversible inhibition: [P] = (v_i / k_obs) * (1 - exp(-k_obs * t)) where [P] is the product concentration, v_i is the initial rate, k_obs is the observed rate of inactivation, and t is time. This will yield a k_obs value for each inhibitor concentration.[9]
-
Plot the k_obs values against the inhibitor concentration [I].
-
Fit this secondary plot to the equation: k_obs = k_inact * [I] / (K_I + [I]) to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).[9][10]
-
Chemoproteomic Profiling for Selectivity
This technique assesses the selectivity of a covalent inhibitor across the entire proteome.
Protocol:
-
Cell Treatment: Treat cultured cells with the covalent inhibitor at various concentrations. Include a vehicle control.
-
Lysis and Proteome Extraction: Lyse the cells and extract the proteome.
-
Probe Labeling: Treat the proteomes with a broad-spectrum, alkyne-tagged covalent probe that reacts with the same class of amino acid residues as the inhibitor of interest (e.g., a cysteine-reactive probe).
-
Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to the alkyne-labeled proteins.
-
Enrichment: Enrich the biotin-tagged proteins using streptavidin beads.
-
On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe.
-
Data Analysis: A decrease in the signal for a particular protein in the inhibitor-treated samples compared to the control indicates that the inhibitor has bound to that protein, thus revealing on- and off-targets.[11][12]
Visualizing the Mechanism and Workflow
Diagrams are essential for understanding complex biological systems and experimental procedures.
The Kallikrein-Kinin Signaling Pathway
The following diagram illustrates the Kallikrein-Kinin system, the target pathway for the α-amidobenzylboronates discussed.
Caption: The Kallikrein-Kinin System and the point of intervention for α-amidobenzylboronate inhibitors.
General Workflow for Covalent Inhibitor Characterization
This diagram outlines the key steps in evaluating a novel covalent inhibitor.
Caption: A streamlined workflow for the characterization of covalent inhibitors.
Conclusion: The Strategic Advantage of α-Amidobenzylboronates
α-Amidobenzylboronates represent a significant advancement in the field of covalent inhibitors, particularly for targeting serine proteases. Their key advantages include:
-
High Potency: Demonstrating picomolar to nanomolar inhibitory activity against their target.[1]
-
Exceptional Selectivity: Exhibiting a remarkable preference for their target enzyme over other closely related proteases.[1]
-
Reversible Covalent Mechanism: The boronic acid moiety forms a reversible covalent bond, which may mitigate the risk of permanent off-target modification and associated toxicities.[6]
While direct comparative studies with other warheads are needed for a complete picture, the existing data strongly suggests that α-amidobenzylboronates are a highly promising class of covalent warheads. Their unique combination of high, time-dependent potency and exquisite selectivity makes them a valuable tool in the development of next-generation targeted therapies. Researchers are encouraged to consider this class of warheads, particularly for targets where high selectivity is paramount.
References
- 1. Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinyl Sulfones - Enamine [enamine.net]
- 4. dovepress.com [dovepress.com]
- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]
- 11. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crossroads of Coagulation and Inflammation: A Comparative Guide to Plasma Kallikrein Inhibitor Cross-Reactivity with Factor XIa
For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity between plasma kallikrein (PKa) inhibitors and Factor XIa (FXIa), two closely related serine proteases at the nexus of the coagulation cascade and inflammatory pathways. While specific data for a compound designated "Plasma kallikrein-IN-5" is not publicly available, this guide will delve into the broader principles and published data for other plasma kallikrein inhibitors to inform selective drug development.
Plasma kallikrein and Factor XIa share significant structural homology, with about 58% sequence identity, which can present a challenge in developing highly selective inhibitors.[1] Both enzymes are key components of the contact activation system, where FXIIa activates both prekallikrein to plasma kallikrein and Factor XI to Factor XIa.[2][3] This proximity in the biological cascade underscores the importance of evaluating cross-reactivity to ensure targeted therapeutic effects and minimize off-target activity.
Comparative Inhibitory Potency
The selectivity of a plasma kallikrein inhibitor is typically determined by comparing its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) against PKa with that against FXIa and a panel of other related serine proteases. A higher ratio of FXIa inhibition to PKa inhibition indicates greater selectivity for plasma kallikrein.
| Inhibitor | Target | IC50 / Ki | Selectivity (Fold vs. PKa) |
| PF-04886847 | Plasma Kallikrein | Ki = 0.009 µM | >100-fold vs. FXIa |
| PKSI-527 | Plasma Kallikrein | Ki = 0.81 µM | Not specified |
| Compound 13 | Plasma Kallikrein | IC50 = 6.4 nM | High selectivity over other serine proteases including FXIa |
| Compound 14 | Plasma Kallikrein | IC50 = 9 nM | Not specified |
| BAY-992 | Plasma Kallikrein | IC50 = 1.3 µmol/L (in plasma) | Not specified |
| BAY-077 | Plasma Kallikrein | IC50 = 0.2 µmol/L (in plasma) | Not specified |
Note: The table summarizes data for representative plasma kallikrein inhibitors. The term "high selectivity" is used where specific fold-selectivity values against FXIa were not provided in the source material.[4][5]
Signaling Pathways of Plasma Kallikrein and Factor XIa
The following diagram illustrates the interconnected roles of plasma kallikrein and Factor XIa within the contact activation pathway of the coagulation cascade.
Caption: Role of PKa and FXIa in the contact activation system.
Experimental Protocols for Determining Inhibitor Selectivity
The assessment of an inhibitor's selectivity against plasma kallikrein and Factor XIa typically involves in vitro enzymatic assays.
Objective: To determine the inhibitory potency (IC50) of a test compound against purified human plasma kallikrein and Factor XIa.
General Methodology:
-
Enzyme and Substrate Preparation:
-
Assay Procedure:
-
The test inhibitor is serially diluted to create a range of concentrations.
-
The purified enzyme (either plasma kallikrein or Factor XIa) is pre-incubated with the various concentrations of the inhibitor in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of the specific substrate.
-
The reaction is monitored over time by measuring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.
-
-
Selectivity Calculation:
-
The selectivity of the inhibitor is determined by calculating the ratio of the IC50 value for Factor XIa to the IC50 value for plasma kallikrein.
-
The following diagram outlines a typical experimental workflow for assessing inhibitor cross-reactivity.
References
- 1. Inhibitors of Factor XIa and Plasma Kallikrein May Treat Thromboembolic Disorders and Many Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Factor XIa and Plasma Kallikrein in Arterial and Venous Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ahajournals.org [ahajournals.org]
A Comparative Analysis of the Binding Kinetics of Plasma Kallikrein Inhibitors
For researchers, scientists, and drug development professionals, understanding the binding kinetics of different plasma kallikrein (PKal) inhibitors is crucial for the development of effective therapeutics for diseases such as Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME). This guide provides a comparative overview of the binding kinetics of a selection of PKal inhibitors, supported by experimental data and detailed methodologies.
Plasma kallikrein is a serine protease that plays a central role in the kallikrein-kinin system (KKS), leading to the production of bradykinin, a potent vasodilator and inflammatory mediator.[1][2] The inhibition of PKal is a key therapeutic strategy to control excessive bradykinin production.[3] The efficacy of a PKal inhibitor is not solely determined by its affinity (KD) but also by its association (kon) and dissociation (koff) rate constants, which collectively define the inhibitor's residence time on the target.
Comparative Binding Kinetics of Plasma Kallikrein Inhibitors
The following table summarizes the binding kinetics of various plasma kallikrein inhibitors, including small molecules, antibodies, and engineered proteins. The data has been compiled from various studies to provide a comparative overview.
| Inhibitor Name/Class | Type | kon (M-1s-1) | koff (s-1) | KD/Ki (nM) | Reference |
| Lanadelumab (DX-2930) | Monoclonal Antibody | 3.4 x 106 | - | 0.120 ± 0.005 | [4][5][6] |
| Arg15-Aprotinin | Modified Polypeptide | 1.5 x 105 | - | 15 | [7][8] |
| Aprotinin | Polypeptide | 1.14 x 104 | - | 320 | [7][8] |
| PKSI-527 | Small Molecule | - | - | 810 | [9] |
| C1-Inhibitor (endogenous) | Serpin | - | - | - | [4] |
| BD-105294 | Small Molecule | - | - | IC50: 82 | [10] |
| PF-04886847 | Small Molecule | - | - | - | [11] |
Note: Ki and KD are both measures of binding affinity, with Ki being the inhibition constant and KD the equilibrium dissociation constant. IC50 is the half-maximal inhibitory concentration and can be influenced by experimental conditions. A direct comparison of IC50 values with KD/Ki should be made with caution. The endogenous inhibitor, C1-Inhibitor, is included for context, though specific kinetic constants were not detailed in the provided search results, it is known to require high concentrations for effective pKal regulation.[4]
Experimental Protocols
The determination of binding kinetics for plasma kallikrein inhibitors predominantly relies on techniques such as Surface Plasmon Resonance (SPR) and enzyme inhibition assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions.[12][13] It is widely used to determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) of an interaction.[14][15]
Generalized Protocol:
-
Immobilization: The ligand (e.g., plasma kallikrein) is immobilized on the surface of a sensor chip.[13]
-
Association: A solution containing the analyte (the inhibitor) at a known concentration is flowed over the sensor surface. The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the refractive index at the surface, which is proportional to the mass change.[12]
-
Equilibrium: The system reaches a steady state where the rate of association equals the rate of dissociation.
-
Dissociation: The analyte solution is replaced with a buffer-only solution, and the dissociation of the analyte from the ligand is monitored over time.[16]
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the kon and koff rate constants. The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.[16]
Bio-Layer Interferometry (BLI)
Similar to SPR, Bio-Layer Interferometry (BLI) is a label-free technology used to measure biomolecular interactions in real-time.[17] It analyzes the interference pattern of white light reflected from the surface of a biosensor tip where one of the interacting molecules is immobilized.[18][19]
Generalized Protocol:
-
Baseline: The biosensor tip with the immobilized ligand is dipped into a buffer-only solution to establish a baseline reading.[17]
-
Association: The biosensor is then moved to a well containing the analyte (inhibitor) at a specific concentration, and the association is measured as a shift in the interference pattern.[20]
-
Dissociation: Finally, the biosensor is moved back to a buffer-only well to measure the dissociation of the inhibitor from the ligand.[17]
-
Data Analysis: The resulting sensorgrams are analyzed using fitting models to determine the kinetic parameters (kon, koff, and KD).[21]
Enzyme Inhibition Assays
These assays are typically performed in microplates to determine the inhibitory potency (often expressed as IC50 or Ki) of a compound.[7][8]
Generalized Protocol:
-
Incubation: A fixed concentration of plasma kallikrein is incubated with varying concentrations of the inhibitor in a buffer solution in a 96-well plate.[5]
-
Substrate Addition: After an incubation period to allow the inhibitor to bind to the enzyme, a fluorogenic or chromogenic substrate for plasma kallikrein is added to initiate the enzymatic reaction.
-
Signal Detection: The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance.
-
Data Analysis: The rate of reaction at each inhibitor concentration is compared to the uninhibited control to determine the percentage of inhibition. These values are then plotted against the inhibitor concentration to calculate the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%. The Ki can be determined from the IC50 value using various models, such as the Cheng-Prusoff equation, depending on the mechanism of inhibition.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Generalized workflow for determining binding kinetics using SPR.
Caption: Simplified signaling pathway of the plasma kallikrein-kinin system.
References
- 1. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of plasma kallikrein by a highly specific active site blocking antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: evaluation using a microplate system and comparison with other proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of plasma kallikrein selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jacksonimmuno.com [jacksonimmuno.com]
- 13. youtube.com [youtube.com]
- 14. faculty.washington.edu [faculty.washington.edu]
- 15. mdpi.com [mdpi.com]
- 16. excelleratebio.com [excelleratebio.com]
- 17. youtube.com [youtube.com]
- 18. scispace.com [scispace.com]
- 19. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
Oral Bioavailability of Plasma Kallikrein Inhibitors: A Comparative Analysis
The development of orally bioavailable plasma kallikrein (PKa) inhibitors presents a significant advancement in the treatment of diseases mediated by the kallikrein-kinin system, such as hereditary angioedema (HAE) and diabetic macular edema (DME). This guide provides a comparative overview of the oral bioavailability of several plasma kallikrein inhibitors, with a focus on available data for compounds other than "Plasma kallikrein-IN-5," for which specific oral bioavailability data is not publicly available. The comparison is based on data for Avoralstat, Sebetralstat, RZ402, and VE-3539.
Quantitative Comparison of Oral Bioavailability
The oral bioavailability of a drug is a critical pharmacokinetic parameter that determines the fraction of an orally administered dose that reaches systemic circulation. The following table summarizes the available oral bioavailability and related pharmacokinetic data for selected plasma kallikrein inhibitors.
| Inhibitor | Oral Bioavailability (F%) | Key Pharmacokinetic Observations | Target Indication(s) |
| This compound | No data available | Potent covalent inhibitor of plasma kallikrein (IC50 = 66 nM at 1 min, 70 pM at 24 hours). | Hereditary Angioedema (HAE) |
| Avoralstat | 3-5% (in nonclinical species)[1] | Low oral bioavailability attributed to its highly charged benzamidine group.[1] It was evaluated in Phase 3 trials for HAE.[1][2] | Hereditary Angioedema (HAE) |
| Sebetralstat | Rapidly absorbed | Achieved a geometric mean plasma concentration of 501 ng/mL at 15 minutes.[3] Near-complete inhibition of plasma kallikrein was observed as early as 15 minutes after oral administration.[3][4] | Hereditary Angioedema (HAE) |
| RZ402 | Readily bioavailable | Showed dose-dependent increases in systemic exposure in a Phase 1b study.[5] Plasma levels remained above the EC50 for 24 hours after dosing, supporting a once-daily oral regimen.[6] | Diabetic Macular Edema (DME) |
| VE-3539 | Favorable for oral dosing | Reported to have favorable pharmacokinetics and bioavailability for oral dosing as a prodrug.[7] Demonstrated efficacy in preclinical models of DME.[7][8] | Diabetic Macular Edema (DME) |
Experimental Protocols
General Protocol for Determining Oral Bioavailability of Small Molecule Inhibitors
The determination of oral bioavailability (F) involves a comparison of the plasma concentration-time profile of a drug following oral administration with the profile after intravenous (IV) administration. A general experimental workflow is as follows:
-
Animal Model Selection: A relevant animal model (e.g., rats, monkeys) is chosen for the pharmacokinetic studies.
-
Drug Formulation: The inhibitor is formulated for both oral (e.g., solution, suspension) and IV (solution) administration.
-
Dosing:
-
Intravenous (IV) Administration: A single bolus dose is administered intravenously to a group of animals. This route ensures 100% bioavailability.
-
Oral (PO) Administration: A single oral dose is administered to a separate group of animals via gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the Area Under the Curve (AUC) for both oral (AUCoral) and IV (AUCIV) routes.
-
Bioavailability Calculation: The absolute oral bioavailability (F) is calculated using the following formula:
F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100
Signaling Pathways and Experimental Workflows
Plasma Kallikrein-Kinin System Signaling Pathway
The plasma kallikrein-kinin system is a complex cascade that plays a crucial role in inflammation, blood pressure regulation, and coagulation.[9][10][11] The activation of this system leads to the production of bradykinin, a potent vasodilator that increases vascular permeability.
Caption: The Plasma Kallikrein-Kinin System cascade leading to inflammation.
Experimental Workflow for Oral Bioavailability Determination
The following diagram illustrates a typical workflow for determining the oral bioavailability of a small molecule inhibitor.
Caption: A typical experimental workflow for determining oral bioavailability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of avoralstat, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS‐2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An investigational oral plasma kallikrein inhibitor for on-demand treatment of hereditary angioedema: a two-part, randomised, double-blind, placebo-controlled, crossover phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rezolute Announces Initiation of a Phase 2 Study of RZ402 in Patients with Diabetic Macular Edema :: Rezolute, Inc. (RZLT) [ir.rezolutebio.com]
- 6. Rezolute Announces Publication of RZ402 Data in Diabetic Macular Edema (DME) in Investigative Ophthalmology & Visual Science :: Rezolute, Inc. (RZLT) [ir.rezolutebio.com]
- 7. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Oral Medications for Retinal Disease-An Update on Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 11. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
Lanadelumab: A Comparative Analysis for Hereditary Angioedema Prophylaxis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lanadelumab, a fully human monoclonal antibody, with other approved prophylactic and acute treatments for Hereditary Angioedema (HAE). The following sections detail the mechanisms of action, comparative efficacy and safety data from key clinical trials, and the experimental protocols utilized in these studies.
Mechanism of Action: Targeting the Kallikrein-Kinin System
Hereditary Angioedema is a rare genetic disorder characterized by recurrent episodes of severe swelling (angioedema)[1][2]. The underlying cause for most patients is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) protein[2][3]. This deficiency leads to dysregulation of the kallikrein-kinin system, resulting in the overproduction of bradykinin, a potent vasodilator that increases vascular permeability and causes the characteristic swelling of HAE attacks[3].
Lanadelumab is a targeted therapy that specifically inhibits plasma kallikrein. By binding to plasma kallikrein, Lanadelumab blocks the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, thereby preventing the cascade of events that lead to angioedema attacks[1][4][5][6].
The following diagram illustrates the kallikrein-kinin system and the points of intervention for Lanadelumab and its comparators.
Comparative Efficacy of Prophylactic Therapies
The primary goal of prophylactic treatment in HAE is to reduce the frequency and severity of attacks. Lanadelumab and Berotralstat are plasma kallikrein inhibitors, while C1-INH replacement therapy supplements the deficient or dysfunctional protein. The following tables summarize the key efficacy data from their respective pivotal clinical trials.
Table 1: Efficacy of Lanadelumab (HELP Study) [7][8][9][10][11][12]
| Endpoint | Placebo (n=41) | Lanadelumab 300 mg every 4 weeks (n=29) | Lanadelumab 300 mg every 2 weeks (n=27) |
| Mean Monthly Attack Rate | 1.97 | 0.53 | 0.26 |
| Mean Reduction in Attack Rate vs. Placebo | - | 73% | 87% |
| Patients Attack-Free (entire 26-week study) | 2.4% | 31% | 44% |
| Responder Rate (≥50% reduction in attacks) | 32% | 83% | 89% |
| Responder Rate (≥90% reduction in attacks) | 5% | 52% | 65% |
Table 2: Efficacy of Berotralstat (APeX-2 Study) [4][5][13][14][15][16][17][18]
| Endpoint | Placebo (n=40) | Berotralstat 110 mg once daily (n=41) | Berotralstat 150 mg once daily (n=40) |
| Mean Monthly Attack Rate | 2.35 | 1.65 | 1.31 |
| Mean Reduction in Attack Rate vs. Placebo | - | 30% | 44% |
| Responder Rate (≥50% reduction in attacks) | 25% | 44% | 58% |
Table 3: Efficacy of C1-Esterase Inhibitor (CHANGE Study)
| Endpoint | Placebo | C1-INH 1000 U twice weekly |
| Mean Number of Attacks (per 12 weeks) | 12.7 | 6.2 |
| Mean Reduction in Attacks vs. Placebo | - | 51% |
Comparative Efficacy of Acute Treatment
Icatibant is a bradykinin B2 receptor antagonist used for the on-demand treatment of acute HAE attacks.
Table 4: Efficacy of Icatibant (FAST-3 Study) [2][19][20][21][22][23][24]
| Endpoint | Placebo (n=45) | Icatibant 30 mg (n=43) |
| Median Time to 50% Reduction in Symptom Severity (hours) | 19.8 | 2.0 |
| Median Time to Onset of Primary Symptom Relief (hours) | 18.5 | 1.5 |
| Median Time to Almost Complete Symptom Relief (hours) | 36.0 | 8.0 |
Pharmacokinetic Profiles
The pharmacokinetic properties of these drugs influence their dosing frequency and clinical use.
Table 5: Pharmacokinetic Parameters
| Parameter | Lanadelumab | Berotralstat | Icatibant | C1-Esterase Inhibitor (IV) |
| Bioavailability | ~66% (SC) | N/A (Oral) | ~97% (SC)[13][25] | 100% (IV) |
| Time to Peak Concentration (Tmax) | ~7 days (SC)[6] | 1-8 hours (Oral)[26] | ~30 minutes (SC)[4] | Immediate (IV) |
| Elimination Half-life | ~2 weeks (SC)[6] | ~93 hours (Oral)[27] | ~1-2 hours (SC)[4] | ~32.7 hours (IV)[8][28] |
| Dosing Frequency | Every 2 or 4 weeks | Once daily | As needed for acute attacks | Twice weekly (prophylaxis) or as needed (acute) |
Safety and Tolerability
The safety profiles of these treatments are a critical consideration for their long-term use.
Table 6: Common Adverse Events (Incidence >10%)
| Adverse Event | Lanadelumab (HELP Study)[10][25][27][28][29][30] | Berotralstat (APeX-2 Study)[4][5][13][16] | Icatibant (FAST-3 Study)[19][23][31] | C1-Esterase Inhibitor (CHANGE Study) | | :--- | :--- | :--- | :--- | | Injection Site Reactions | 56% (300mg q2w) | N/A | ~90% | Headache | | Upper Respiratory Tract Infection | 44% (300mg q2w) | 23% (150mg) | Nasopharyngitis | Sinusitis | | Headache | 33% (300mg q2w) | 10% (150mg) | Headache | Nausea | | Rash | 11% (300mg q2w) | - | - | - | | Myalgia | 11% (300mg q2w) | - | - | - | | Dizziness | 11% (300mg q2w) | - | - | - | | Diarrhea | 11% (300mg q2w) | 13% (150mg) | - | - | | Abdominal Pain | - | 18% (150mg) | - | - | | Vomiting | - | 15% (150mg) | - | - | | Nausea | - | 15% (150mg) | - | - |
Experimental Protocols
Pivotal Clinical Trial Workflow
The efficacy and safety of these drugs were established in rigorous, multicenter, randomized, double-blind, placebo-controlled trials. The general workflow for these prophylactic trials is depicted below.
Key Methodologies
-
Efficacy Assessment: The primary efficacy endpoint in prophylactic trials was the rate of investigator-confirmed HAE attacks. Patient-reported outcomes were also crucial, utilizing validated instruments such as the Angioedema Quality of Life Questionnaire (AE-QoL)[32][33][34][35][36] and visual analog scales (VAS) to assess symptom severity in acute treatment trials[19][21][23].
-
Pharmacokinetic Analysis: Plasma concentrations of the drugs and their metabolites were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assays (ELISA). Pharmacokinetic parameters were calculated using non-compartmental analysis.
-
Pharmacodynamic Assessment: The biological activity of the drugs was assessed by measuring relevant biomarkers. For plasma kallikrein inhibitors, this included measuring the levels of cleaved HMWK.
Comparative Overview
The following diagram provides a high-level comparison of the key attributes of Lanadelumab and its alternatives.
Conclusion
Lanadelumab has demonstrated significant efficacy in reducing the frequency of HAE attacks with a favorable dosing schedule for long-term prophylaxis. Its targeted mechanism of action as a plasma kallikrein inhibitor offers a distinct advantage. The choice of therapy will depend on a comprehensive evaluation of individual patient needs, including disease severity, attack frequency, route of administration preference, and consideration of the safety and efficacy profiles of all available options. This guide provides a foundation of comparative data to aid researchers and drug development professionals in their ongoing efforts to improve the management of Hereditary Angioedema.
References
- 1. Indirect Comparison of Lanadelumab and Intravenous C1-INH Using Data from the HELP and CHANGE Studies: Bayesian and Frequentist Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeat treatment of acute hereditary angioedema attacks with open-label icatibant in the FAST-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. becarispublishing.com [becarispublishing.com]
- 4. Clinical Review - Berotralstat (Orladeyo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Table 1, Summary of Efficacy Results From HELP-03 (Intention-to-Treat Population) - Clinical Review Report Lanadelumab (Takhzyro) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Impact of lanadelumab on health‐related quality of life in patients with hereditary angioedema in the HELP study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Help Study: Clinical Data & Design | TAKHZYRO® (lanadelumab-flyo) [takhzyro.com]
- 10. Long‐term prevention of hereditary angioedema attacks with lanadelumab: The HELP OLE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Help Study: Clinical Data & Design | TAKHZYRO® (lanadelumab-flyo) [takhzyro.com]
- 12. Effectiveness of lanadelumab for preventing hereditary angioedema attacks: Subgroup analyses from the HELP study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BioCryst Presents Data Showing Sustained Attack Rate Reductions, Improved Patient Satisfaction and Quality of Life for HAE Patients Taking Berotralstat in APeX-2 Trial | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 14. Table 32, Efficacy Outcomes for Part 2 of APeX-2 - Berotralstat (Orladeyo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. New long-term efficacy and safety data from APeX-2 trial - HAE International (HAEi) [haei.org]
- 16. researchgate.net [researchgate.net]
- 17. BioCryst Presents New Long-term and Real-world Data Demonstrating Sustained Reductions in Hereditary Angioedema Attack Rates and Improvement in Quality of Life with ORLADEYO® (berotralstat) - BioSpace [biospace.com]
- 18. emjreviews.com [emjreviews.com]
- 19. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fast 3: a phase III randomized double-blind, placebo-controlled multicenter study of Icatibant for subcutaneous injection in patients with acute Attacks of Hereditary Angioedema (HAE) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Findings From the Literature - Clinical Review Report Lanadelumab (Takhzyro) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Table 52, Adverse Events Reported in at Least 5% of Patients in HELP-04 (Safety Population) - Clinical Review Report Lanadelumab (Takhzyro) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Table 28, Summary of Adverse Events (Safety Population) - Clinical Review Report Lanadelumab (Takhzyro) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. takeda.com [takeda.com]
- 30. Executive Summary - Clinical Review Report Lanadelumab (Takhzyro) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Long‐term safety of icatibant treatment of patients with angioedema in real‐world clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Long-term lanadelumab treatment improves health-related quality of life in patients with hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Table 17, Change From Baseline in AE-QoL Total Score (Part 1 Intention-to-Treat Population) - Berotralstat (Orladeyo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Clinical Experience with Berotralstat in Patients with Hereditary Angioedema with Normal C1-Esterase Inhibitor: A Commented Case Series - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Affinities: A Comparative Guide to Plasma Protein Binding of Kallikrein Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic drug development, understanding the plasma protein binding (PPB) characteristics of drug candidates is a cornerstone of predicting their pharmacokinetic and pharmacodynamic profiles. This is particularly crucial for kallikrein inhibitors, a class of drugs targeting the kallikrein-kinin system implicated in a variety of inflammatory conditions, including hereditary angioedema (HAE). This guide provides a comprehensive comparison of the plasma protein binding properties of several key kallikrein inhibitors, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their ongoing work.
The extent of plasma protein binding significantly influences a drug's distribution, metabolism, and excretion, ultimately impacting its efficacy and potential for drug-drug interactions. Only the unbound fraction of a drug is typically pharmacologically active and available to interact with its target. Therefore, a thorough understanding of the PPB of different kallikrein inhibitors is essential for optimizing dosing regimens and predicting clinical outcomes.
Comparative Analysis of Plasma Protein Binding
The following table summarizes the available quantitative data on the plasma protein binding of various kallikrein inhibitors. It is important to note that for large molecules like monoclonal antibodies and recombinant proteins, the concept of plasma protein binding as a percentage is less commonly used, as their distribution is primarily restricted to the vascular and interstitial compartments.
| Kallikrein Inhibitor | Drug Class | Plasma Protein Binding (%) |
| Sebetralstat | Small Molecule | 77% |
| Berotralstat | Small Molecule | ~99%[1] |
| Lanadelumab | Monoclonal Antibody | Not applicable; distribution is largely confined to the vascular space.[2][3] |
| Ecallantide | Recombinant Protein | Not applicable; distribution is largely confined to the vascular space.[4][5][6][7] |
| Avoralstat | Small Molecule | Data not publicly available. |
The Kallikrein-Kinin System: A Target for Inhibition
The kallikrein-kinin system is a complex signaling cascade that plays a critical role in inflammation, blood pressure regulation, and coagulation.[8][9] Plasma kallikrein, a serine protease, is a key enzyme in this pathway. It cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability, leading to swelling and pain associated with conditions like HAE. Kallikrein inhibitors exert their therapeutic effect by blocking the activity of plasma kallikrein, thereby reducing the production of bradykinin.
Experimental Protocols for Determining Plasma Protein Binding
The determination of plasma protein binding is a critical step in preclinical drug development. Several robust experimental methods are employed to quantify the extent of this binding. The choice of method often depends on the physicochemical properties of the drug candidate and the desired throughput.[10][11]
Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for measuring plasma protein binding due to its high accuracy and minimal non-specific binding.[11][12][13]
Principle: This method involves a semipermeable membrane that separates a compartment containing the drug in plasma from a drug-free buffer compartment.[14] Only the unbound drug can pass through the membrane. The system is allowed to reach equilibrium, at which point the concentration of the unbound drug is the same in both compartments.
Protocol:
-
Apparatus Setup: A dialysis unit, often a 96-well plate format for higher throughput, is assembled with a semipermeable membrane (typically with a molecular weight cut-off of 5-10 kDa).[12]
-
Sample Preparation: The test compound is added to plasma from the desired species (e.g., human, rat, mouse) at a known concentration.
-
Dialysis: The plasma containing the drug is placed in one chamber of the dialysis cell, and a protein-free buffer (e.g., phosphate-buffered saline, PBS) is placed in the other chamber.
-
Incubation: The dialysis plate is sealed and incubated at 37°C with gentle agitation for a sufficient period (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the drug in each sample is determined using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation: The percentage of plasma protein binding is calculated using the following formula: % Bound = [ (Total Drug Concentration in Plasma - Unbound Drug Concentration in Buffer) / Total Drug Concentration in Plasma ] x 100
Ultrafiltration
Ultrafiltration is a faster alternative to equilibrium dialysis and is particularly useful for unstable compounds.[11][15]
Principle: This technique uses a centrifugal device with a semipermeable membrane to separate the unbound drug from the protein-bound drug.[15][16] Centrifugal force is applied to the plasma sample, forcing the unbound drug and water through the membrane into a collection chamber, while the larger protein-drug complexes are retained.
Protocol:
-
Device Preparation: An ultrafiltration device with a suitable molecular weight cut-off membrane is pre-conditioned according to the manufacturer's instructions to minimize non-specific binding.
-
Sample Preparation: The test compound is incubated with plasma at 37°C.
-
Centrifugation: An aliquot of the plasma-drug mixture is added to the sample reservoir of the ultrafiltration device and centrifuged at a specified speed and time.
-
Sample Collection: The ultrafiltrate, which contains the unbound drug, is collected from the collection chamber.
-
Sample Analysis: The concentration of the drug in the initial plasma sample and in the ultrafiltrate is measured by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated as: % Bound = [ (Total Drug Concentration in Plasma - Unbound Drug Concentration in Ultrafiltrate) / Total Drug Concentration in Plasma ] x 100
Ultracentrifugation
Ultracentrifugation is a method that avoids the use of artificial membranes, thereby eliminating concerns about non-specific binding to the membrane.[15][17]
Principle: This technique separates the unbound drug from the protein-bound drug based on their differential sedimentation in a strong centrifugal field.[17] The much larger protein-drug complexes sediment to the bottom of the tube, while the smaller, unbound drug remains in the supernatant.
Protocol:
-
Sample Preparation: The test compound is incubated with plasma at 37°C.
-
Ultracentrifugation: The plasma-drug mixture is subjected to high-speed centrifugation (e.g., >100,000 x g) for a prolonged period to allow for the sedimentation of plasma proteins and protein-bound drug.
-
Supernatant Collection: A sample of the supernatant, which represents the unbound drug fraction, is carefully collected from the top layer of the centrifuged sample.
-
Sample Analysis: The concentration of the drug in the initial plasma sample and in the supernatant is determined by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated using a similar formula to that of ultrafiltration.
Experimental Workflow for Plasma Protein Binding Determination
The following diagram illustrates a generalized experimental workflow for determining plasma protein binding using the equilibrium dialysis method.
Conclusion
The plasma protein binding of kallikrein inhibitors is a critical parameter influencing their therapeutic potential. This guide has provided a comparative overview of the PPB for several key inhibitors, detailed the established experimental methodologies for its determination, and illustrated the underlying signaling pathway. For small molecule inhibitors like sebetralstat and berotralstat, the high degree of plasma protein binding for the latter suggests a lower fraction of free drug available for pharmacological activity, a factor that is carefully considered during drug design and dose selection. For biologic therapies such as lanadelumab and ecallantide, their large size inherently limits their distribution primarily to the plasma, making traditional PPB measurements less relevant. As the field of kallikrein inhibition continues to evolve, a comprehensive understanding of these fundamental pharmacokinetic properties will remain paramount for the successful development of novel and effective therapies.
References
- 1. Implication of the Kallikrein-Kinin System in Neurological Disorders: Quest for Potential Biomarkers and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, Pharmacodynamics, and Exposure-Response of Lanadelumab for Hereditary Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CIS - Ecallantide [clinimmsoc.org]
- 5. Ecallantide | C305H442N88O91S8 | CID 44152182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ecallantide - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 9. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma Protein Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 13. enamine.net [enamine.net]
- 14. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Equilibrium Dialysis vs. Ultracentrifugation for In Vitro Protein Binding Assays | ChemPartner [chempartner.com]
KVD900 as a reversible plasma kallikrein inhibitor for comparative studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KVD900, a novel oral, reversible plasma kallikrein (PKa) inhibitor, with other commercially available or late-stage clinical plasma kallikrein inhibitors. The information presented is supported by experimental data from preclinical and clinical studies, offering a comprehensive resource for researchers evaluating therapeutic options for conditions mediated by the kallikrein-kinin system, such as Hereditary Angioedema (HAE).
The Kallikrein-Kinin System and Therapeutic Intervention
The kallikrein-kinin system is a crucial signaling cascade involved in inflammation, blood pressure regulation, and coagulation.[1][2] Dysregulation of this system, often due to a deficiency in the C1 esterase inhibitor (C1-INH), leads to excessive production of bradykinin, a potent vasodilator.[3][4][5] This overproduction of bradykinin is the primary driver of recurrent, localized swelling characteristic of HAE.[3][4][5] Plasma kallikrein is the key enzyme responsible for cleaving high-molecular-weight kininogen (HMWK) to release bradykinin.[3][6][7] Therefore, inhibiting plasma kallikrein is a validated therapeutic strategy for managing HAE.[4][8]
Comparative Analysis of Plasma Kallikrein Inhibitors
KVD900 (also known as Sebetralstat) is a potent and selective small molecule inhibitor of plasma kallikrein.[8][9][10] This section compares the biochemical potency, selectivity, and pharmacokinetic properties of KVD900 with other notable plasma kallikrein inhibitors: Berotralstat (Orladeyo®), Lanadelumab (Takhzyro®), and Ecallantide (Kalbitor®).
Biochemical Potency and Selectivity
The efficacy of a plasma kallikrein inhibitor is determined by its potency (Ki and IC50 values) and its selectivity for plasma kallikrein over other related serine proteases. High potency ensures effective inhibition at therapeutic concentrations, while high selectivity minimizes off-target effects.
| Inhibitor | Type | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Selectivity Profile |
| KVD900 (Sebetralstat) | Small Molecule, Oral, Reversible | 3.02 nM[8][9] | 6.0 nM (for PKa)[8] | >1000-fold selective over a panel of human serine proteases including FXIIa, FXIa, and tissue kallikrein.[8] |
| Berotralstat (Orladeyo®) | Small Molecule, Oral | 0.44 nM[3] | 15 nM (EC50 in HAE patient plasma)[3] | 4,500- to 56,000-fold higher IC50 for other serine proteases like trypsin, thrombin, or plasmin compared to plasma kallikrein.[3] |
| Lanadelumab (Takhzyro®) | Monoclonal Antibody, Injectable | 0.120 ± 0.005 nM (as DX-2930)[11] | 0.044 µM (for inhibiting HKa generation in plasma)[12] | Does not inhibit 20 other tested serine proteases, including the highly homologous FXIa, at a concentration of 1 µM.[13] |
| Ecallantide (Kalbitor®) | Recombinant Protein, Injectable | 25 pM[14] | Not explicitly found in the provided search results. | Potent and specific inhibitor of plasma kallikrein.[12] |
Pharmacokinetic Properties
The route of administration and pharmacokinetic profile are critical factors in the therapeutic application of a drug. KVD900 and Berotralstat offer the convenience of oral administration, while Lanadelumab and Ecallantide require subcutaneous injection.
| Inhibitor | Administration | Tmax (Time to Maximum Concentration) | Half-life (t1/2) | Key Pharmacokinetic Features |
| KVD900 (Sebetralstat) | Oral | 0.5 hours (fasted)[9] | 1.94 to 11.7 hours[12] | Rapid absorption, with near-complete plasma kallikrein inhibition observed between 20 minutes and 3 hours.[9] |
| Berotralstat (Orladeyo®) | Oral | 3 to 4 hours[3] | 93 hours[15] | Reaches steady-state plasma concentration in 6-12 days.[15] |
| Lanadelumab (Takhzyro®) | Subcutaneous | ~7 days | ~2 weeks[14] | Long half-life allows for infrequent dosing (every 2 or 4 weeks).[7] |
| Ecallantide (Kalbitor®) | Subcutaneous | Not explicitly found in the provided search results. | Not explicitly found in the provided search results. | Used for the acute treatment of HAE attacks.[16][17][18] |
Experimental Protocols
To facilitate comparative studies, this section provides detailed methodologies for key experiments used to characterize plasma kallikrein inhibitors.
Plasma Kallikrein Chromogenic Activity Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of purified plasma kallikrein using a chromogenic substrate.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)
-
Test inhibitor (e.g., KVD900) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[6][7]
Procedure:
-
Prepare a solution of purified human plasma kallikrein in assay buffer.
-
In a 96-well plate, add a fixed volume of the plasma kallikrein solution to each well.
-
Add serial dilutions of the test inhibitor to the wells. Include a control with no inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.[19]
-
Add the chromogenic substrate S-2302 to each well to initiate the reaction.[6][7][19]
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for a set period (e.g., 30-60 minutes).[6]
-
The rate of p-nitroaniline (pNA) release is proportional to the plasma kallikrein activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
High-Molecular-Weight Kininogen (HMWK) Cleavage Assay (ELISA)
This assay quantifies the ability of an inhibitor to prevent the cleavage of HMWK in plasma, which is a direct downstream effect of plasma kallikrein activity.
Materials:
-
Human plasma (normal or from HAE patients)
-
Contact system activator (e.g., dextran sulfate, DXS)[8]
-
Test inhibitor (e.g., KVD900) at various concentrations
-
ELISA plate coated with a capture antibody specific for cleaved HMWK (HKa)
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB)
-
Stop solution
-
Plate washer and reader
Procedure:
-
In microcentrifuge tubes, pre-incubate plasma samples with serial dilutions of the test inhibitor for a short period (e.g., 5 minutes) at room temperature.
-
Initiate contact activation by adding DXS to the plasma samples and incubate at 37°C for a defined time (e.g., 30 minutes).[8]
-
Stop the reaction by adding a buffer that halts enzymatic activity.
-
Add the treated plasma samples to the wells of the HKa-specific ELISA plate.
-
Incubate to allow the capture antibody to bind to any HKa present.
-
Wash the plate to remove unbound components.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
The amount of HKa detected is inversely proportional to the inhibitory activity of the test compound.
-
Calculate the IC50 value based on the reduction in HKa levels at different inhibitor concentrations.
Conclusion
KVD900 is a potent, selective, and orally bioavailable reversible inhibitor of plasma kallikrein.[8][9] Its rapid onset of action and oral route of administration present a significant advancement in the on-demand treatment of HAE.[9][12] The data presented in this guide demonstrates that KVD900's biochemical and pharmacokinetic profile makes it a valuable tool for comparative studies against other plasma kallikrein inhibitors. The detailed experimental protocols provided will aid researchers in conducting their own evaluations and furthering the understanding of the therapeutic potential of plasma kallikrein inhibition.
References
- 1. labcorp.com [labcorp.com]
- 2. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 7. diapharma.com [diapharma.com]
- 8. Pharmacological suppression of the kallikrein kinin system with KVD900: An orally available plasma kallikrein inhibitor for the on‐demand treatment of hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.stanford.edu [med.stanford.edu]
- 12. Ecallantide (DX-88), a plasma kallikrein inhibitor for the treatment of hereditary angioedema and the prevention of blood loss in on-pump cardiothoracic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lanadelumab for the Prophylactic Treatment of Hereditary Angioedema with C1 Inhibitor Deficiency: A Review of Preclinical and Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ecallantide | C305H442N88O91S8 | CID 44152182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Frontiers | Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians [frontiersin.org]
- 16. endotell.ch [endotell.ch]
- 17. Biochemical characterization of a novel high-affinity and specific plasma kallikrein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lanadelumab Injection Treatment For The Prevention Of Hereditary Angioedema (HAE): Design, Development And Place In Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diapharma.com [diapharma.com]
Safety Operating Guide
Proper Disposal of Plasma Kallikrein-IN-5: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Plasma Kallikrein-IN-5, a research-use-only product derived from human plasma. The following procedures are designed to ensure the safety of laboratory personnel and compliance with regulatory standards.
Core Safety and Handling Precautions
This compound is a product derived from human source plasma. Although the source plasma is tested for various pathogens, all materials of human origin should be handled as potentially biohazardous and capable of transmitting infectious agents.[1] Adherence to universal precautions is mandatory.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including:
Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep the container closed when not in use.[1]
Disposal Workflow
The proper disposal of this compound and associated materials involves a multi-step process to ensure inactivation of any potential biohazards and compliance with waste regulations.
Caption: Workflow for the safe disposal of this compound.
Detailed Experimental Protocols
Spill Cleanup Protocol:
In the event of a spill of this compound, follow these steps to decontaminate the area:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate protective equipment, including gloves and a lab coat.[1]
-
Containment: Collect or absorb the spilled material onto an inert substance (e.g., paper towels, absorbent pads).[1]
-
Decontamination:
-
Prepare a fresh 1:10 dilution of common household bleach (0.5% sodium hypochlorite).[1]
-
Thoroughly wipe the spill area with the bleach solution.
-
-
Waste Collection: Place all contaminated materials (absorbent pads, gloves, etc.) into a suitable container for biohazardous waste.[1]
-
Labeling: Label the container to indicate the potential viral hazard.[1]
-
Final Disposal: Dispose of the waste container following the standard disposal procedure outlined above (autoclaving and disposal according to regulations).[1]
Standard Disposal Protocol:
This protocol applies to all materials that have come into contact with this compound, including unused product, empty containers, and disposable labware.
-
Waste Segregation: Collect all waste materials in a designated, leak-proof biohazard container.
-
Decontamination by Autoclaving:
-
Place the sealed biohazard container in a calibrated autoclave.
-
Run the autoclave cycle at a minimum of 121°C for at least 40 minutes to ensure sterilization.[1]
-
-
Labeling: After autoclaving, clearly label the container, indicating its contents and that it has been decontaminated. The original hazard should still be noted.[1]
-
Final Disposal: Dispose of the decontaminated and labeled waste through your institution's biohazardous waste stream, ensuring compliance with all local, state, and federal regulations.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | ||
| Frozen | -60°C or lower | [1] |
| Lyophilized | 2-8°C | [1] |
| Decontamination | ||
| Autoclave Temperature | ≥ 121°C | [1] |
| Autoclave Duration | ≥ 40 minutes | [1] |
| Spill Decontaminant | 0.5% Sodium Hypochlorite (1:10 bleach) | [1] |
Signaling Pathway Context
Plasma kallikrein is a serine protease that plays a key role in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.[3] An inhibitor like this compound is designed to block the activity of plasma kallikrein, thereby modulating these pathways. The biohazardous nature of this product stems from its origin in human plasma, not from the inhibitor's mechanism of action itself.
Caption: Logical relationship between product source and required safety procedures.
References
Essential Safety and Handling guidance for Plasma Kallikrein-IN-5
When working with Plasma kallikrein-IN-5, a potent covalent inhibitor of plasma kallikrein, prioritizing safety through the correct use of Personal Protective Equipment (PPE) is critical.[1] Due to the limited availability of specific safety data for this novel compound, a cautious approach based on handling potentially hazardous chemicals is mandatory. This guide provides essential information on the selection, use, and disposal of PPE for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling this compound, based on general best practices for potent small molecule inhibitors and hazardous drugs.[2][3]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Double gloving is recommended. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[2] Change gloves immediately upon contamination or every 2-3 hours during extended handling.[2] |
| Body Protection | Disposable, Permeability-Resistant Gown | Must be long-sleeved with closed cuffs (elastic or knit).[2] The gown should close in the back to provide maximum frontal protection.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are required to protect against splashes.[2] A face shield should be worn over the goggles whenever there is a significant risk of splash or aerosol generation.[4] |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is necessary to protect against inhalation of airborne particles, especially when handling the compound as a powder.[2] A surgical mask is not a substitute for a respirator.[2][3] For unpacking non-plastic containers where breakage is possible, a more protective elastomeric half-mask with a multi-gas cartridge and P100-filter may be required.[2] |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Shoes must cover the entire foot.[4] Two pairs of shoe covers should be worn when handling hazardous drugs.[2] |
Standard Operating Procedure for Handling
Preparation and Handling:
-
Always handle this compound within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is readily available and in good condition.
-
An emergency shower and eyewash station must be accessible.
Disposal Plan:
-
All disposable PPE (gloves, gowns, shoe covers, masks) used while handling this compound should be considered hazardous waste.
-
Dispose of used PPE in a designated, sealed, and clearly labeled hazardous waste container immediately after use.[2]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making workflow for selecting the appropriate level of personal protective equipment when handling a research chemical like this compound, for which specific hazard data may be limited.
Caption: PPE Selection Workflow for Novel Research Chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
